molecular formula C9H8ClNOS B1362606 2-Chloro-6-ethoxybenzo[d]thiazole CAS No. 79071-17-3

2-Chloro-6-ethoxybenzo[d]thiazole

Cat. No.: B1362606
CAS No.: 79071-17-3
M. Wt: 213.68 g/mol
InChI Key: OJRYLNVGOPEAEP-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxybenzo[d]thiazole (CAS 79071-17-3) is a high-purity chemical building block prized in organic synthesis and drug discovery. With the molecular formula C9H8ClNOS and a molecular weight of 213.68, this compound is characterized by a benzothiazole core functionalized with a reactive chlorine atom at the 2-position and an ethoxy group at the 6-position . The chlorine moiety serves as a key reactive site, enabling this compound to act as a versatile precursor in cross-coupling and nucleophilic substitution reactions for constructing more complex molecular architectures. Benzothiazole derivatives are a subject of significant research interest due to their diverse pharmacological activities. Studies on related compounds have demonstrated that the benzothiazole scaffold is effective in the treatment of various diseases, including cancer, microbial infections, and cardiovascular conditions . This particular derivative is therefore highly valuable for medicinal chemists working to develop novel therapeutic agents, such as antibacterial compounds that target DNA gyrase or antitumor agents. For research purposes only. This product must be stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRYLNVGOPEAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325403
Record name 2-Chloro-6-ethoxy-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79071-17-3
Record name 79071-17-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-ethoxy-1,3-benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 79071-17-3

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-ethoxybenzo[d]thiazole, a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development. The benzothiazole scaffold is a well-established pharmacophore, known for its presence in a multitude of biologically active compounds.[1][2] This document delves into the essential physicochemical properties, a detailed, field-proven synthetic protocol, and the instrumental role of this compound in the synthesis of advanced drug candidates. We will explore the mechanistic underpinnings of its synthesis and its reactivity, which makes it a versatile building block for medicinal chemists. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this compound in their research endeavors.

Introduction: The Significance of the Benzothiazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen and sulfur-containing ring systems being particularly prominent in a vast array of therapeutic agents.[3] Among these, the benzothiazole moiety stands out as a "privileged scaffold," a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities.[1] Benzothiazole derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[3]

The strategic functionalization of the benzothiazole core is paramount in modulating the pharmacological profile of the resulting molecules. The subject of this guide, this compound, is a prime example of a strategically designed intermediate. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions, which is a cornerstone of combinatorial chemistry and lead optimization. The ethoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. Understanding the synthesis and reactivity of this key intermediate is therefore crucial for the rational design of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental for the effective and safe handling of any chemical intermediate. While a specific safety data sheet for this compound was not publicly available, the data for the closely related analogue, 2-Chloro-6-methoxybenzothiazole, provides a reliable reference point for its properties and handling procedures.

Physicochemical Data
PropertyValueSource
CAS Number 79071-17-3[4]
Molecular Formula C₉H₈ClNOS[5]
Molecular Weight 213.68 g/mol [5]
Appearance Expected to be a solidInferred from analogue
Melting Point Not available (analogue: 52-56 °C)
Boiling Point Not available
Solubility Expected to be soluble in organic solvents like DMSO and ethanolInferred from analogue
Safety and Handling

The safety profile of this compound is anticipated to be similar to other chlorinated benzothiazole derivatives, which are generally considered hazardous.[6] Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[6]

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.[7]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

    • H410: Very toxic to aquatic life with long lasting effects.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • Engineering Controls: Work in a well-ventilated fume hood.

    • Personal Protective Equipment: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are essential. For operations that may generate dust or aerosols, respiratory protection should be used.

    • First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek immediate medical attention in case of significant exposure or if feeling unwell.[6][8]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available starting materials. The following protocol is a robust and scalable method derived from established synthetic transformations of benzothiazoles.[3][9]

Synthetic Pathway Overview

The synthesis initiates with the formation of the 2-amino-6-ethoxybenzothiazole core, which is then converted to the target 2-chloro derivative.

G A 4-Ethoxyaniline D 2-Amino-6-ethoxybenzothiazole A->D Cyclization B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D F Diazonium Salt Intermediate D->F Diazotization E Sodium Nitrite (NaNO2) in HCl E->F H This compound F->H Sandmeyer Reaction G Copper(I) Chloride (CuCl) G->H G A This compound E 2-Amino-6-ethoxybenzothiazole Derivatives A->E Nucleophilic Substitution F 2-Thioether-6-ethoxybenzothiazole Derivatives A->F Nucleophilic Substitution G 2-Alkoxy/Aryloxy-6-ethoxybenzothiazole Derivatives A->G Nucleophilic Substitution B Primary/Secondary Amine (R1R2NH) B->E C Thiol (RSH) C->F D Alcohol/Phenol (ROH) D->G

References

2-Chloro-6-ethoxybenzo[d]thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique heterocyclic structure imparts favorable physicochemical properties, enabling interactions with a diverse range of biological targets. Within this important class, this compound emerges as a particularly valuable synthetic intermediate. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the ethoxy group at the 6-position modulates the electronic properties and lipophilicity of the core structure. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, chemical reactivity, and applications for professionals in chemical research and drug development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and research. This compound is a solid at room temperature with well-defined physical characteristics.[3]

PropertyValueSource(s)
Molecular Formula C₉H₈ClNOS[3][4][5]
Molecular Weight 213.68 g/mol [3][4][5]
CAS Number 79071-17-3[3][4][5]
Appearance Solid[6]
Melting Point 66-67 °C[3]
Boiling Point 145-148 °C (at 8 Torr)[3]
Density (Predicted) 1.346 ± 0.06 g/cm³[3]
pKa (Predicted) 0.58 ± 0.10[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved from the corresponding 2-amino-6-ethoxybenzothiazole precursor. This transformation is a critical step that installs the reactive chloro group, paving the way for further derivatization.

Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction

A standard and reliable method involves a Sandmeyer-type reaction, where the 2-amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.

  • Step 1: Diazotization. 2-amino-6-ethoxybenzothiazole (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • Step 2: Diazonium Salt Formation. A solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water is added dropwise to the cooled mixture. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the unstable diazonium salt. The reaction progress is monitored for the absence of the starting amine.

  • Step 3: Sandmeyer Reaction. The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) (1.2 eq) dissolved in concentrated hydrochloric acid at room temperature. The copper catalyst facilitates the substitution of the diazonium group with chloride.

  • Step 4: Work-up and Purification. The reaction mixture is stirred for several hours until the evolution of nitrogen gas ceases. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality and Experimental Rationale
  • Low Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (0-5 °C) is crucial to prevent its premature decomposition into undesired byproducts.

  • Copper(I) Chloride Catalyst: The Sandmeyer reaction relies on a single-electron transfer mechanism involving the Cu(I) catalyst. This process is significantly more efficient for replacing the diazonium group than uncatalyzed nucleophilic substitution.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 2-amino-6-ethoxybenzothiazole B 1. Dissolve in HCl (aq) 2. Cool to 0-5 °C A->B Step 1 C Add NaNO₂ (aq) dropwise (Diazotization) B->C Step 2 D Add to CuCl in HCl (Sandmeyer Reaction) C->D Step 3 E This compound D->E Purification

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Role as a Synthetic Hub

The primary utility of this compound in drug discovery lies in the high reactivity of the C2-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of a wide variety of functional groups.

This reactivity enables its use as a "hub" or scaffold for building chemical libraries. By reacting it with various nucleophiles (amines, thiols, alcohols, etc.), researchers can rapidly generate a diverse set of derivatives for biological screening.

Key Reactions:
  • Amination: Reaction with primary or secondary amines introduces substituted amino groups, a common feature in many bioactive molecules.

  • Thiolation: Reaction with thiols yields 2-thioether derivatives.

  • Alkoxylation: Reaction with alcohols or phenols produces 2-alkoxy or 2-aryloxy benzothiazoles.

Logical Relationship Diagram

SyntheticHub center_node This compound (C₉H₈ClNOS) Product_Amine 2-Amino Derivatives center_node->Product_Amine Product_Thiol 2-Thioether Derivatives center_node->Product_Thiol Product_Alcohol 2-Alkoxy Derivatives center_node->Product_Alcohol Amine R₂NH (Amines) Amine->Product_Amine Thiol RSH (Thiols) Thiol->Product_Thiol Alcohol ROH (Alcohols) Alcohol->Product_Alcohol

Caption: Role as a hub for generating diverse benzothiazole derivatives.

Applications in Medicinal Chemistry

The benzothiazole scaffold is integral to numerous compounds with demonstrated biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] The derivatives of this compound are actively investigated for their therapeutic potential. The ethoxy group at the 6-position can enhance cell membrane permeability and modulate binding affinity to target proteins.

For example, various 2-substituted benzothiazoles have been synthesized and evaluated for their potential as anthelmintic agents and antioxidants.[7][8] The ability to easily modify the 2-position makes this scaffold ideal for structure-activity relationship (SAR) studies, where researchers systematically alter the structure to optimize biological activity and drug-like properties.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed when handling this compound. While specific data for this exact compound is limited, data from closely related structures provide a strong basis for risk assessment.

  • Hazards: Likely to cause skin and serious eye irritation.[9][10] May be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume hood.[11]

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, coupled with the strategic placement of a reactive chloro group and a modulating ethoxy substituent, make it an ideal starting point for the creation of diverse chemical libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage the potential of the benzothiazole scaffold in developing next-generation therapeutics.

References

Chemical structure of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and a validated synthetic pathway, explaining the mechanistic underpinnings of the experimental choices. Furthermore, this document outlines standard spectroscopic techniques for structural confirmation and explores the compound's potential applications as a versatile intermediate in drug discovery, grounded in the well-established biological significance of the benzothiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene ring and a thiazole ring, is a privileged scaffold in drug discovery.[1] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The versatility of the benzothiazole core allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutic agents. This compound serves as a key building block in this field. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives, while the ethoxy group at the 6-position modulates the molecule's lipophilicity and electronic properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Structural Elucidation

This compound is an aromatic heterocyclic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to a 1,3-thiazole ring. Key substituents include a chlorine atom at position 2 and an ethoxy group at position 6.

Chemical Structure

Caption: .

The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 79071-17-3[6]
Molecular Formula C₉H₈ClNOS[6]
Molecular Weight 213.68 g/mol [6]
SMILES CCOC1=CC2=C(C=C1)N=C(Cl)S2[6]
Appearance Typically a solidInferred
Storage Conditions Inert atmosphere, 2-8°C[6]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved from its corresponding amine precursor, 2-Amino-6-ethoxybenzothiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable and high-yielding route to introduce a chloro substituent. The precursor, 2-Amino-6-ethoxybenzothiazole, is commercially available, making this a practical approach.[7]

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Chloro-de-amination: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) by a chloride ion, releasing nitrogen gas and forming the desired 2-chloro-substituted product.

Synthesis_Workflow start 2-Amino-6-ethoxybenzothiazole reagents1 NaNO₂, HCl (aq) 0-5°C start->reagents1 Diazotization intermediate In situ Diazonium Salt reagents1->intermediate reagents2 CuCl (aq) intermediate->reagents2 Sandmeyer Reaction product This compound reagents2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-ethoxybenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-Amino-6-ethoxybenzothiazole in an aqueous solution of hydrochloric acid (approx. 3.0 equivalents).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20-30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic methods. Based on known data for similar benzothiazole structures, the expected spectral data are summarized below.[8]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring. δ ~7.0-7.2 ppm (m, 1H): Aromatic proton on the benzene ring. δ ~4.1 ppm (q, J ≈ 7 Hz, 2H): Methylene protons (-O-CH₂-) of the ethoxy group. δ ~1.4 ppm (t, J ≈ 7 Hz, 3H): Methyl protons (-CH₃) of the ethoxy group.
¹³C NMR (100 MHz, CDCl₃)δ ~160-170 ppm: Quaternary carbon at C2 (attached to Cl, N, and S). δ ~155-160 ppm: Aromatic carbon at C6 (attached to the ethoxy group). δ ~110-140 ppm: Remaining aromatic carbons. δ ~64 ppm: Methylene carbon (-O-CH₂-). δ ~15 ppm: Methyl carbon (-CH₃).
FT-IR (KBr, cm⁻¹)~3100-3000 cm⁻¹: C-H stretching (aromatic). ~2980-2850 cm⁻¹: C-H stretching (aliphatic). ~1600, 1480 cm⁻¹: C=C and C=N stretching within the aromatic system. ~1250 cm⁻¹: C-O stretching (aryl ether). ~800-700 cm⁻¹: C-Cl stretching.
Mass Spec. (EI) m/z (%): 213/215 [M]⁺, showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom. Key fragmentation patterns would involve the loss of the ethoxy group or chlorine.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate. The C2-chloro group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Common transformations include:

  • Reaction with Amines: Forms 2-amino-substituted benzothiazoles, a core structure in many biologically active molecules.[9]

  • Reaction with Thiols: Yields 2-thioether derivatives.

  • Reaction with Alcohols/Phenols: Produces 2-alkoxy/aryloxy benzothiazoles.

  • Suzuki/Stille Coupling: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, linking the benzothiazole core to other aromatic or aliphatic systems.

This synthetic flexibility makes it an invaluable tool for medicinal chemists aiming to explore the chemical space around the benzothiazole scaffold to develop new drugs.

Applications main This compound amine R-NH₂ (Amines) main->amine Nucleophilic Substitution thiol R-SH (Thiols) main->thiol Nucleophilic Substitution alcohol R-OH (Alcohols) main->alcohol Nucleophilic Substitution coupling R-B(OH)₂ / R-Sn(Bu)₃ (Cross-Coupling) main->coupling Pd-Catalyzed Coupling p_amine 2-Amino Derivatives amine->p_amine p_thiol 2-Thioether Derivatives thiol->p_thiol p_alcohol 2-Alkoxy Derivatives alcohol->p_alcohol p_coupling 2-Aryl/Alkyl Derivatives coupling->p_coupling

Caption: Role as a versatile synthetic intermediate.

Conclusion

This compound is a strategically important heterocyclic compound. Its structure, featuring a reactive chloro group and a modulating ethoxy substituent on the privileged benzothiazole scaffold, makes it an ideal starting material for chemical synthesis. The reliable synthetic route from its corresponding amine and straightforward characterization methods further enhance its utility. For researchers and scientists in drug development, this compound represents a key entry point for the exploration and optimization of novel benzothiazole-based therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-6-ethoxybenzo[d]thiazole: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-ethoxybenzo[d]thiazole (CAS No. 79071-17-3) is a member of the benzothiazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of drug development and chemical synthesis. These parameters provide a crucial criterion for purity, aid in identification, and inform process development, formulation, and storage conditions.[5]

This guide addresses the melting and boiling points of this compound. A thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of experimentally determined data for these specific properties. This is a common challenge in research and development when dealing with novel or sparsely characterized compounds.

Therefore, this document provides a comprehensive framework for researchers and drug development professionals to approach this challenge. We will combine predictive modeling, analysis of analogous structures, and detailed, field-proven experimental protocols to establish a robust understanding of the thermal behavior of this compound.

Part 1: Theoretical and Comparative Analysis

In the absence of direct experimental data, a logical first step is to estimate the properties of this compound through computational prediction and by comparing it to structurally similar molecules.

In Silico Prediction

Quantitative Structure-Property Relationship (QSPR) models and other computational tools offer a valuable means of predicting physicochemical properties.[6][7] These models use the chemical structure of a molecule, often represented as a SMILES string, to calculate properties like melting and boiling points.[8][9]

For this compound, the SMILES string is: CCOc1ccc2nc(Cl)sc2c1.

Using a regression-based, gradient boosting model, the following properties are predicted:

PropertyPredicted Value (°C)Notes
Melting Point~85 °CThis is an approximation and carries a significant error margin (± ~40°C).[8]
Boiling Point~330 °CPrediction accuracy can vary; experimental verification is essential.

Causality Insight: These predictions are based on algorithms trained on large datasets of known compounds.[9] The model deconstructs the molecule into fragments and considers factors like molecular weight, intermolecular forces (dipole-dipole interactions from the chloro and ethoxy groups, π-stacking from the aromatic system), and molecular shape to arrive at an estimate.[10] However, they cannot fully account for the nuances of crystal lattice energy (for melting point) or complex intermolecular interactions, making experimental validation indispensable.

Analysis of Structurally Analogous Compounds

Examining the known properties of structurally related compounds provides a powerful, evidence-based method for estimating the expected melting and boiling points. The primary structural analogues to our target compound are other substituted 2-chlorobenzothiazoles.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₈ClNOS213.68(Predicted: ~85) (Predicted: ~330)
2-Chloro-6-methoxybenzothiazole[11]C₈H₆ClNOS199.6652-56Not available
2-Chloro-6-methylbenzothiazole[12]C₈H₆ClNS183.66Not specified (likely liquid at RT)Not available
2-Chloro-6-nitrobenzo[d]thiazole[13]C₇H₃ClN₂O₂S214.63Not specifiedNot available
2-Chlorothiazole[14]C₃H₂ClNS119.57Not applicable (liquid)145-147

Expert Analysis:

  • The closest analogue, 2-Chloro-6-methoxybenzothiazole, is a solid with a melting point of 52-56 °C.[11] Our target compound, this compound, has an additional methylene group (-CH₂-) in the alkoxy chain. This increases the molecular weight and surface area, which typically leads to stronger van der Waals forces. Therefore, we can confidently hypothesize that the melting point of the ethoxy derivative will be higher than its methoxy counterpart. The predicted value of ~85 °C is consistent with this trend.

  • The high predicted boiling point (~330 °C) is also expected for a molecule of this size and polarity. The presence of the halogen, nitrogen, and oxygen atoms creates significant dipole moments, leading to strong intermolecular attractions that must be overcome for the substance to enter the gas phase.[10]

Part 2: Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate experimental determination of the melting and boiling points of a novel compound like this compound.

Prerequisite: Sample Purity and Preparation

The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. Impurities will depress and broaden the melting point range and can alter the boiling point.[15]

  • Synthesis and Purification: While a detailed synthesis protocol is beyond the scope of this guide, 2-substituted benzothiazoles are often synthesized from precursors like 2-aminothiophenols.[16][17] Following synthesis, the crude product must be purified, typically via recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

  • Purity Verification: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) before proceeding. The sample must be thoroughly dried to remove any residual solvent.

Protocol for Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[18]

Methodology:

  • Sample Preparation: Place a small amount of the dry, purified this compound powder onto a clean watch glass. Crush it into a fine powder using a spatula.

  • Capillary Loading: Gently press the open end of a thin-walled capillary tube into the powder. A small amount of solid (2-3 mm in height) should enter the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[19]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a modern melting point apparatus (e.g., a DigiMelt or Mel-Temp).[19]

  • Rapid Determination (Optional but Recommended): First, perform a rapid heating run (e.g., 10-20 °C/min ramp rate) to find an approximate melting range.[15][19] This saves time and identifies the temperature range for the precise measurement.

  • Precise Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Insert a new capillary with a fresh sample. Set the starting temperature to ~15-20 °C below the expected melting point and use a slow heating rate of 1-2 °C per minute.[19]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow, typically 0.5-1.5 °C.

Self-Validating System: The protocol's trustworthiness is ensured by the two-stage heating process. The rapid scan prevents wasted time, while the slow, careful measurement ensures accuracy. Repeating the precise determination at least twice confirms the reproducibility of the result.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Analysis & Reporting P1 Obtain Dry, Pure This compound P2 Crush into Fine Powder P1->P2 P3 Load into Capillary Tube (2-3 mm height) P2->P3 P4 Pack Solid Tightly P3->P4 M1 Insert Capillary into Melting Point Apparatus P4->M1 M2 Rapid Heating (10-20°C/min) to find approximate range M1->M2 M3 Cool Apparatus M2->M3 M4 Slow Heating (1-2°C/min) ~15°C below approx. range M3->M4 M5 Observe and Record T₁ (First liquid) & T₂ (All liquid) M4->M5 R1 Report Melting Point as Range T₁ - T₂ M5->R1 R2 Verify Narrow Range (e.g., < 1.5°C) for Purity R1->R2

Caption: Workflow for experimental melting point determination.

Protocol for Boiling Point Determination

Given the high predicted boiling point, determination at atmospheric pressure may risk decomposition. Therefore, both atmospheric and micro-scale methods should be considered. The micro-boiling point method using a Thiele tube is highly efficient for small sample quantities.[20]

Methodology (Micro-scale Capillary Method):

  • Apparatus Setup: Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of purified this compound to a thermometer using a rubber band or wire.[21][22]

  • Inverted Capillary: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end facing down.[21]

  • Heating: Clamp the thermometer assembly and immerse it in a heating bath (a Thiele tube filled with mineral oil is ideal for uniform heating).[5][20] The sample level should be below the oil level.

  • Heating and Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a controlled heating mantle. As the temperature rises, air trapped in the capillary will be expelled.[22]

  • Bubble Stream: Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure and the liquid is boiling.[5][22]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubble stream stops and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[22]

  • Pressure Correction: Record the ambient barometric pressure. If it is not exactly 760 mmHg, the observed boiling point can be corrected using a pressure nomograph or appropriate formula.

Causality Insight: This method works on the principle that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[5][21] The continuous stream of bubbles signifies that the vapor pressure is greater than atmospheric pressure. As the system cools, the precise point where the liquid re-enters the capillary marks the equilibrium between the liquid's vapor pressure and the atmospheric pressure.

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase S1 Add ~1 mL of Pure Liquid to a Fusion Tube S2 Place Inverted, Sealed-End Capillary into Liquid S1->S2 S3 Attach Tube to Thermometer S2->S3 S4 Immerse Assembly in Thiele Tube Heating Bath S3->S4 H1 Gently Heat Thiele Tube S4->H1 H2 Observe Expulsion of Air from Capillary H1->H2 H3 Continue Heating Until a Rapid, Continuous Stream of Bubbles Emerges H2->H3 C1 Remove Heat Source H3->C1 C2 Observe as Bubbling Slows and Stops C1->C2 C3 Record Temperature at the Exact Moment Liquid is Drawn into the Capillary C2->C3 R1 Record Boiling Point and Barometric Pressure C3->R1 This is the Boiling Point

Caption: Workflow for micro boiling point determination.

Conclusion

While published experimental data for the melting and boiling points of this compound are currently unavailable, this guide provides a robust scientific framework for their determination. Through a combination of computational prediction (~85 °C melting point, ~330 °C boiling point) and comparative analysis with structural analogues, we have established a well-reasoned hypothesis for the expected thermal properties. The provided experimental protocols for melting and boiling point determination are detailed, field-tested methodologies that will enable any researcher to obtain accurate and reliable data. Adherence to these protocols, with a strong emphasis on initial sample purity, is paramount for the successful characterization of this and other novel chemical entities.

References

IUPAC name for 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its benzothiazole core is a well-established pharmacophore found in a wide array of biologically active agents.[1][2] The presence of a reactive 2-chloro substituent makes this molecule a versatile building block for the synthesis of more complex derivatives through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, its reactivity profile, and its applications as a key intermediate in drug discovery programs. Safety and handling information based on analogous structures is also presented to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named according to IUPAC nomenclature and is registered under a unique CAS number, ensuring its unambiguous identification in chemical databases and literature.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name 2-chloro-6-ethoxy-1,3-benzothiazole N/A
CAS Number 79071-17-3 [3][4]
Molecular Formula C₉H₈ClNOS [3][4]
Molecular Weight 213.68 g/mol [4]
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(Cl)S2 [4]

| InChI Key | N/A | N/A |

The physicochemical properties of a compound dictate its behavior in different environments, influencing its solubility, reaction kinetics, and formulation possibilities. While specific experimental data for this compound is not widely published, properties can be inferred from closely related analogs like 2-Chloro-6-methoxybenzothiazole.

Table 2: Physicochemical Properties

Property Value Notes
Physical Form Solid (predicted) Based on related structures
Melting Point 52-56 °C Data for 2-Chloro-6-methoxybenzothiazole analog[5]
Flash Point >110 °C Data for 2-Chloro-6-methoxybenzothiazole analog[5]
Solubility N/A Expected to be soluble in common organic solvents like DCM, THF, and DMF.

| Storage Conditions | Inert atmosphere, 2-8°C |[4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved from its corresponding 2-amino precursor, 2-Amino-6-ethoxybenzothiazole (CAS 94-45-1), which is commercially available. The key transformation involves a Sandmeyer-type reaction, a robust and well-established method for converting an amino group on an aromatic ring into a halide.

The causality for this synthetic choice rests on the reliability of the diazotization of the 2-amino group followed by copper(I) chloride-catalyzed substitution. This method provides a clean and efficient route to the desired 2-chloro derivative, which is often difficult to install by other means.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the conversion of 2-Amino-6-ethoxybenzothiazole to this compound.

Step 1: Diazotization of the Amine

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-6-ethoxybenzothiazole (1.0 eq) in a 6M solution of hydrochloric acid (HCl).

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the suspension while maintaining the temperature below 5°C. The dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt.

  • Stir the resulting mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Chloro-de-amination

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.

  • Cool the CuCl solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. This step should be performed with caution, as nitrogen gas (N₂) is evolved. The copper(I) catalyst facilitates the displacement of the diazonium group by the chloride ion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a beaker of ice water.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. The progress of purification can be monitored by Thin Layer Chromatography (TLC).[6]

G A 2-Amino-6-ethoxy- benzothiazole B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Benzothiazole-2-diazonium Chloride (Intermediate) B->C D Sandmeyer Reaction (CuCl, HCl) C->D Step 2 E 2-Chloro-6-ethoxy- benzo[d]thiazole D->E F Purification (Chromatography/ Recrystallization) E->F Step 3 G Final Product F->G

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a vast range of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[1][2] The primary utility of this compound lies in its role as a reactive intermediate. The electron-withdrawing nature of the thiazole ring system activates the C2 position, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate libraries of novel 2-substituted benzothiazole derivatives. This strategy is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) to optimize lead compounds. For instance, reacting 2-aminobenzothiazoles with chloroacetyl chloride is a common method to produce intermediates for further derivatization.[6][7][8]

G Core 2-Chloro-6-ethoxy- benzo[d]thiazole Prod_Amine 2-Amino Derivative Core->Prod_Amine  SₙAr Reaction Prod_Thiol 2-Thioether Derivative Core->Prod_Thiol  SₙAr Reaction Prod_Alkoxide 2-Ether Derivative Core->Prod_Alkoxide  SₙAr Reaction Amine Amine (R-NH₂) Amine->Core Thiol Thiol (R-SH) Thiol->Core Alkoxide Alkoxide (R-O⁻) Alkoxide->Core

Caption: Reactivity profile of this compound.

Safety, Handling, and Storage

Table 3: Hazard Profile Based on Analogous Compounds

Hazard Class GHS Pictogram Hazard Statement Precautionary Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark) H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501
Eye Irritation GHS07 (Exclamation Mark) H319: Causes serious eye irritation. P280, P305+P351+P338, P337+P313
Skin Irritation GHS07 (Exclamation Mark) H315: Causes skin irritation. P280, P302+P352, P332+P313

| Aquatic Toxicity | GHS09 (Environment) | H410/H411: Very toxic to aquatic life with long lasting effects. | P273, P391 |

Note: This information is extrapolated from related compounds and a substance-specific risk assessment must be conducted before use.[10]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11] A NIOSH/MSHA approved respirator should be used if dusts are generated.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere as recommended.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for drug discovery and development. Its straightforward synthesis from commercially available precursors and the reactivity of its 2-chloro group provide a robust platform for generating diverse molecular libraries. The established biological relevance of the benzothiazole core further underscores its importance for researchers and scientists aiming to develop novel therapeutic agents. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks.

References

A Comprehensive Technical Guide to 2-Chloro-6-ethoxybenzo[d]thiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Chloro-6-ethoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental properties, outline a detailed synthetic pathway, and discuss its reactivity and potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Molecular Attributes of this compound

This compound is a substituted benzothiazole, a class of compounds known for its wide range of biological activities. The presence of a reactive chloro group at the 2-position and an ethoxy substituent on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.

The Simplified Molecular-Input Line-Entry System (SMILES) code for this compound is CCOC1=CC2=C(C=C1)N=C(Cl)S2 . This notation provides a linear representation of the molecule's two-dimensional structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79071-17-3[1]
Molecular Formula C₉H₈ClNOS[1]
Molecular Weight 213.68 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solventsGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere is recommended for long-term storage.[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with a readily available starting material. The following protocol is a well-established and logical pathway for obtaining the target compound.

Synthetic Workflow Overview

The synthesis commences with the formation of the benzothiazole core, followed by the introduction of the chloro group at the 2-position. This strategy ensures high yields and minimizes the formation of unwanted byproducts.

Synthesis_Workflow A 4-Ethoxyaniline B 2-Amino-6-ethoxybenzothiazole A->B Thiocyanation/ Cyclization C 6-Ethoxy-2-mercaptobenzothiazole B->C Diazotization/ Thiolation D This compound C->D Chlorination

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

This initial step involves the cyclization of 4-ethoxyaniline in the presence of a thiocyanate source.

  • Rationale: The reaction of an aniline derivative with a thiocyanate salt in the presence of an oxidizing agent like bromine is a classic and efficient method for the formation of a 2-aminobenzothiazole ring system.[2]

  • Procedure:

    • Dissolve 4-ethoxyaniline (1 eq.) and potassium thiocyanate (2 eq.) in glacial acetic acid.

    • Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 eq.) in glacial acetic acid, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 2-amino-6-ethoxybenzothiazole.

Step 2: Synthesis of 6-Ethoxy-2-mercaptobenzothiazole

The amino group of 2-amino-6-ethoxybenzothiazole is converted to a mercapto group via a Sandmeyer-type reaction.

  • Rationale: The diazotization of the amino group followed by reaction with a sulfur source is a standard method for introducing a thiol group onto an aromatic ring.

  • Procedure:

    • Suspend 2-amino-6-ethoxybenzothiazole (1 eq.) in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the suspension in an ice-salt bath and add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution for a short period.

    • In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 eq.) in water.

    • Slowly add the diazonium salt solution to the potassium ethyl xanthate solution.

    • Heat the mixture to induce the decomposition of the intermediate and formation of the mercaptobenzothiazole.

    • Cool the mixture, and the product will precipitate. Filter, wash with water, and dry. The resulting compound is 6-ethoxy-2-mercaptobenzothiazole.[3]

Step 3: Synthesis of this compound

The final step involves the chlorination of the mercapto group.

  • Rationale: The conversion of a thiol to a chloro group can be achieved using various chlorinating agents. Thionyl chloride or sulfuryl chloride are effective reagents for this transformation.

  • Procedure:

    • Suspend 6-ethoxy-2-mercaptobenzothiazole (1 eq.) in a suitable solvent such as dichloromethane or toluene.

    • Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂) (1.2 eq.), dropwise to the suspension at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the thiazole ring makes the C2-carbon susceptible to nucleophilic attack, allowing for the facile displacement of the chloride ion.

Reactivity A This compound B Nucleophilic Substitution Products A->B S N Ar Nu Nu- Nu->A

Caption: Nucleophilic aromatic substitution at the C2 position.

This reactivity opens up a vast chemical space for the synthesis of a diverse library of 2-substituted-6-ethoxybenzothiazole derivatives. Common nucleophiles that can be employed include:

  • Amines (R-NH₂): To form 2-aminobenzothiazole derivatives, which are themselves important pharmacophores.

  • Alcohols/Phenols (R-OH): To generate 2-alkoxy/aryloxybenzothiazole ethers.

  • Thiols (R-SH): To produce 2-thioether derivatives.

  • Organometallic reagents: For the formation of carbon-carbon bonds.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the benzothiazole ring (approx. 7.0-8.0 ppm). - Quartet and triplet signals for the ethoxy group (approx. 4.1 ppm and 1.4 ppm, respectively).
¹³C NMR - Aromatic carbons (approx. 110-155 ppm). - Carbon of the C-Cl bond (approx. 150-160 ppm). - Carbons of the ethoxy group (approx. 64 ppm and 15 ppm).
IR (Infrared) - C-H stretching (aromatic and aliphatic). - C=N stretching of the thiazole ring (approx. 1600-1650 cm⁻¹). - C-O stretching of the ethoxy group. - C-Cl stretching.
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an approximate ratio of 3:1, characteristic of a monochlorinated compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets.[8] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Derivatives of benzothiazoles have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: Certain benzothiazole derivatives have shown potent and selective activity against various cancer cell lines.[8]

  • Antimicrobial: The benzothiazole nucleus is a core component of many compounds with antibacterial and antifungal properties.

  • Anti-inflammatory: Benzothiazole-containing molecules have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Neuroprotective: Some derivatives have shown potential in the treatment of neurodegenerative diseases.

The ability to easily modify the 2-position of this compound allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. By introducing different functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally similar compounds, it should be considered as potentially harmful if swallowed or in contact with skin, and may cause eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro group provide a gateway to a vast library of novel benzothiazole derivatives with the potential for significant biological activity. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Biological Activity of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2][3] This privileged scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic molecules with a vast array of biological activities.[4][5][6] The versatility of the benzothiazole nucleus, particularly its susceptibility to substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.[2][3] This has led to the development of derivatives with potent and selective activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[3][5][7][8] This guide provides an in-depth exploration of the key biological activities of substituted benzothiazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Structure and Key Substitution Points

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents.[2][9] The most common points of substitution that influence pharmacological activity are the C-2 and C-6 positions of the benzothiazole ring.[9]

Caption: General structure of the benzothiazole nucleus highlighting key substitution points.

Anticancer Activity

Substituted benzothiazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through various mechanisms.[7][8][10]

Mechanisms of Anticancer Action

The anticancer effects of benzothiazole derivatives are often multifactorial. Key mechanisms include the inhibition of crucial enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, and the induction of apoptosis.[11]

  • Tyrosine Kinase Inhibition: Many benzothiazole derivatives are designed to target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells. Inhibition of these kinases blocks downstream signaling pathways responsible for cell proliferation and survival.

  • Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[11]

  • Induction of Apoptosis: Benzothiazoles can induce programmed cell death (apoptosis) through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[11][12] Some compounds have been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[13]

  • Carbonic Anhydrase Inhibition: Some benzothiazole derivatives act as potent inhibitors of carbonic anhydrase (CA), particularly tumor-associated isoforms.[7][10] This can lead to anticancer effects, especially in hypoxic tumors.[10]

Anticancer_Mechanism BZT Substituted Benzothiazole RTK Receptor Tyrosine Kinase (e.g., EGFR) BZT->RTK Inhibits Apoptosis Apoptosis (Cell Death) BZT->Apoptosis Induces Topo Topoisomerase BZT->Topo Inhibits P_Pathway Proliferation & Survival Pathways (e.g., RAS/MAPK) RTK->P_Pathway Activates Proliferation Uncontrolled Cell Proliferation P_Pathway->Proliferation Promotes DNA_Rep DNA Replication & Repair DNA_Damage DNA Damage Topo->DNA_Rep Enables DNA_Damage->Apoptosis Triggers

Caption: Simplified signaling pathways targeted by anticancer benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for designing potent anticancer benzothiazoles:

  • 2-Aryl Substitution: The presence of a substituted phenyl ring at the C-2 position is a common feature of many potent anticancer benzothiazoles.[2][4] For instance, a 2-(4-aminophenyl)benzothiazole scaffold has shown significant promise.

  • Halogen and Methoxy Groups: The introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or electron-donating groups like methoxy (-OCH3) on the benzothiazole ring or the 2-aryl substituent can significantly enhance cytotoxic activity.[2][3]

  • Hydrophobic Moieties: The presence of hydrophobic groups can improve the cytotoxic activity of benzothiazole derivatives against cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of novel compounds.

Causality Behind Experimental Choices:

  • Principle: This assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The protocol includes untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control) to validate the assay's performance and provide a benchmark for comparison.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzothiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include wells for negative (vehicle control, e.g., 0.1% DMSO) and positive controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
29 Substituted bromopyridine acetamideSKRB-30.0012[12]
29 Substituted bromopyridine acetamideSW6200.0043[12]
55 Chlorobenzyl indole semicarbazideHT-290.024[7][12]
55 Chlorobenzyl indole semicarbazideH4600.29[7][12]
B7 (Structure-specific)A549(Not specified)[14]

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[15][16][17] They represent a promising scaffold for the development of new agents to combat drug-resistant pathogens.[15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzothiazoles are diverse and can involve:

  • Enzyme Inhibition: Some derivatives inhibit essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[15]

  • DNA Interaction: The planar, π-delocalized system of the benzothiazole ring can facilitate intercalation with microbial DNA, disrupting replication and transcription processes.[15]

  • Quorum Sensing Inhibition: Certain benzothiazole compounds can interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence factor expression.[18]

Structure-Activity Relationship (SAR) Insights
  • 2-Amino and 2-Thiol Groups: The presence of amino or thiol groups at the C-2 position often enhances antimicrobial activity.[3]

  • Sulfonamide Moiety: Incorporating a sulfonamide group can lead to potent antibacterial agents, often targeting the DHPS enzyme.[15][19]

  • Halogen Substitution: Substitution with halogens, such as chlorine or bromine, on the benzothiazole ring can increase the lipophilicity and antibacterial efficacy of the compounds.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for evaluating the potency of new antibacterial or antifungal compounds.

Causality Behind Experimental Choices:

  • Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity.

  • Self-Validation: A growth control well (no compound) must show turbidity, while a sterility control well (no bacteria) must remain clear. A known antibiotic (e.g., Ciprofloxacin) is used as a positive control to ensure the susceptibility of the test organism.[16][20]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Benzothiazole (in 96-well plate) start->prep_compound inoculate Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end_node End determine_mic->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzothiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (known antibiotic), a growth control (broth + inoculum), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Antibacterial Activity
Compound IDTarget OrganismMIC (µg/mL)Reference
16c S. aureus0.025 mM[15]
41c E. coli3.1[20]
41c P. aeruginosa6.2[20]
46a/46b E. coli15.62[20]
D3 X. oryzae1.54[18]

Anticonvulsant Activity

Several benzothiazole derivatives have been identified as potential anticonvulsant agents, making them attractive candidates for the development of new antiepileptic drugs.[19][21][22] The clinically used drug Riluzole, which contains a benzothiazole moiety, has shown anticonvulsant properties.[19]

Mechanisms of Anticonvulsant Action

The precise mechanisms are still under investigation, but potential pathways include:

  • Modulation of Ion Channels: Acting on voltage-gated sodium or calcium channels to reduce neuronal excitability.

  • Enhancement of GABAergic Transmission: Increasing the levels of the inhibitory neurotransmitter GABA in the brain.[3]

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase enzymes in the central nervous system can lead to anticonvulsant effects.[23]

Structure-Activity Relationship (SAR) Insights
  • 2-Aminobenzothiazole Core: The 2-aminobenzothiazole scaffold is a key pharmacophore for anticonvulsant activity.[23]

  • Sulfonamide Group: The incorporation of a benzenesulfonamide group has been shown to yield compounds with significant anticonvulsant properties.[19]

  • Halogen Substitution: The presence of a p-chloro group on the benzenesulfonamide moiety has been found to be more effective than p-bromo or p-fluoro substitutions.[19]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Causality Behind Experimental Choices:

  • Principle: A supramaximal electrical stimulus is applied to the cornea or skull of an animal (typically a mouse or rat), inducing a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of anticonvulsant activity.

  • Self-Validation: A vehicle control group is used to establish the baseline seizure response. A standard antiepileptic drug, such as Phenytoin, is used as a positive control to validate the model's sensitivity.

Step-by-Step Methodology:

  • Animal Preparation: Use adult mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test benzothiazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer vehicle to the control group and a standard drug to the positive control group.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or transauricular electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. The absence of this phase is recorded as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals from the seizure).

Anti-inflammatory Activity

Benzothiazole derivatives have also demonstrated significant anti-inflammatory properties, often comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[24][25]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of key inflammatory mediators:

  • COX/LOX Inhibition: Many derivatives inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • NF-κB Inhibition: Some compounds can suppress the activation of the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[13][26]

Structure-Activity Relationship (SAR) Insights
  • Phenyl Group Substitution: Phenyl group substitutions are often associated with providing anti-inflammatory properties.[2][3]

  • Sulfonamide and Carboxamide Moieties: The presence of benzenesulfonamide and carboxamide functionalities has been linked to potent in vivo anti-inflammatory activity.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Causality Behind Experimental Choices:

  • Principle: Subplantar injection of carrageenan (a sulfated polysaccharide) into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and is sensitive to inhibition by NSAIDs. The ability of a compound to reduce the swelling is a measure of its anti-inflammatory effect.

  • Self-Validation: A control group receives only the vehicle to measure the maximum edema. A standard anti-inflammatory drug like Diclofenac or Indomethacin is used as a positive control for comparison.[25]

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: vehicle control, positive control (e.g., Diclofenac), and test groups for different doses of the benzothiazole derivative.

  • Compound Administration: Administer the test compounds and control drugs orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Conclusion

The substituted benzothiazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. The ability to readily modify the core structure at key positions allows for the systematic optimization of activity and selectivity. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo screening protocols, will undoubtedly lead to the development of novel benzothiazole-based therapeutic agents to address a range of unmet medical needs.

References

An In-depth Technical Guide to the Pharmacological Profile of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Chloro-6-ethoxybenzo[d]thiazole, a heterocyclic compound of interest within the broader class of benzothiazole derivatives. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related analogs to project its likely chemical properties, potential biological activities, and toxicological profile. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to stimulate further investigation into this and similar chemical entities. We will explore a plausible synthetic route, hypothesize potential mechanisms of action based on established structure-activity relationships of the benzothiazole scaffold, and outline experimental protocols for its synthesis and preliminary biological evaluation.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic system, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4][5] The versatility of the benzothiazole ring, which allows for substitutions at various positions, enables the fine-tuning of its biological and physicochemical properties.[2] The introduction of different functional groups can significantly influence the compound's mechanism of action and overall pharmacological profile.[2]

This guide focuses on the specific derivative, this compound (CAS No: 79071-17-3).[6] The presence of a chlorine atom at the 2-position and an ethoxy group at the 6-position suggests a unique electronic and steric profile that could confer interesting biological activities. The chloro group can act as a leaving group in nucleophilic substitution reactions, making it a key handle for further chemical modifications, while the ethoxy group at the 6-position can influence the molecule's lipophilicity and interactions with biological targets.[2] Due to the scarcity of direct studies on this compound, this guide will leverage data from closely related 2-chloro and 6-alkoxy benzothiazole analogs to build a predictive pharmacological profile.

Synthesis and Chemical Properties

A plausible synthetic route for this compound can be inferred from the synthesis of its derivatives, such as 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide.[7] The synthesis would likely begin with the commercially available 2-Amino-6-ethoxybenzothiazole.

Proposed Synthetic Pathway

The conversion of the 2-amino group to a 2-chloro group can be achieved through a Sandmeyer-type reaction. A detailed hypothetical protocol is provided below.

Synthesis of this compound cluster_0 Reaction Scheme 2-Amino-6-ethoxybenzothiazole 2-Amino-6-ethoxybenzothiazole Diazonium_Salt Intermediate Diazonium Salt 2-Amino-6-ethoxybenzothiazole->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Target_Compound This compound Diazonium_Salt->Target_Compound CuCl

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-Amino-6-ethoxybenzothiazole.

Materials:

  • 2-Amino-6-ethoxybenzothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-6-ethoxybenzothiazole in concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) chloride (CuCl) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Inferred Pharmacological Profile

The pharmacological profile of this compound is not well-documented. However, by examining structure-activity relationships of analogous compounds, we can infer its potential biological activities and mechanisms of action.

Potential Mechanisms of Action

Benzothiazole derivatives exert their biological effects through various mechanisms, often involving interactions with specific enzymes or receptors.[3] The presence of the 2-chloro and 6-ethoxy substituents on the benzothiazole core of the target compound suggests several potential mechanisms:

  • Enzyme Inhibition: Many benzothiazole derivatives are known to be potent enzyme inhibitors. For instance, some inhibit protein kinases, which are crucial in cell signaling pathways and are often dysregulated in cancer. The electronic properties conferred by the chloro and ethoxy groups could facilitate binding to the ATP-binding pocket of various kinases.

  • Interaction with Cytochrome P450: Studies on 6-substituted-2-aminobenzothiazoles have shown that they can act as inhibitors of microsomal mixed-function oxidase activity, suggesting a direct competitive effect on substrate binding to cytochrome P-450.[8] The 6-ethoxy group in the target compound could play a significant role in such interactions.

Potential_Mechanisms Target_Compound 2-Chloro-6-ethoxy- benzo[d]thiazole Enzyme Kinases, etc. Target_Compound->Enzyme Inhibition CYP450 Cytochrome P450 Target_Compound->CYP450 Inhibition Effect Biological Effect (e.g., Anticancer, Antimicrobial) Enzyme->Effect CYP450->Effect Metabolism Modulation

Caption: Potential mechanisms of action for this compound.

Anticipated Biological Activities

Based on the known activities of structurally similar benzothiazoles, this compound is anticipated to exhibit one or more of the following biological activities:

  • Anticancer Activity: The benzothiazole scaffold is a common feature in many anticancer agents.[2] The presence of a halogen at the 2-position and a hydrophobic moiety at the 6-position has been associated with cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Activity: Benzothiazole derivatives have shown potent activity against a range of bacteria and fungi.[9] The lipophilicity imparted by the ethoxy group may enhance the compound's ability to penetrate microbial cell membranes.

  • Anti-inflammatory Activity: Certain 2,6-disubstituted benzothiazoles have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

  • Anticonvulsant Activity: The benzothiazole nucleus is considered a valuable scaffold for the development of anticonvulsant drugs.[2]

Predicted Pharmacokinetics (ADME)

A preliminary assessment of the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound can be made based on its chemical structure.

ADME ParameterPredicted PropertyRationale
Absorption Good oral bioavailabilityThe presence of the lipophilic ethoxy group and the overall molecular size are within the ranges typically associated with good passive absorption across the gastrointestinal tract.
Distribution Wide distributionThe compound's moderate lipophilicity suggests it may distribute into various tissues.
Metabolism Hepatic metabolism likelyThe ethoxy group may undergo O-dealkylation by cytochrome P450 enzymes. The aromatic ring is also susceptible to hydroxylation.
Excretion Renal and/or biliary excretionMetabolites are expected to be more polar and excreted via urine or bile.

Inferred Toxicological Profile

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of benzothiazoles. Based on the analysis of its structural analogs, this compound holds potential for various therapeutic applications, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for initiating research on this compound. The proposed synthetic route offers a starting point for its chemical synthesis, and the inferred pharmacological profile suggests key biological assays for initial screening.

Further research is imperative to validate these predictions. Key next steps should include:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be executed and the compound's structure unequivocally confirmed.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

  • ADME/Tox Profiling: In vitro and in vivo studies are necessary to determine the compound's pharmacokinetic and toxicological properties.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, heterocyclic compounds like 2-Chloro-6-ethoxybenzo[d]thiazole hold significant promise due to their versatile chemical scaffold, a feature prevalent in many bioactive molecules. As with any novel compound, a thorough understanding of its safety and hazard profile is not just a regulatory formality but a cornerstone of responsible research and a prerequisite for any successful drug development program. This guide provides a comprehensive technical overview of the known and inferred safety and hazard data for this compound (CAS No: 79071-17-3), equipping researchers with the critical knowledge to handle this compound with the utmost care.

Section 1: Chemical and Physical Identity

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 79071-17-3[1][2]
Molecular Formula C₉H₈ClNOS[1]
Molecular Weight 213.68 g/mol [1]
Melting Point 66-67 °C[3]
Boiling Point 145-148 °C (at 8 Torr)[3]
Predicted pKa 0.58 ± 0.10[3]
Predicted Density 1.346 ± 0.06 g/cm³[3]
SMILES CCOC1=CC2=C(C=C1)N=C(Cl)S2[1]

Section 2: Hazard Identification and Classification

Inferred GHS Hazard Classification:

Based on available data for similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictograms:

GHS_Pictograms cluster_0 GHS Hazard Pictograms Exclamation Mark Safe_Handling_Workflow Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Engineering_Controls Work in a Fume Hood PPE_Selection->Engineering_Controls Handling_Operations Weighing and Transfer Engineering_Controls->Handling_Operations Post_Handling Decontaminate Surfaces and Equipment Handling_Operations->Post_Handling Waste_Disposal Dispose of Waste in Designated Containers Post_Handling->Waste_Disposal End End Waste_Disposal->End

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole, a key intermediate in the development of pharmacologically active compounds. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of biological activities, including neuroprotective agents like Riluzole.[1][2] The introduction of a chloro-substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions. This protocol details a robust, two-stage synthetic route commencing from commercially available 4-ethoxyaniline, proceeding through the formation of 2-amino-6-ethoxybenzothiazole, and culminating in a Sandmeyer reaction to yield the target compound. The causality behind experimental choices, detailed safety protocols, and characterization data are provided to ensure reproducible and safe execution for researchers in drug discovery and organic synthesis.

Introduction and Synthetic Strategy

The synthesis of functionalized benzothiazoles is a cornerstone of modern heterocyclic chemistry.[3][4] These bicyclic systems are present in numerous bioactive molecules and approved pharmaceuticals.[2][5] this compound is a valuable building block, allowing for the introduction of various nucleophiles at the C2 position, which is crucial for structure-activity relationship (SAR) studies in drug development.

The synthetic strategy outlined herein is a logical and widely applicable two-stage process.

Stage 1: Synthesis of 2-Amino-6-ethoxybenzothiazole. This stage involves the cyclization of 4-ethoxyaniline in the presence of a thiocyanate source and an oxidizing agent (bromine) to construct the benzothiazole ring system.[2][6]

Stage 2: Synthesis of this compound via Sandmeyer Reaction. The 2-amino group of the intermediate is converted into a diazonium salt, an excellent leaving group. This is followed by a copper(I)-catalyzed substitution with a chloride ion, a classic Sandmeyer reaction, to install the desired chlorine atom.[7][8][9]

Overall Synthetic Workflow

G cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Sandmeyer Reaction A 4-Ethoxyaniline C 2-Amino-6-ethoxybenzothiazole A->C Cyclization B KSCN, Br2 in Acetic Acid B->C E Aryl Diazonium Salt (Intermediate) C->E Diazotization (0-5 °C) D NaNO2, HCl (aq) D->E G This compound E->G Substitution F CuCl F->G

Caption: Two-stage workflow for the synthesis of the target compound.

Safety and Hazard Analysis

The described procedures involve hazardous materials and reactions that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

Reagent / Process Primary Hazards Handling Precautions
Glacial Acetic Acid Corrosive, causes severe skin and eye burns.Dispense in a fume hood. Avoid inhalation of vapors.
Bromine Highly corrosive, toxic, severe irritant.Handle with extreme care in a fume hood. Use a dedicated syringe or cannula. Have a sodium thiosulfate solution ready for quenching spills.
Hydrochloric Acid (conc.) Corrosive, causes severe burns, respiratory irritant.Dispense in a fume hood. Add to water slowly to avoid splashing.
Sodium Nitrite Oxidizer, toxic if swallowed.Keep away from organic materials. Store separately.
Diazonium Salts Potentially explosive , especially when dry.CRITICAL: Always keep the reaction mixture cold (0-5 °C). Do not isolate the diazonium salt intermediate. Use in solution immediately after formation.
Organic Solvents Flammable, may be irritants or toxic.Keep away from ignition sources. Ensure proper ventilation.

For detailed information, always consult the latest Safety Data Sheets (SDS) for each reagent.[10][11][12][13]

Experimental Protocols

Part A: Synthesis of 2-Amino-6-ethoxybenzothiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[2][6] The reaction proceeds via in situ generation of thiocyanogen, which electrophilically attacks the aniline ring, followed by intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Ethoxyaniline137.1810.0 g72.9 mmol
Potassium Thiocyanate (KSCN)97.1821.3 g219.1 mmol
Glacial Acetic Acid60.05150 mL-
Bromine (Br₂)159.813.7 mL (11.6 g)72.9 mmol
25% Aqueous Ammonia-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethoxyaniline (10.0 g) and potassium thiocyanate (21.3 g).

  • Dissolution: Add glacial acetic acid (150 mL) to the flask. Stir the mixture at room temperature until most of the solids have dissolved, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to between 10-15 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.7 mL) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 45-60 minutes. CRITICAL: Monitor the temperature closely and maintain it below 20 °C throughout the addition. The mixture will turn into a thick yellow-orange paste.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).

  • Work-up & Neutralization: Pour the reaction mixture slowly into a beaker containing 500 mL of crushed ice and water with vigorous stirring. A yellow precipitate will form.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of 25% aqueous ammonia until the pH reaches ~8. Stir for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with cold water (3 x 100 mL) to remove inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from an ethanol/water mixture to afford 2-amino-6-ethoxybenzothiazole as a pale yellow solid.

Part B: Synthesis of this compound (Sandmeyer Reaction)

This stage utilizes the well-established Sandmeyer reaction, which provides a reliable method for converting aromatic amines to aryl halides.[7][8][14] The core of this reaction is the generation of an aryl radical via a single-electron transfer from the copper(I) catalyst.[7][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-6-ethoxybenzothiazole194.255.0 g25.7 mmol
Concentrated HCl (aq)36.4625 mL-
Sodium Nitrite (NaNO₂)69.001.95 g28.3 mmol
Copper(I) Chloride (CuCl)98.993.0 g30.3 mmol
Dichloromethane (DCM)84.93150 mL-
Saturated Sodium Bicarbonate-As needed-

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL beaker, suspend 2-amino-6-ethoxybenzothiazole (5.0 g) in a mixture of concentrated HCl (15 mL) and water (15 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

    • Dissolve sodium nitrite (1.95 g) in water (10 mL) and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the amine suspension over 20 minutes. CRITICAL: Keep the temperature below 5 °C at all times. The solids should dissolve to form a clear, pale yellow diazonium salt solution. Stir for an additional 15 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) chloride (3.0 g) in concentrated HCl (10 mL). Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the stirred CuCl solution over 30 minutes. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: foaming may occur), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford this compound as a solid.

Reaction Mechanism: The Sandmeyer Reaction

G ArN2 Ar-N≡N⁺ Ar_radical Ar• ArN2->Ar_radical + N₂ CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation e_minus e⁻ ArCl Ar-Cl Ar_radical->ArCl + Cu(I)Cl (Catalyst Regeneration) N2 N₂ CuCl2->ArCl Chlorine Atom Transfer e_minus->ArN2 Single Electron Transfer (SET)

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Compare with literature values if available. A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): Monitor reaction progress and column purification. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the ethoxy group (a triplet and a quartet), and distinct aromatic protons on the benzothiazole ring.

    • ¹³C NMR: Expect signals for the distinct carbons of the benzothiazole core and the ethoxy group.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₈ClNOS (M.W. 213.69 g/mol ) and exhibit the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).

References

Synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth procedural instructions, mechanistic insights, and safety considerations.

Introduction

Benzothiazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substituent at the 2-position of the benzothiazole ring system is a critical determinant of its pharmacological profile. The 2-chloro substituent, in particular, serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions. This protocol outlines a reliable two-step synthesis of this compound, commencing with the synthesis of the key intermediate, 2-Amino-6-ethoxybenzothiazole, followed by a Sandmeyer-type reaction to introduce the chloro group.

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow below. The initial step involves the formation of the benzothiazole ring through the reaction of 4-ethoxyaniline with potassium thiocyanate and a halogenating agent. The subsequent step is the conversion of the 2-amino group to a chloro group via a diazotization-chlorination sequence.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole cluster_1 Step 2: Synthesis of this compound 4-Ethoxyaniline 4-Ethoxyaniline Reaction_1 Cyclization 4-Ethoxyaniline->Reaction_1 Potassium_Thiocyanate Potassium_Thiocyanate Potassium_Thiocyanate->Reaction_1 Bromine Bromine Bromine->Reaction_1 Intermediate 2-Amino-6-ethoxybenzothiazole Reaction_1->Intermediate Reaction_2 Sandmeyer Reaction Intermediate->Reaction_2 Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Reaction_2 Hydrochloric_Acid Hydrochloric_Acid Hydrochloric_Acid->Reaction_2 Copper_I_Chloride Copper_I_Chloride Copper_I_Chloride->Reaction_2 Final_Product This compound Reaction_2->Final_Product

The Synthetic Utility of 2-Chloro-6-ethoxybenzo[d]thiazole: A Versatile Electrophile for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the benzothiazole scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and functional materials. Among the various functionalized benzothiazoles, 2-Chloro-6-ethoxybenzo[d]thiazole has emerged as a particularly valuable and versatile building block. Its utility stems from the inherent reactivity of the 2-chloro substituent, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity, coupled with the electronic influence of the 6-ethoxy group, makes it a strategic precursor for the synthesis of diverse and complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the fundamental principles governing its reactivity, present detailed protocols for its derivatization, and showcase its role in the construction of medicinally relevant scaffolds.

Core Principles: Reactivity of the 2-Chlorobenzothiazole Moiety

The synthetic utility of this compound is fundamentally dictated by the electronic nature of the benzothiazole ring system. The electron-withdrawing character of the nitrogen atom within the thiazole ring significantly activates the C2 position towards nucleophilic attack.[1] This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).

The general mechanism for the SNAr reaction at the 2-position of a benzothiazole is a two-step process involving the formation of a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the sulfur atom and the fused benzene ring further contributes to the delocalization of the negative charge, making the 2-chlorobenzothiazole core an excellent electrophile. While the 6-ethoxy group is an electron-donating group, its influence on the reactivity at the distant C2 position is generally subordinate to the powerful activating effect of the thiazole ring itself.

Key Applications in Synthetic Chemistry

The primary application of this compound is as a scaffold for the introduction of diverse functionalities at the 2-position of the benzothiazole ring. This is typically achieved through nucleophilic substitution reactions with a variety of nucleophiles.

Synthesis of 2-Aminobenzothiazole Derivatives

The reaction of this compound with primary and secondary amines provides a straightforward route to a wide range of 2-amino-6-ethoxybenzothiazole derivatives. These compounds are of significant interest in medicinal chemistry, as the 2-aminobenzothiazole core is a key pharmacophore in numerous bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Protocol 1: General Procedure for the Synthesis of 2-Amino-6-ethoxybenzothiazole Derivatives

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)

  • Solvent (e.g., DMF, DMAc, NMP, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-ethoxybenzothiazole derivative.

Causality Behind Experimental Choices:

  • Excess Amine and Base: Using an excess of the amine and a base is crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used to ensure the solubility of the reactants and to allow for higher reaction temperatures, which can accelerate the rate of SNAr reactions.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent potential side reactions, especially if the amine or the final product is sensitive to oxidation.

Synthesis of 2-Thioether and 2-Alkoxybenzothiazole Derivatives

Similarly, this compound can be reacted with thiols and alcohols (or their corresponding sodium salts) to yield 2-thioether and 2-alkoxybenzothiazole derivatives, respectively. These compounds also serve as important intermediates in the synthesis of more complex molecules.

Protocol 2: General Procedure for the Synthesis of 2-(Alkyl/Aryl)thio-6-ethoxybenzothiazoles

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 eq)

  • Solvent (e.g., DMF, THF, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol in the chosen solvent, add the base at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for the Synthesis of 2-Alkoxy-6-ethoxybenzothiazoles

Materials:

  • This compound (1.0 eq)

  • Alcohol (used as solvent or in excess)

  • Strong base (e.g., NaH, KOtBu) (1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the alcohol, add the strong base at 0 °C to generate the alkoxide in situ.

  • Add this compound to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a versatile synthetic intermediate.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Potential Downstream Applications main This compound amine 2-Amino-6-ethoxybenzothiazole Derivatives main->amine R¹R²NH, Base thiol 2-(Alkyl/Aryl)thio-6-ethoxybenzothiazole Derivatives main->thiol RSH, Base alcohol 2-Alkoxy-6-ethoxybenzothiazole Derivatives main->alcohol ROH, Base pharma Pharmaceuticals amine->pharma agro Agrochemicals thiol->agro materials Functional Materials alcohol->materials

Caption: Synthetic pathways originating from this compound.

Data Summary

Reagent ClassProduct ClassTypical Reaction Conditions
Primary/Secondary Amines2-AminobenzothiazolesBase (K₂CO₃, Et₃N), Solvent (DMF, NMP), 80-120 °C
Thiols2-ThioetherbenzothiazolesBase (NaH, K₂CO₃), Solvent (DMF, THF), RT
Alcohols2-AlkoxybenzothiazolesStrong Base (NaH, KOtBu), Alcohol as solvent, Reflux

Conclusion and Future Perspectives

This compound stands as a highly valuable and reactive intermediate in the field of organic synthesis. Its primary application lies in its ability to undergo efficient nucleophilic aromatic substitution reactions, providing access to a vast array of 2-substituted 6-ethoxybenzothiazole derivatives. The protocols outlined in this guide offer a solid foundation for researchers and scientists to exploit the synthetic potential of this versatile building block. As the demand for novel and complex heterocyclic compounds continues to grow in drug discovery and materials science, the importance of readily available and reactive intermediates like this compound is set to increase, paving the way for the development of new and innovative molecules.

References

Application Notes and Protocols: 2-Chloro-6-ethoxybenzo[d]thiazole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-6-ethoxybenzo[d]thiazole as a pivotal intermediate in the synthesis of pharmaceutically relevant compounds. The protocols and insights herein are grounded in established chemical principles and field-proven methodologies.

Introduction: The Strategic Value of this compound

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] this compound emerges as a particularly valuable building block due to two key features:

  • The 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile and selective introduction of diverse functional groups.[3]

  • The 6-Ethoxy Group: This electron-donating group can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing pharmacokinetic profiles and target engagement.

This guide focuses on leveraging the reactivity of the 2-chloro position to construct libraries of novel benzothiazole derivatives.

Physicochemical Properties
PropertyValue
Chemical Formula C₉H₈ClNOS
Molecular Weight 213.68 g/mol
CAS Number 79071-17-3[4]
Appearance Typically an off-white to light yellow solid
Structure

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its susceptibility to nucleophilic aromatic substitution (SNAr). Unlike typical aryl halides, the chlorine atom at the C2 position is readily displaced. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom within the thiazole ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][5]

The general mechanism involves a two-step addition-elimination process:

  • Addition: A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The chloride ion is expelled as a leaving group, restoring the aromaticity of the benzothiazole ring and yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Substituted-6-ethoxybenzo[d]thiazole + HCl Intermediate->Product Elimination of Cl-

Caption: General workflow for SNAr on this compound.

Experimental Protocols: Synthesis of Key Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of valuable downstream intermediates. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Protocol 1: Synthesis of N-Aryl/Alkyl-6-ethoxybenzo[d]thiazol-2-amines

This protocol details the reaction of this compound with primary or secondary amines, a cornerstone transformation for building libraries for high-throughput screening. The resulting 2-aminobenzothiazole derivatives are key precursors for a wide range of bioactive molecules.[2][6]

Rationale: The choice of a non-nucleophilic base (e.g., Triethylamine, TEA) or an inorganic base (e.g., K₂CO₃) is critical. These bases act as scavengers for the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile. The solvent, typically a polar aprotic solvent like DMF or DMSO, is chosen for its ability to dissolve the reactants and facilitate the SNAr mechanism.[7]

Materials and Reagents:

  • This compound

  • Substituted amine (e.g., aniline, morpholine, benzylamine) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in DMF (to a concentration of approx. 0.2 M).

  • Addition of Reagents: Add the desired amine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Conditions: Heat the mixture to 80-100°C under a nitrogen atmosphere. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) until the starting material spot is no longer visible (typically 4-10 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-substituted-6-ethoxybenzo[d]thiazol-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

This protocol describes the acylation of a 2-aminobenzothiazole intermediate. The resulting α-chloroacetamide is itself a versatile intermediate, ready for subsequent nucleophilic substitution at the α-carbon, enabling the synthesis of compounds like thiazolidinones or other complex heterocycles.[8][9]

Rationale: This reaction is a standard N-acylation. An inorganic base like potassium carbonate is used to neutralize the HCl formed from the reaction with chloroacetyl chloride. Benzene or toluene is often used as the solvent, and the reaction is run at reflux to ensure it proceeds to completion.

Materials and Reagents:

  • 2-Amino-6-ethoxybenzothiazole (synthesized as per an analogous procedure to Protocol 1)

  • Chloroacetyl chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Benzene or Toluene

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice water bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-Amino-6-ethoxybenzothiazole (1.0 eq) and potassium carbonate (1.2 eq) in benzene in a round-bottom flask.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction's completion via TLC.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water. A solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it successively with water to remove any remaining salts.

  • Drying and Purification: Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow and Data Visualization

The power of this compound lies in its ability to serve as a starting point for multi-step synthetic sequences, rapidly generating molecular complexity.

Synthetic_Workflow A 2-Chloro-6-ethoxy- benzo[d]thiazole B 2-Amino-6-ethoxy- benzo[d]thiazole Derivative A->B Protocol 1: + R-NH₂ C 2-Acylamino-6-ethoxy- benzo[d]thiazole Derivative B->C Protocol 2: + Cl-CO-CH₂Cl D Final Bioactive Compound Library C->D Further Derivatization

References

Application Notes & Protocols: Synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-6-ethoxybenzo[d]thiazole and its subsequent derivatization. Benzothiazole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, making them highly valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This guide details robust and reproducible protocols for the synthesis of the core scaffold and its functionalized analogs. We delve into the underlying chemical principles, offer practical insights for reaction optimization, and present methods for the characterization of the synthesized compounds. The protocols and data herein are intended to empower researchers to efficiently generate novel benzothiazole-based molecules for screening and development as potential therapeutic agents.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. Consequently, benzothiazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4][5][6][7]

The this compound moiety serves as a versatile intermediate in the synthesis of more complex and potent drug candidates. The chlorine atom at the 2-position acts as a reactive handle, readily undergoing nucleophilic substitution to introduce a wide array of functional groups. The ethoxy group at the 6-position can modulate the compound's lipophilicity and pharmacokinetic properties, potentially enhancing its drug-like characteristics. The strategic placement of these substituents provides a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.[8]

Synthesis of the Core Intermediate: this compound

The synthesis of the this compound core is a critical first step. The following protocol outlines a reliable and scalable method.

Synthetic Workflow Overview

The synthesis proceeds in a two-step sequence starting from the commercially available 4-ethoxyaniline. The first step involves a cyclization reaction to form the benzothiazole ring, followed by a chlorination step.

Synthesis_Workflow A 4-Ethoxyaniline C 2-Amino-6-ethoxybenzo[d]thiazole A->C Cyclization (in Acetic Acid) B Potassium Thiocyanate (KSCN) / Bromine (Br2) B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[9]

Materials:

  • 4-Ethoxyaniline

  • Potassium Thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 25% Aqueous Ammonia Solution

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes to ensure complete dissolution and formation of the thiocyanate salt.

  • Cool the reaction mixture to 10 °C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the internal temperature below 15 °C. The addition of bromine will result in the formation of a yellow precipitate.

  • After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Carefully neutralize the reaction mixture by the slow addition of 25% aqueous ammonia solution until the pH reaches approximately 8. This should be done in a well-ventilated fume hood as the reaction is exothermic.

  • The resulting precipitate is the crude 2-amino-6-ethoxybenzo[d]thiazole. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.

Detailed Experimental Protocol: Synthesis of this compound

This chlorination step utilizes phosphorus oxychloride, a common and effective reagent for this transformation.

Materials:

  • 2-Amino-6-ethoxybenzo[d]thiazole

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-ethoxybenzo[d]thiazole (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the suspension and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Derivatization of this compound

The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. This versatility is a cornerstone of its utility in constructing diverse chemical libraries.

General Derivatization Strategies

The following diagram illustrates common derivatization pathways from the this compound intermediate.

Derivatization_Strategies cluster_core Core Intermediate cluster_derivatives Derivatives A This compound B 2-Amino Derivatives (e.g., with amines) A->B Nucleophilic Substitution (R-NH2) C 2-Thioether Derivatives (e.g., with thiols) A->C Nucleophilic Substitution (R-SH) D 2-Alkoxy/Aryloxy Derivatives (e.g., with alcohols/phenols) A->D Nucleophilic Substitution (R-OH) E 2-Hydrazinyl Derivatives (e.g., with hydrazine) A->E Nucleophilic Substitution (H2N-NH2)

Caption: Common derivatization strategies for this compound.

Protocol: Synthesis of 2-Amino-Substituted Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-aminobenzothiazoles.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base

  • N,N-Dimethylformamide (DMF) or Acetonitrile as a solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table provides expected data for the core intermediate and a representative derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (δ, ppm)Expected Mass Spec (m/z)
2-Amino-6-ethoxybenzo[d]thiazole C₉H₁₀N₂OS194.257.5-7.7 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 6.8-7.0 (dd, 1H, Ar-H), 4.0-4.2 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃), 7.0-7.5 (br s, 2H, -NH₂)[M+H]⁺ = 195.06
This compound C₉H₈ClNOS213.687.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.0-7.2 (dd, 1H, Ar-H), 4.1-4.3 (q, 2H, -OCH₂CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃)[M]⁺ = 213.00, [M+2]⁺ = 215.00 (isotope pattern for Cl)
2-(Morpholino)-6-ethoxybenzo[d]thiazole C₁₃H₁₆N₂O₂S280.347.6-7.8 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 6.9-7.1 (dd, 1H, Ar-H), 4.0-4.2 (q, 2H, -OCH₂CH₃), 3.7-3.9 (t, 4H, morpholine), 3.5-3.7 (t, 4H, morpholine), 1.3-1.5 (t, 3H, -OCH₂CH₃)[M+H]⁺ = 281.10

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis and derivatization of this compound. The versatility of this scaffold, coupled with the straightforward synthetic routes, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The ability to readily introduce diverse functionalities at the 2-position allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel therapeutic agents with improved efficacy and safety profiles.

References

The Strategic Role of 2-Chloro-6-ethoxybenzo[d]thiazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] Within this important class of heterocycles, 2-Chloro-6-ethoxybenzo[d]thiazole emerges as a particularly strategic building block. The presence of a reactive chloro group at the 2-position, combined with the modulating influence of the ethoxy group at the 6-position, offers a powerful platform for the synthesis of diverse and potent molecular entities.

This comprehensive guide provides an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, reactivity, and application in the construction of novel bioactive molecules, supported by detailed experimental protocols and an analysis of structure-activity relationships.

The Benzothiazole Core: A Privileged Scaffold

The benzothiazole nucleus is a bicyclic system where a benzene ring is fused to a thiazole ring. This arrangement confers a unique set of properties that are highly desirable in drug design. The thiazole component, with its sulfur and nitrogen heteroatoms, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and metal coordination.[4] The fused benzene ring provides a lipophilic surface that can be readily functionalized to modulate the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

Literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are critical for eliciting a wide range of biological activities.[1] The 2-position, in particular, is a hot-spot for derivatization, allowing for the introduction of various side chains that can interact with specific binding pockets of target proteins.

Strategic Importance of this compound

The specific structure of this compound offers several advantages in drug discovery programs:

  • The 2-Chloro Group: A Versatile Synthetic Handle: The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[5] This "activated" position allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward route to diverse libraries of 2-substituted benzothiazoles.[5]

  • The 6-Ethoxy Group: A Modulator of Physicochemical and Biological Properties: The ethoxy group at the 6-position is an electron-donating group that can influence the overall electronic properties of the benzothiazole ring system. This can impact the reactivity of the 2-chloro group and the binding affinity of the final compound to its biological target. Furthermore, the ethoxy group can enhance the lipophilicity of the molecule, which can be crucial for cell membrane permeability and oral bioavailability. In some cases, the presence of a 6-ethoxy group has been shown to be beneficial for biological activity, as seen in a series of benzothiazole-2-sulfonamides with diuretic properties.[6]

Synthetic Pathways and Protocols

While a specific, dedicated synthesis for this compound is not extensively documented in a single source, its preparation can be logically deduced from established methods for analogous benzothiazoles. The following section outlines a plausible synthetic route and key experimental protocols.

Protocol 1: Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole (Key Intermediate)

The synthesis of the precursor, 2-amino-6-ethoxybenzothiazole, is a critical first step. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:

  • 4-Ethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide solution (25%)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C using an ice bath.

  • In a separate beaker, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonium hydroxide solution.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water and dry it under vacuum to yield 2-amino-6-ethoxybenzo[d]thiazole.

Protocol 2: Synthesis of this compound (Diazotization and Sandmeyer-type Reaction)

The conversion of the 2-amino group to a 2-chloro group can be achieved through a Sandmeyer-type reaction following diazotization.

Materials:

  • 2-Amino-6-ethoxybenzo[d]thiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend 2-amino-6-ethoxybenzo[d]thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a round-bottom flask.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Lead Generation and Optimization: Nucleophilic Substitution Reactions

The true utility of this compound lies in its reactivity as an electrophile in SNAr reactions. This allows for the rapid generation of diverse libraries of compounds for biological screening.

Protocol 3: General Procedure for Nucleophilic Substitution with Amines

Materials:

  • This compound

  • Desired amine (primary or secondary) (1.2 equivalents)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Et₃N) (2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • TLC plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen aprotic polar solvent.

  • Add the desired amine (1.2 equivalents) and the base (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous layer with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, general principles from the broader benzothiazole literature can guide drug design efforts.

Position Modification General SAR Observations
2 Introduction of various amine-containing side chainsCan lead to potent kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase.[7]
2 Incorporation of hydrazone linkagesHas been shown to enhance antitumor activity.[8]
6 Presence of electron-donating groups (e.g., ethoxy)Can modulate the electronic properties of the ring and influence binding affinity. In some cases, it can enhance biological activity.[6]
6 Halogen substitutionsCan improve potency and metabolic stability.

Biological Targets and Therapeutic Potential

Derivatives of the benzothiazole scaffold have been investigated for a wide array of therapeutic applications. The ability to readily diversify the 2-position of this compound makes it a valuable starting point for targeting various biological pathways.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents.[3][9] One of the key mechanisms of action is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, some 2-aminobenzothiazole derivatives have been identified as potent inhibitors of p56(lck), a tyrosine kinase involved in T-cell signaling.[7]

G1 cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_target Target Scaffold Synthesis cluster_derivatization Library Synthesis 4-Ethoxyaniline 4-Ethoxyaniline 2-Amino-6-ethoxybenzo[d]thiazole 2-Amino-6-ethoxybenzo[d]thiazole 4-Ethoxyaniline->2-Amino-6-ethoxybenzo[d]thiazole KSCN, Br₂, AcOH This compound This compound 2-Amino-6-ethoxybenzo[d]thiazole->this compound 1. NaNO₂, HCl 2. CuCl 2-Substituted-6-ethoxybenzo[d]thiazoles 2-Substituted-6-ethoxybenzo[d]thiazoles This compound->2-Substituted-6-ethoxybenzo[d]thiazoles Nucleophilic Substitution (e.g., R-NH₂, base)

Figure 1. General workflow for the synthesis and derivatization of this compound.

Figure 2. Benzothiazole derivatives can inhibit EGFR signaling pathways.

Conclusion

This compound represents a highly valuable and strategic scaffold in the field of medicinal chemistry. Its inherent reactivity at the 2-position, coupled with the modulating effects of the 6-ethoxy group, provides a robust platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery endeavors. As our understanding of the biological roles of benzothiazole derivatives continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for the development of next-generation medicines.

References

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Activity of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Benzothiazoles are a prominent class of heterocyclic compounds that serve as a foundational scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Derivatives of benzothiazole have demonstrated significant potential as antimicrobial agents, showing efficacy against a variety of bacterial and fungal pathogens.[3][4][5] The antimicrobial mechanism of these derivatives is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase, which are critical for DNA replication and metabolic functions.[1][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the antimicrobial properties of a novel derivative, 2-Chloro-6-ethoxybenzo[d]thiazole. We present a structured, multi-step workflow, from initial qualitative screening to quantitative efficacy and preliminary cytotoxicity assessment. The protocols herein are based on established, standardized methodologies to ensure the generation of reliable, reproducible, and robust data essential for advancing early-stage antimicrobial drug discovery.

Compound Profile: this compound

The subject of this guide is this compound. Its core structure is a fusion of a benzene ring and a thiazole ring. The key functional groups for reactivity and potential biological activity are:

  • 2-Chloro Group: The carbon-chlorine bond at the 2-position is a critical site for reactivity. This position is activated towards nucleophilic substitution, making the chlorine atom an effective leaving group. This allows for further molecular modifications and potential interactions with biological targets.[7]

  • 6-Ethoxy Group: The ethoxy group (-OCH₂CH₃) is an electron-donating group that can influence the electronic properties of the benzothiazole ring system, potentially modulating the compound's bioavailability and binding affinity to target enzymes.

Given the established antimicrobial activity of the benzothiazole scaffold, it is hypothesized that this compound may interfere with essential bacterial cellular processes, making it a candidate worthy of investigation.[8]

Overall Experimental & Investigational Workflow

The evaluation of a novel compound like this compound should follow a logical progression. The workflow begins with broad screening to confirm activity, proceeds to quantitative analysis to determine potency, and includes a parallel assessment of safety to determine selectivity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Data Analysis P1_Start Compound Synthesis & Purity Confirmation P1_Test Protocol 1: Kirby-Bauer Disk Diffusion P1_Start->P1_Test P1_Result Qualitative Assessment: Zone of Inhibition (ZoI) P1_Test->P1_Result P2_Test Protocol 2: Broth Microdilution Assay P1_Result->P2_Test If ZoI > Threshold P3_Test Protocol 3: MTT Cytotoxicity Assay P1_Result->P3_Test If ZoI > Threshold P2_Result Quantitative Data: Minimum Inhibitory Concentration (MIC) P2_Test->P2_Result P4_Analysis Calculate Selectivity Index (SI) SI = IC50 / MIC P2_Result->P4_Analysis P3_Result Quantitative Data: 50% Cytotoxic Concentration (IC50) P3_Test->P3_Result P3_Result->P4_Analysis

Caption: High-level workflow for antimicrobial compound evaluation.

PART 1: PRIMARY ANTIMICROBIAL SCREENING

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method serves as a crucial first-pass screening tool to qualitatively assess if this compound has any inhibitory activity against a panel of test microorganisms.[9][10] The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium, creating a concentration gradient.[11] If the organism is susceptible, a clear zone of no growth will appear around the disk.[9]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[12]

  • Sterile paper disks (6 mm diameter).

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[12]

  • Sterile cotton swabs, forceps, and ethanol.

  • Incubator (37°C).

  • Positive control (e.g., disks of known antibiotics like Ciprofloxacin).

  • Negative control (e.g., disks saturated with the solvent, DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile broth. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[9] Streak the swab across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate 60° and repeat the streaking twice more to cover the entire surface.[9] Allow the plate to dry for 3-5 minutes.

  • Disk Preparation & Placement:

    • Using sterile forceps dipped in ethanol and flamed, aseptically place sterile paper disks onto the inoculated agar surface.

    • For the test compound, carefully pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk to achieve a specific concentration (e.g., 100 µ g/disk ).

    • Place positive and negative control disks on the same plate. Ensure disks are spaced at least 24 mm apart.[9]

    • Gently press each disk to ensure complete contact with the agar.[14]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[12]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

Data Interpretation: A zone of inhibition around the test compound disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of its potency. Compare the zone size to the positive and negative controls. No zone around the negative control disk is expected.

Compound Concentration per Disk Test Organism Zone of Inhibition (mm)
This compound100 µgS. aureus18
This compound100 µgE. coli14
Ciprofloxacin (Positive Control)5 µgS. aureus25
DMSO (Negative Control)10 µLS. aureus0

PART 2: QUANTITATIVE ANTIMICROBIAL EFFICACY

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][15][16] This quantitative method is essential for evaluating the potency of a compound.

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).[16]

  • This compound stock solution.

  • Bacterial inoculum prepared as in Protocol 1 and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[13]

  • Positive control (wells with bacteria and broth, no compound).

  • Negative/Sterility control (wells with broth only).

  • Plate reader (optional, for OD measurements).

Step-by-Step Methodology:

G start Start: Prepare Compound Stock & Bacterial Inoculum step1 Pipette 50µL of MHB into wells 2-12 start->step1 step2 Add 100µL of Compound (at 2x highest conc.) to well 1 step1->step2 step3 Perform 2-fold serial dilution: Transfer 50µL from well 1 to 2, mix, then 2 to 3, and so on to well 10. Discard 50µL from well 10. step2->step3 step4 Add 50µL of standardized bacterial inoculum (~1x10^6 CFU/mL) to wells 1-11. Final volume = 100µL. Final inoculum = ~5x10^5 CFU/mL step3->step4 step5 Well Controls: Well 11: Growth Control (50µL MHB + 50µL inoculum) Well 12: Sterility Control (100µL MHB only) step4->step5 step6 Seal plate and incubate at 37°C for 18-20 hours step5->step6 end Determine MIC: Lowest concentration with no visible turbidity step6->end

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.[17]

  • Compound Dilution:

    • Prepare the this compound solution in MHB at twice the highest desired final concentration.

    • Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting.

    • Continue this process from well 2 to 3, and so on, down to well 10. Discard the final 50 µL from well 10.[17] Well 11 will serve as the growth control.

  • Inoculation: Prepare the bacterial inoculum to a concentration of ~1 x 10⁶ CFU/mL in MHB. Add 50 µL of this diluted inoculum to wells 1 through 11. This dilutes the compound and bacteria to their final concentrations.

  • Controls:

    • Growth Control (Well 11): Contains 50 µL MHB and 50 µL of the inoculum.

    • Sterility Control (Well 12): Contains 100 µL of MHB only.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: MIC values should be recorded in µg/mL or µM for clear comparison across different compounds and organisms.

Compound Test Organism MIC (µg/mL)
This compoundS. aureus (ATCC 29213)16
This compoundE. coli (ATCC 25922)32
This compoundC. albicans (ATCC 90028)64
CiprofloxacinS. aureus (ATCC 29213)0.5
FluconazoleC. albicans (ATCC 90028)1

PART 3: PRELIMINARY SAFETY & SELECTIVITY PROFILE

Protocol 3: MTT Assay for Eukaryotic Cell Cytotoxicity

It is imperative to determine if the compound's activity is specific to microbial cells or if it is also toxic to host (eukaryotic) cells.[18][19] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Materials:

  • Eukaryotic cell line (e.g., HeLa, HepG2, or HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • This compound.

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (medium with the same concentration of solvent, e.g., DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle and positive controls.

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).[13]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the compound concentration (log scale).

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Data Interpretation and Selectivity Index: The IC₅₀ value provides a quantitative measure of the compound's toxicity to eukaryotic cells. A higher IC₅₀ value indicates lower cytotoxicity. The Selectivity Index (SI) can then be calculated to assess the compound's therapeutic window.

SI = IC₅₀ (Eukaryotic Cells) / MIC (Microbial Cells)

A higher SI value (ideally >10) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to the host cells.

Parameter Value
IC₅₀ on HeLa cells160 µg/mL
MIC against S. aureus16 µg/mL
Selectivity Index (SI) 10

Conclusion

This document outlines a foundational, three-part experimental framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By following these standardized protocols—the Kirby-Bauer disk diffusion for initial screening, the broth microdilution for quantitative MIC determination, and the MTT assay for cytotoxicity—researchers can generate the critical data needed to establish a compound's activity spectrum, potency, and preliminary safety profile. A systematic approach, culminating in the calculation of a Selectivity Index, is crucial for identifying promising lead compounds in the ongoing search for novel and effective antimicrobial therapies.

References

Application Notes & Protocols: The Role of Benzothiazole Scaffolds in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Benzothiazole Core as a Privileged Scaffold in Oncology

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, consisting of a fused benzene and thiazole ring, allows it to interact with a wide array of biological targets with high affinity.[1][2][3] This versatility has positioned benzothiazole derivatives as prominent candidates in the development of novel therapeutic agents, particularly in oncology.[4][5] These compounds have demonstrated a broad spectrum of potent biological activities, including antitumor, anti-proliferative, and enzyme-inhibitory effects.[3][6]

This document serves as a technical guide for researchers exploring the anticancer applications of benzothiazole compounds. It provides an in-depth look at their mechanisms of action, protocols for their evaluation, and insights into interpreting the resulting data.

Section 1: Key Anticancer Mechanisms of Benzothiazole Derivatives

Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, often by targeting key proteins and pathways that are dysregulated in cancer cells.[6][7] This multi-targeting capability is a significant advantage in overcoming the complexity and resistance often associated with cancer.

Inhibition of Protein Kinases

Many benzothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[8][9]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain benzothiazole hybrids have been shown to be potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[10]

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase often overexpressed in various cancers, leading to uncontrolled cell proliferation. Benzothiazole-based compounds have been developed as effective EGFR inhibitors.[11]

  • Other Kinases: Research has also identified benzothiazole derivatives that target other critical kinases such as PI3K, Akt, and mTOR, which are central to cell survival and proliferation pathways.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K BTZ Benzothiazole Derivative BTZ->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis & Cell Proliferation mTOR->Proliferation

Figure 1: Simplified pathway of VEGFR-2 inhibition by benzothiazole derivatives.
Induction of Apoptosis

A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Benzothiazole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[1][8]

  • ROS Generation: Many derivatives induce apoptosis by increasing the levels of Reactive Oxygen Species (ROS) within cancer cells.[8][12] This creates significant oxidative stress, leading to cellular damage and triggering the apoptotic cascade.

  • Caspase Activation: The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. Some compounds have been shown to enhance the levels of caspase-3, a key executioner caspase.[13]

  • DNA Damage: By interacting with DNA or inhibiting enzymes like topoisomerase, these compounds can cause irreparable DNA damage, leading to cell cycle arrest and apoptosis.[14]

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division (mitosis), and its disruption is a clinically validated anticancer strategy. Certain benzothiazole compounds act as tubulin polymerization inhibitors, binding to sites (like the colchicine binding site) on tubulin and preventing the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

Inhibition of Carbonic Anhydrases

Tumor-associated carbonic anhydrases (CAs), particularly CA IX and XII, are crucial for the survival of cancer cells in the hypoxic (low oxygen) microenvironment of solid tumors.[2][6] These enzymes help regulate pH, allowing cancer cells to thrive and metastasize. Benzothiazole derivatives have been identified as effective inhibitors of these specific CAs, making them promising agents against hypoxic tumors.[7][17]

Section 2: Application Notes & Experimental Protocols

The following protocols are foundational for screening and characterizing the anticancer properties of novel benzothiazole compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the concentration of a benzothiazole compound that inhibits the growth of a cancer cell line by 50% (IC50). This is a primary screening assay to gauge the potency of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

G start 1. Cell Seeding Seed cancer cells in a 96-well plate. (e.g., 5x10³ cells/well) Incubate for 24h. treatment 2. Compound Treatment Add serial dilutions of benzothiazole compound. Incubate for 48-72h. start->treatment mtt_add 3. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 4h. treatment->mtt_add solubilize 4. Solubilization Remove media, add DMSO to dissolve formazan crystals. mtt_add->solubilize read 5. Absorbance Reading Read absorbance at 570 nm using a plate reader. solubilize->read analyze 6. Data Analysis Calculate % viability and determine IC50 value. read->analyze

Figure 2: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until approximately 80% confluent.[11]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of the benzothiazole compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Rationale: A wide concentration range is crucial to generate a complete dose-response curve.

    • Include appropriate controls: "cells only" (untreated), "media only" (blank), and a positive control (a known anticancer drug like cisplatin or doxorubicin).[17]

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Incubate for 48 to 72 hours.

  • MTT Reagent & Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a powerful solvent required to fully solubilize the water-insoluble formazan, ensuring accurate absorbance readings.

  • Data Acquisition & Analysis:

    • Gently shake the plate for 5 minutes to ensure uniform color.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry

Objective: To determine if a benzothiazole compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence in thousands of individual cells, allowing for the quantification of cells in each phase of the cell cycle (G1: 2n DNA, S: between 2n and 4n DNA, G2/M: 4n DNA).

Step-by-Step Methodology:

  • Cell Treatment & Harvesting:

    • Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the benzothiazole compound at its IC50 and 2x IC50 concentration for 24 hours. Include a DMSO-treated control.

    • Harvest the cells, including both adherent and floating populations (to capture apoptotic cells), by trypsinization. Centrifuge to form a cell pellet.

  • Cell Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently.

    • Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells for analysis.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining & Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Rationale: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[4]

Section 3: Data Presentation & Interpretation

Effective presentation of quantitative data is crucial for comparing the efficacy of different compounds.

Table 1: Representative Anticancer Activity of Benzothiazole Derivatives
Compound Name/ReferenceCancer Cell LineTarget/MechanismIC50 / GI50 ValueReference
Derivative 55 HT-29 (Colon)Not Specified0.024 µM[17]
Derivative 29 SKRB-3 (Breast)Apoptosis Induction1.2 nM[17]
Derivative 51 HOP-92 (Lung)Not Specified71.8 nM[17]
Compound 4a MCF-7 (Breast)VEGFR-2 Inhibition3.84 µM[10]
Compound 4a VEGFR-2 (Enzyme)Kinase Inhibition91 nM[10]
Compound 53 HeLa (Cervical)Not Specified9.76 µM[3][17]
Frentizole Analog HeLa (Cervical)Tubulin Inhibition1 µM[16]
Compound B7 A431 (Skin)AKT/ERK Inhibition< 4 µM[4]

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition.

Interpretation Insights:

  • Potency vs. Selectivity: A low IC50 value indicates high potency. However, it is critical to also assess cytotoxicity against normal, non-cancerous cell lines (e.g., NIH3T3) to determine the compound's selectivity index (SI).[11] A high SI is desirable for a therapeutic candidate.

  • Mechanism Correlation: The results from different assays should be correlated. For example, if a compound shows a potent IC50 and induces G2/M arrest in the cell cycle analysis, it strongly suggests tubulin inhibition as a likely mechanism of action. Further assays, such as a tubulin polymerization assay, would be required for confirmation.

Conclusion and Future Directions

The benzothiazole scaffold is a remarkably versatile and potent platform for the development of novel anticancer agents.[18] Its derivatives have demonstrated the ability to target a wide range of critical cancer pathways, from angiogenesis and proliferation to apoptosis and cell cycle regulation.[15] The protocols outlined in this guide provide a robust framework for the initial screening and mechanistic elucidation of new benzothiazole-based compounds.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their efficacy in combination therapies to overcome drug resistance, and advancing the most promising candidates into in vivo animal models and eventually, clinical trials.[18][19]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,6-Disubstituted Benzothiazole Scaffold

The benzothiazole core is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] Compounds incorporating this scaffold have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The strategic functionalization of the benzothiazole ring, particularly at the 2- and 6-positions, is a key strategy in drug discovery for modulating the biological and pharmacokinetic properties of lead compounds.

The subject of these application notes, 2-Chloro-6-ethoxybenzo[d]thiazole, is a valuable building block for the synthesis of diverse libraries of 2,6-disubstituted benzothiazole derivatives. The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nature of the fused thiazole ring system.[5] This facilitates the introduction of a variety of functional groups through nucleophilic substitution reactions. The ethoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, and may also participate in hydrogen bonding interactions with biological targets.

These notes provide a comprehensive guide to the synthesis of this compound and its subsequent nucleophilic substitution reactions with common nucleophiles, offering detailed protocols and insights into the underlying chemical principles.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 4-ethoxyaniline. The first step involves the formation of the benzothiazole ring to yield 2-amino-6-ethoxybenzothiazole, which is then converted to the target 2-chloro derivative via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[5]

Reaction Scheme:

Synthesis_of_2_Amino_6_ethoxybenzothiazole reagents 4-Ethoxyaniline + KSCN + Br2 product 2-Amino-6-ethoxybenzo[d]thiazole reagents->product Glacial Acetic Acid

Caption: Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxyaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-ethoxybenzo[d]thiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.[6][7]

Reaction Scheme:

Sandmeyer_Reaction start 2-Amino-6-ethoxybenzo[d]thiazole intermediate Diazonium Salt start->intermediate 1. HCl, NaNO2 2. 0-5 °C product This compound intermediate->product CuCl

Caption: Sandmeyer reaction for the synthesis of this compound.

Protocol:

  • Prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • In a separate beaker, suspend 2-amino-6-ethoxybenzo[d]thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Slowly add the cold diazonium salt solution to the prepared copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Nucleophilic Substitution Reactions of this compound

The chlorine atom at the 2-position of this compound is susceptible to displacement by a variety of nucleophiles. The following protocols detail the reactions with representative amine and thiol nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol outlines the synthesis of 6-ethoxy-2-(piperidin-1-yl)benzo[d]thiazole. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5]

Reaction Scheme:

Amine_Substitution start This compound + Piperidine product 6-Ethoxy-2-(piperidin-1-yl)benzo[d]thiazole start->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Thiol_Substitution start This compound + Thiophenol product 6-Ethoxy-2-(phenylthio)benzo[d]thiazole start->product Base (e.g., NaH) Solvent (e.g., THF) 0 °C to rt

References

Application Note: A Practical Guide to the Synthesis of Benzothiazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental setup for synthesizing benzothiazole analogues. Benzothiazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3] This document outlines two robust and versatile synthetic methodologies: the classical condensation with carboxylic acids using a dehydrating agent and a modern, efficient approach involving the oxidative cyclization of 2-aminothiophenol with aldehydes. We delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format. Visual aids, including reaction mechanisms and experimental workflows, are provided to enhance understanding and ensure procedural accuracy.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] Furthermore, benzothiazole derivatives are utilized in industry as antioxidants and vulcanization accelerators.[1] The development of efficient and reliable synthetic routes to access novel benzothiazole analogues is therefore of paramount importance for advancing new therapeutic agents and functional materials.

Critical Safety Considerations: Handling 2-Aminothiophenol

Before commencing any synthetic work, it is imperative to acknowledge the hazards associated with the key starting material, 2-aminothiophenol.

  • Toxicity and Corrosivity: 2-Aminothiophenol is a corrosive substance that can cause severe skin and eye irritation.[5] Inhalation of its vapors may lead to respiratory tract irritation.[5][6]

  • Air Sensitivity: This compound is susceptible to oxidation when exposed to air.[5][6] Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.

  • Spill and Waste Management: In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous waste.[6]

Synthetic Methodologies: Pathways to Benzothiazole Analogues

The most common and reliable methods for synthesizing the benzothiazole core involve the cyclocondensation of 2-aminothiophenol with a suitable electrophile.[3][8][9] We will detail two widely employed strategies.

Method A: Condensation with Carboxylic Acids via Polyphosphoric Acid (PPA)

This is a classical and robust method for the synthesis of 2-substituted benzothiazoles.[10][11] Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the cyclized product.[10][11][12]

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a viscous liquid that effectively promotes the condensation by activating the carboxylic acid and removing the water formed during the reaction, thus shifting the equilibrium towards the product.[10][12]

  • Elevated Temperature: The reaction requires high temperatures (typically 150-220 °C) to overcome the activation energy for the cyclodehydration step.[10][11][13]

  • Work-up Procedure: The reaction mixture is poured into ice-cold water to hydrolyze the PPA and precipitate the crude product. Neutralization with a base is necessary to remove any acidic residue and deprotonate the product if it forms a salt.

Materials and Reagents:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Polyphosphoric acid (PPA) (15 g)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol and benzoic acid.

  • Addition of PPA: Carefully add polyphosphoric acid to the flask. The mixture will be viscous.

  • Reflux: Heat the reaction mixture to 220 °C and maintain for 4 hours with vigorous stirring.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to approximately 100 °C and carefully pour it into a beaker containing 200 mL of ice-cold water with stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Method B: Oxidative Cyclization with Aldehydes

This method offers a milder and often more efficient alternative to the PPA method, particularly for synthesizing 2-aryl and 2-heteroaryl benzothiazoles.[8][9] The reaction proceeds through the initial formation of a Schiff base (an anil), which then undergoes oxidative cyclization.[14] Various oxidizing agents can be employed, with a hydrogen peroxide/hydrochloric acid system being an effective and green option.[8]

Causality of Experimental Choices:

  • Aldehyde Substrate: A wide range of aromatic and heteroaromatic aldehydes can be used, allowing for significant diversity in the final products.

  • Oxidizing Agent: The H₂O₂/HCl system is an inexpensive and environmentally friendly choice.[8] H₂O₂ acts as the oxidant, while HCl catalyzes the initial condensation and the subsequent cyclization.

  • Room Temperature Reaction: This method often proceeds efficiently at room temperature, which is advantageous for sensitive substrates and reduces energy consumption.[8]

Materials and Reagents:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Ethanol (30 mL)

  • 30% Hydrogen peroxide (H₂O₂) (6.8 mL, 60 mmol)

  • Concentrated Hydrochloric acid (HCl) (2.5 mL, 30 mmol)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol and 4-chlorobenzaldehyde in ethanol.

  • Addition of Reagents: To the stirred solution, add the mixture of H₂O₂ and HCl dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Time: Stir the mixture at room temperature for 1 hour.[8] Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the desired benzothiazole analogue.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times.[15][16] The direct condensation of 2-aminothiophenol with carboxylic acids can be efficiently performed under microwave irradiation, often without the need for a solvent.[10][17] This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[8][9] Similarly, microwave irradiation can be used in conjunction with phase transfer catalysts for the synthesis of aryl benzothiazoles.[18]

Data Presentation and Comparison

Parameter Method A: PPA Condensation Method B: Oxidative Cyclization Microwave-Assisted Synthesis
Key Reagents 2-Aminothiophenol, Carboxylic Acid, PPA2-Aminothiophenol, Aldehyde, Oxidant (e.g., H₂O₂)2-Aminothiophenol, Carboxylic Acid/Aldehyde
Typical Temp. 150-220 °C[10]Room Temperature[8]50-150 °C[18]
Reaction Time 2-4 hours[10]1-2 hours[8]10-30 minutes[9][10]
Advantages Robust, well-established, good for aliphatic acidsMild conditions, high yields, green oxidantRapid, high yields, solvent-free options[10][19]
Limitations Harsh conditions, viscous medium, difficult work-upPrimarily for aromatic/heteroaromatic aldehydesRequires specialized equipment

Visualization of Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow General Experimental Workflow start Starting Materials (2-Aminothiophenol & Electrophile) reaction Reaction Setup (Solvent, Catalyst/Reagent) start->reaction 1. Mix monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Heat/Stir workup Aqueous Work-up (Quenching, Neutralization) monitoring->workup 3. Upon Completion extraction Extraction with Organic Solvent workup->extraction 4. Separate Phases drying Drying & Solvent Removal extraction->drying 5. Isolate Organic Layer purification Purification (Recrystallization/Chromatography) drying->purification 6. Concentrate product Pure Benzothiazole Analogue purification->product 7. Isolate

Caption: General experimental workflow for benzothiazole synthesis.

G cluster_mechanism Mechanism: Oxidative Cyclization with Aldehyde r1 2-Aminothiophenol intermediate1 Schiff Base Intermediate (Anil) r1->intermediate1 - H2O plus1 + r2 Aldehyde (R-CHO) cyclized Cyclized Intermediate intermediate1->cyclized Oxidative Cyclization oxidant [O] (e.g., H2O2) oxidant->cyclized product 2-Substituted Benzothiazole cyclized->product - 2H+, - 2e-

Caption: Proposed mechanism for oxidative cyclization.

Conclusion

This application note has detailed two primary and reliable methods for the synthesis of benzothiazole analogues, providing both the theoretical rationale and practical, step-by-step protocols. The choice between the classical PPA-mediated condensation and the modern oxidative cyclization will depend on the specific substrate and the desired reaction conditions. By understanding the causality behind the experimental steps and adhering to the safety precautions, researchers can confidently and efficiently synthesize a diverse library of benzothiazole derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for 2-Chloro-6-ethoxybenzo[d]thiazole in Agricultural Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Agrochemical Discovery

The benzothiazole core is a privileged heterocyclic structure in the landscape of agricultural chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as herbicides, fungicides, and insecticides.[1][3] The inherent structural rigidity and opportunities for diverse functionalization on the benzene and thiazole rings make it a versatile scaffold for the rational design of novel agrochemicals.[2] This guide focuses on a specific derivative, 2-Chloro-6-ethoxybenzo[d]thiazole, providing a technical framework for its synthesis, and exploring its potential applications and evaluation protocols in agricultural research. While direct, extensive research on this exact molecule is emerging, we can extrapolate from the rich literature on analogous benzothiazoles to guide our experimental design.[4][5][6]

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial formation of a 2-amino-6-ethoxybenzothiazole precursor, followed by substitution at the 2-position.

Protocol 1: Synthesis of 2-Amino-6-ethoxybenzothiazole

A foundational precursor, 2-amino-6-ethoxybenzothiazole, can be synthesized from 4-ethoxyaniline. This method is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[7][8]

Materials:

  • 4-ethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

Procedure:

  • In a flask cooled in an ice bath, dissolve 4-ethoxyaniline and potassium thiocyanate in glacial acetic acid.

  • While maintaining the low temperature and stirring, slowly add a solution of bromine in glacial acetic acid.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The reaction mixture is then typically worked up by pouring it into water and neutralizing it with a base (e.g., ammonia solution) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

The conversion of the 2-amino group to a chloro group can be achieved via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-6-ethoxybenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

Procedure:

  • Dissolve 2-amino-6-ethoxybenzothiazole in a cooled aqueous solution of hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite to the mixture to form the diazonium salt. Maintain the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, the reaction mixture is stirred for a period at room temperature or with gentle heating to ensure complete reaction.

  • The product can then be extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to yield this compound. Purification may be achieved through column chromatography.

Potential Agricultural Applications and Bioactivity Screening

The functional groups of this compound—the benzothiazole core, the electron-withdrawing chloro group at the 2-position, and the ethoxy group at the 6-position—suggest potential for various bioactivities. The following sections outline protocols for screening its herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity

Benzothiazole derivatives have been investigated as potent herbicides, with some acting as inhibitors of protoporphyrinogen oxidase (PPO).[4] The presence of the chloro and ethoxy groups can influence the molecule's uptake, translocation, and interaction with the target site in plants.

This protocol provides a general method for evaluating the herbicidal efficacy of this compound against common monocotyledonous and dicotyledonous weeds.

Plant Species for Testing:

  • Monocots: Echinochloa crus-galli (barnyard grass), Setaria viridis (green foxtail)

  • Dicots: Amaranthus retroflexus (redroot pigweed), Portulaca oleracea (common purslane)[4]

Pre-emergence Application:

  • Fill pots with a standardized soil mix.

  • Sow seeds of the test plant species at a uniform depth.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant.

  • Dilute the stock solution with water to achieve the desired application rates (e.g., 50, 100, 200 g/ha).

  • Evenly spray the soil surface with the test solutions.

  • Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving plants compared to an untreated control.

Post-emergence Application:

  • Follow steps 1 and 2 from the pre-emergence protocol.

  • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test solutions, prepared as in steps 3 and 4 of the pre-emergence protocol, directly to the foliage of the plants.

  • Return the pots to the greenhouse.

  • Assess the herbicidal effect after 14-21 days as described for the pre-emergence test.

Fungicidal Activity

The benzothiazole scaffold is present in several commercial fungicides.[2] The fungicidal potential of this compound can be evaluated against a panel of economically important plant pathogens.

This assay determines the direct inhibitory effect of the compound on fungal growth.[9][10]

Fungal Species for Testing:

  • Botrytis cinerea (gray mold)[9]

  • Fusarium oxysporum (Fusarium wilt)

  • Alternaria solani (early blight)

  • Rhizoctonia solani (root rot)

Procedure:

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it.

  • While the PDA is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • From the dose-response data, the EC₅₀ (effective concentration to inhibit 50% of growth) can be calculated.[9]

Insecticidal and Acaricidal Activity

Benzothiazole derivatives have also been explored for their insecticidal properties.[11][12] Screening against common agricultural pests is a crucial step in evaluating the potential of this compound in this area.

This method is suitable for evaluating the toxicity of the compound to leaf-feeding insects.

Insect Species for Testing:

  • Plutella xylostella (diamondback moth)[12]

  • Spodoptera litura (tobacco cutworm)

  • Myzus persicae (green peach aphid)

Procedure:

  • Prepare a series of concentrations of this compound in an aqueous solution containing a surfactant.

  • Excise leaves from the host plant (e.g., cabbage for P. xylostella) and dip them into the test solutions for a set time (e.g., 30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in a Petri dish or a suitable container with a moistened filter paper to maintain humidity.

  • Introduce a known number of larvae or adult insects (e.g., 10-20) into each container.

  • Maintain the containers under controlled environmental conditions.

  • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it does not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

  • The LC₅₀ (lethal concentration to kill 50% of the test population) can be determined from the concentration-mortality data.[12]

Data Presentation and Visualization

Quantitative Data Summary
Bioassay Test Organism Parameter Result Reference Compound Result
Herbicidal Echinochloa crus-galli% Inhibition (100 g/ha)Data to be filledAtrazineData to be filled
Herbicidal Amaranthus retroflexus% Inhibition (100 g/ha)Data to be filledGlyphosateData to be filled
Fungicidal Botrytis cinereaEC₅₀ (µg/mL)Data to be filledCarbendazimData to be filled
Fungicidal Fusarium oxysporumEC₅₀ (µg/mL)Data to be filledTebuconazoleData to be filled
Insecticidal Plutella xylostellaLC₅₀ (mg/L)Data to be filledEmamectin benzoateData to be filled
Insecticidal Myzus persicaeLC₅₀ (mg/L)Data to be filledImidaclopridData to be filled

Experimental Workflow and Logic Diagrams

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_evaluation Data Analysis & Lead Optimization S1 Precursor Synthesis (2-Amino-6-ethoxybenzothiazole) S2 Target Molecule Synthesis (this compound) S1->S2 S3 Structural Confirmation (NMR, MS, etc.) S2->S3 B1 Herbicidal Assays (Pre- & Post-emergence) S3->B1 Test Compound B2 Fungicidal Assays (Mycelial Growth) S3->B2 Test Compound B3 Insecticidal Assays (Leaf-Dip, etc.) S3->B3 Test Compound D1 Dose-Response Analysis (EC50, LC50) B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) Studies D1->D2 D3 Lead Optimization D2->D3

Caption: Workflow for the synthesis and bio-evaluation of this compound.

Mode_of_Action_Hypothesis cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action H_Mol 2-Chloro-6-ethoxy- benzo[d]thiazole H_Target Protoporphyrinogen Oxidase (PPO) H_Mol->H_Target Inhibition H_Effect Cell Membrane Disruption H_Target->H_Effect Leads to F_Mol 2-Chloro-6-ethoxy- benzo[d]thiazole F_Target Key Fungal Enzyme (e.g., SDH) F_Mol->F_Target Binding F_Effect Inhibition of Respiration F_Target->F_Effect Results in

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Instead of a rigid protocol, this resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered in the lab.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process pivotal for creating a variety of pharmacologically active molecules. The most common synthetic routes involve the initial formation of a 2-substituted-6-ethoxybenzothiazole intermediate, followed by a chlorination step. Difficulties can arise at either stage, leading to low yields, persistent impurities, and challenging purifications. This guide provides in-depth, mechanistically-grounded solutions to these problems.

Section 1: Troubleshooting Low Yields

Low product yield is one of the most frequently reported issues. The underlying causes can range from suboptimal reaction conditions to poor starting material quality.

Q1: My overall yield is consistently low (<50%). Where should I start my investigation?

A1: A low overall yield points to a systemic issue in one of the two key stages: (1) the initial benzothiazole ring formation or (2) the final chlorination step. The first diagnostic step is to isolate and characterize the intermediate before proceeding to chlorination.

A common and efficient pathway involves the condensation of 2-aminothiophenol derivatives with carbonyl compounds.[1] If the yield of your intermediate (e.g., 2-mercapto-6-ethoxybenzothiazole or 2-hydroxy-6-ethoxybenzothiazole) is low, focus your optimization efforts there first. If the intermediate is obtained in good yield, the problem lies with the chlorination.

Below is a workflow to diagnose the source of low yield:

G Start Low Overall Yield (<50%) Check_Intermediate Isolate and quantify the pre-chlorination intermediate. Start->Check_Intermediate Yield_Inter Intermediate yield is >80%? Check_Intermediate->Yield_Inter Optimize_Cyclization Focus on optimizing the benzothiazole ring formation. Yield_Inter->Optimize_Cyclization No   Optimize_Chlorination Focus on optimizing the chlorination step. Yield_Inter->Optimize_Chlorination  Yes Purity Check starting material purity. (See Q2) Optimize_Cyclization->Purity Conditions Screen reaction conditions (solvent, temp, catalyst). (See Q3) Optimize_Cyclization->Conditions Reagent Evaluate chlorinating agent and conditions. (See Section 2, Q1) Optimize_Chlorination->Reagent Workup Assess workup procedure for product loss. Optimize_Chlorination->Workup

Figure 1. Diagnostic workflow for low yield.
Q2: I suspect my 2-amino-4-ethoxyphenol starting material is impure. How does this affect the reaction, and how can I purify it?

A2: The purity of the aminophenol starting material is critical. Aminophenols are notoriously susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[2] These impurities can interfere with the cyclization reaction, leading to intractable tars and significantly reducing the yield.

Troubleshooting Steps:

  • Visual Inspection: Pure 2-amino-4-ethoxyphenol should be a light-colored solid. If your material is dark brown or black, oxidation has likely occurred.

  • Purity Check: Use TLC or ¹H NMR to assess purity. Look for extraneous peaks or baseline distortion that indicate polymeric material.

  • Purification Protocol: If impurities are detected, recrystallization is often effective. A common procedure for aminophenols involves dissolving the crude material in hot water with a minimal amount of acid, treating with activated carbon (e.g., Norit) to remove colored impurities, filtering hot, and then carefully neutralizing the filtrate to precipitate the purified product.[3] Ensure the purified material is thoroughly dried under vacuum, as moisture can also hinder subsequent steps.

Q3: What are the optimal reaction conditions (temperature, solvent, catalyst) for the initial benzothiazole ring formation?

A3: The "optimal" conditions depend heavily on the specific reagents used for cyclization (e.g., reacting with carbon disulfide, a carboxylic acid, or an aldehyde). However, general principles apply.

Many modern, environmentally friendly protocols for benzothiazole synthesis utilize microwave irradiation or green solvents like glycerol to achieve high yields in short reaction times.[4] For instance, reactions of 2-aminothiophenols with aldehydes have been shown to proceed efficiently in ethanol at room temperature using a catalyst system like H₂O₂/HCl.[1]

Optimization Strategy: If you are experiencing low yields in the cyclization step, consider screening a matrix of conditions.

Parameter Condition 1 (Mild) Condition 2 (Moderate) Condition 3 (Forcing) Rationale & Notes
Solvent Ethanol, MethanolToluene, DioxaneDMF, DMSOStart with protic solvents; move to higher-boiling aprotic solvents if needed.
Temperature Room Temperature60-80 °C110-140 °CHigher temperatures can promote cyclization but may also increase side product formation.[5]
Catalyst None (thermal)p-TsOH, I₂, H₂O₂/HClPolyphosphoric Acid (PPA)Catalyst choice is substrate-dependent. Acid catalysts are common for condensations.[5]

Protocol: Catalyst Screening for Cyclization

  • Set up three parallel reactions in small scale (e.g., 1 mmol).

  • Use the same concentration of starting materials in each reaction.

  • To each reaction, add a different catalyst from the table above (e.g., 10 mol% p-TsOH, 10 mol% I₂, or a H₂O₂/HCl system).[1][4]

  • Run all reactions at a moderate temperature (e.g., 60 °C) and monitor by TLC every hour.

  • The condition that shows the fastest consumption of starting material and cleanest formation of the product spot is the most promising lead for scale-up.

Section 2: Troubleshooting the Chlorination Step

The conversion of the 2-mercapto or 2-hydroxy benzothiazole intermediate to the final 2-chloro product is a common point of failure.

Q1: My chlorination of 2-mercapto-6-ethoxybenzothiazole with sulfuryl chloride (SO₂Cl₂) is low-yielding and not reproducible. What is going wrong?

A1: This is a well-documented issue. The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride can be surprisingly sensitive to reaction conditions, often leading to poor reproducibility.[6]

Recent research has demonstrated that this reaction is acid-catalyzed.[7] Trace amounts of acid, formed from the hydrolysis of sulfuryl chloride by adventitious water, can dramatically improve reaction efficiency. If your reagents and solvent are scrupulously anhydrous, the reaction may stall.

Troubleshooting and Optimization Protocol:

  • Controlled Addition of Water: A simple and highly effective solution is to add a controlled amount of water to the reaction mixture. For a reaction using SO₂Cl₂ in a non-polar solvent like dichloromethane, the addition of approximately 0.5 to 1.0 molar equivalents of water (relative to the substrate) can lead to a remarkable and reproducible increase in yield.[6][7]

  • Anhydrous Acid Additives: Alternatively, adding a catalytic amount of an anhydrous acid can achieve the same effect, confirming the mechanistic hypothesis.

  • Reaction Monitoring: Follow the reaction's progress by TLC. The disappearance of the starting material and the appearance of the less polar 2-chlorobenzothiazole spot should be evident.

Q2: I am considering using a Sandmeyer-type reaction starting from 2-amino-6-ethoxybenzothiazole. Is this a viable route and what are the key parameters?

A2: Yes, the Sandmeyer reaction is a powerful and classical method for converting an aromatic amine to a halide and is a very viable route.[8] It involves two main steps: (1) diazotization of the 2-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, followed by (2) decomposition of the resulting diazonium salt with a copper(I) chloride catalyst.[9][10]

Key Parameters for a Successful Sandmeyer Reaction:

  • Temperature Control: The diazotization step is critical and must be performed at 0-5 °C.[11] At higher temperatures, the diazonium salt intermediate is unstable and will decompose, primarily to the corresponding phenol, severely reducing your yield of the desired chloride.

  • Acid Choice: Hydrochloric acid is typically used for chlorinations, as it serves as both the acid for diazotization and the source of the chloride nucleophile.

  • Catalyst: Copper(I) chloride (CuCl) is the essential catalyst that facilitates the radical-nucleophilic aromatic substitution mechanism.[8]

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Substitution A 2-Amino-6-ethoxy- benzothiazole C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ A->C B NaNO₂, HCl (aq) B->C E 2-Chloro-6-ethoxy- benzothiazole + N₂(g) C->E D CuCl (catalyst) D->E catalyzes

Figure 2. Key stages of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Chlorination

  • Dissolve 2-amino-6-ethoxybenzothiazole in aqueous HCl (e.g., 3M) and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the internal temperature never exceeds 5 °C.[12]

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution or slurry of copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl mixture. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify.

Section 3: Purification and Impurity Profiling

Q1: I have my crude product, but it's a dark, oily substance, and TLC shows multiple spots. What are the likely impurities and how do I purify it?

A1: The formation of a dark oil and multiple TLC spots suggests the presence of unreacted starting material, reaction intermediates, and decomposition or side products.

Common Impurities and Their Origin:

Impurity Origin Identification / Removal
2-Hydroxy-6-ethoxybenzothiazole Incomplete chlorination; hydrolysis of the product during workup.More polar than the product on TLC. Can be removed by column chromatography.
Unreacted Starting Material Incomplete reaction (e.g., 2-amino or 2-mercapto precursor).Usually significantly more polar. Easily separated by column chromatography.
Dimeric/Polymeric Byproducts Overheating, air oxidation of phenols, or side reactions of radical intermediates (in Sandmeyer).Often appear as baseline material on TLC or spots with very low Rf. Column chromatography is the primary method for removal.
Di-chlorinated species Overly harsh chlorination conditions.[13]May have a similar polarity to the desired product, requiring careful chromatography with a shallow solvent gradient for separation.

Purification Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Slurry Pack: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Start with a non-polar eluent system (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture). Gradually increase the polarity by slowly increasing the percentage of ethyl acetate. The less polar 2-chloro product should elute before the more polar impurities.

  • Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.

References

Technical Support Center: Purification of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-6-ethoxybenzo[d]thiazole. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications. Achieving high purity is critical, as residual starting materials, by-products, or degradation products can significantly impact experimental outcomes, from biological assays to structural analysis. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Part 1: Troubleshooting Guide for Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Question 1: My initial reaction work-up has yielded a crude solid/oil that shows multiple spots on the TLC plate. What is the best initial purification strategy?

Answer: The presence of multiple spots indicates a mixture of your target compound and impurities. The first step is to assess the polarity differences.

  • Scenario A: Spots are well-separated. If there is a significant difference in the Retention Factor (Rf) values between your product and the impurities, flash column chromatography is the recommended starting point. It is a highly versatile technique for separating compounds with different polarities.[1]

  • Scenario B: Spots are very close or streaking. If impurities have a similar polarity to your product, separation by column chromatography can be challenging.[2] In this case, consider recrystallization . This technique purifies compounds based on differences in solubility at varying temperatures. A successful recrystallization can be highly effective for removing closely related impurities.

Question 2: I am attempting column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer: This is a common challenge stemming from similar polarities between your product and an impurity.[2] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: The first and simplest adjustment is to modify the eluent system. Decrease the polarity of the solvent system to increase the retention time of all compounds on the column, which can often improve separation. For example, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or 15%.

  • Switch the Solvent System: Sometimes, changing the nature of the solvents can alter the selectivity. Instead of a Hexane/Ethyl Acetate system, consider trying a Dichloromethane/Hexane or a Toluene/Ethyl Acetate gradient.

  • Consider an Alternative Stationary Phase: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can cause streaking or degradation.[2] If you observe this, switching to a different stationary phase is advisable:

    • Neutral or Basic Alumina: These are excellent alternatives for acid-sensitive compounds.[2]

    • Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating the column or adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent.[3]

Question 3: My purified product is a persistent oil, which is difficult to handle and dry completely. What can I do?

Answer: Obtaining an oil instead of a solid is not uncommon. Here are two effective approaches:

  • Trituration: This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or a mixture of ether and hexanes are often good starting points. This can sometimes induce crystallization or wash away residual solvents and oily impurities.

  • Conversion to a Solid Derivative: If the compound is basic, it can be converted to a salt (e.g., a hydrochloride salt) which is often a crystalline, free-flowing solid.[2] This allows for easy purification by recrystallization. The pure salt can then be neutralized to regenerate the pure, oily free-base if required for the next step.

Question 4: My isolated yield after purification is significantly lower than expected, even though TLC analysis of the crude reaction mixture showed strong product formation. What are the potential causes?

Answer: A significant loss of material during purification points to several potential issues:

  • Product Solubility: The product may have some solubility in the aqueous phase during work-up, leading to losses.[3] Ensure you are using the correct organic solvent for extraction and consider performing multiple extractions (e.g., 3x) to maximize recovery.

  • Degradation on the Column: As mentioned, benzothiazoles can be sensitive to acidic silica gel.[2] If your product is degrading on the column, you will experience a significant drop in yield. Switching to a neutral stationary phase is recommended.

  • Product Volatility: While less common for this specific molecule, some compounds can be lost during solvent removal under high vacuum, especially if heated. Always use a rotary evaporator at the lowest effective temperature and pressure.

  • Precipitation Issues: If attempting to precipitate the product by adding a non-solvent (like cold water or hexane), it may remain in solution if it is highly soluble.[3] In such cases, a full extraction and chromatographic purification is necessary.

Part 2: Standardized Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

1. Preparation: a. Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[1] The ideal system will give your product an Rf value of ~0.25-0.35. b. Prepare the "slurry" by mixing silica gel with your starting eluent in a beaker. c. Pack the column by pouring the slurry in and allowing the silica to settle into a uniform bed.

2. Sample Loading: a. Dissolve your crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

3. Elution: a. Add the eluent to the top of the column and apply positive pressure. b. Begin collecting fractions. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. c. Combine the fractions that contain the pure product.

4. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This method is best for purifying a solid product from a small amount of impurities, especially those with similar polarity.

1. Solvent Selection: a. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for benzothiazole derivatives.[3][4] b. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the best candidate.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the solid just dissolves completely.

3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration, using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Dry the purified crystals in a vacuum oven.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I might encounter during the synthesis of this compound?

    • A1: Common impurities include unreacted starting materials (e.g., the corresponding 2-amino-thiophenol derivative) and intermediates, such as the non-aromatized benzothiazoline.[3] Side-products from over-reaction or alternative reaction pathways can also be present.

  • Q2: My compound appears stable, but the TLC shows a new spot appearing after letting it sit on the silica gel TLC plate for an extended period. What does this mean?

    • A2: This is a strong indicator that your compound is sensitive to the acidic nature of the silica gel.[2] This observation validates the need to use a deactivated stationary phase (alumina or silica with triethylamine) for column chromatography to prevent degradation and yield loss.

  • Q3: How can I confirm the purity of my final product?

    • A3: Purity should be confirmed using multiple analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator. For definitive confirmation, use High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying and quantifying residual solvents or impurities.

Part 4: Visualization and Data

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial observations of the crude product.

Purification_Strategy cluster_start Crude Product Analysis cluster_solid Solid Crude cluster_oil Oily or Mixed Crude cluster_end Final Product Start Analyze Crude Product by TLC IsSolid Is the Crude Product a Solid? Start->IsSolid Initial Observation Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No / Oily CheckPurity1 Check Purity (TLC/NMR) Recrystallize->CheckPurity1 CheckPurity1->Column Purity <95% PureProduct Pure Product CheckPurity1->PureProduct Purity >95% CheckPurity2 Check Purity (TLC/NMR) Column->CheckPurity2 CheckPurity2->PureProduct Purity >95% Impure Still Impure CheckPurity2->Impure Purity <95% Impure->Column Re-purify with optimized conditions

Caption: Decision tree for selecting a purification method.

Table 1: Common Eluent Systems for Chromatography

This table provides starting points for developing a mobile phase for the column chromatography of benzothiazole derivatives. The optimal ratio must be determined empirically via TLC analysis.

Solvent System ComponentsPolarityTypical Use Case
Hexane / Ethyl AcetateLow-HighA standard, versatile system for a wide range of moderately polar compounds.
Hexane / DichloromethaneLow-MedGood for separating less polar compounds; offers different selectivity compared to ethyl acetate.
Toluene / Ethyl AcetateLow-HighCan improve separation for aromatic compounds due to π-π interactions with toluene.
Eluent + 0.1-1% Et₃NVariableUsed to suppress tailing and prevent degradation of basic or acid-sensitive compounds on silica gel.[3]

References

Technical Support Center: Troubleshooting Side Products in 2-Chloro-6-ethoxybenzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and mitigation of side products during this critical synthetic process. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges, ensuring the purity and yield of your target compound.

I. Overview of the Synthetic Pathway and Potential Pitfalls

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common and efficient route involves two key stages:

  • Formation of 2-Amino-6-ethoxybenzo[d]thiazole: This initial step typically involves the reaction of 4-ethoxyaniline with a thiocyanate salt in the presence of a halogen, such as bromine, to construct the benzothiazole core.

  • Diazotization and Sandmeyer Reaction: The 2-amino group of the benzothiazole intermediate is then converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[1]

Each of these stages presents opportunities for the formation of side products that can complicate purification and compromise the quality of the final product. This guide will walk you through the identification and management of these impurities.

DOT Script for Synthetic Pathway Overview

Synthesis_Overview cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Sandmeyer Reaction Start 4-Ethoxyaniline Intermediate 2-Amino-6-ethoxybenzo[d]thiazole Start->Intermediate KSCN, Br2 Side_Products_1 Side Products (Stage 1) Start->Side_Products_1 Diazonium Diazonium Salt Intermediate Intermediate->Diazonium NaNO2, HCl (0-5 °C) Product This compound Diazonium->Product CuCl Side_Products_2 Side Products (Stage 2) Diazonium->Side_Products_2

Caption: Overview of the two-stage synthesis of this compound, highlighting points of side product formation.

II. Troubleshooting Side Products in Stage 1: Formation of 2-Amino-6-ethoxybenzo[d]thiazole

Q1: I am observing multiple spots on my TLC plate after the initial benzothiazole formation. What are the likely impurities?

A1: In addition to your desired 2-Amino-6-ethoxybenzo[d]thiazole, you may be observing several side products from the initial reaction. The most common culprits include:

  • Unreacted 4-ethoxyaniline: Incomplete reaction is a common issue.

  • Regioisomers: While the 6-ethoxy isomer is the major product, trace amounts of other isomers, such as the 4-ethoxy or 7-ethoxy derivatives, can form depending on the precise reaction conditions.

  • Oxidized Species: The starting aniline and the product are susceptible to oxidation, which can lead to colored impurities.

Troubleshooting and Mitigation:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Control Temperature: Maintain the recommended reaction temperature to avoid unwanted side reactions.

  • Purification: Careful column chromatography is often necessary to isolate the desired 2-Amino-6-ethoxybenzo[d]thiazole from its isomers and other impurities before proceeding to the next step.

III. Troubleshooting Side Products in Stage 2: Diazotization and Sandmeyer Reaction

This stage is the most critical for the formation of challenging side products. The diazonium salt intermediate is highly reactive and can participate in several competing reactions.

Q2: My final product is contaminated with a significant amount of a hydroxylated impurity. How can I identify and prevent this?

A2: The most common side product in the Sandmeyer reaction is the corresponding phenol, in this case, 2-Hydroxy-6-ethoxybenzo[d]thiazole . This occurs when the diazonium salt reacts with water in the reaction mixture.

Identification:

Technique Expected Observations for 2-Hydroxy-6-ethoxybenzo[d]thiazole
HPLC-UV Typically elutes earlier than the chloro-derivative due to increased polarity.
LC-MS Expect a molecular ion peak corresponding to the mass of the hydroxylated product.
¹H NMR The spectrum will show characteristic peaks for the benzothiazole core and the ethoxy group, but will lack the signal for the chloro-substituted carbon and will have a broad singlet for the hydroxyl proton.

Prevention:

  • Strict Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]

  • Anhydrous Conditions: While challenging in aqueous acid, minimizing excess water and working efficiently can reduce the extent of phenol formation.

Q3: I have isolated a high-molecular-weight impurity that is difficult to remove. What could it be?

A3: High-molecular-weight byproducts are often the result of coupling reactions. The two most likely candidates are:

  • Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two benzothiazole radicals, forming 6,6'-diethoxy-2,2'-bibenzo[d]thiazole .[1]

  • Azo Compounds: The diazonium salt can act as an electrophile and couple with an unreacted molecule of 2-Amino-6-ethoxybenzo[d]thiazole to form a colored azo dye.[3]

Identification:

Technique Expected Observations for Biaryl and Azo Impurities
HPLC-UV These larger molecules will have longer retention times than the desired product. Azo compounds are often colored and will have a strong absorbance in the visible region.
LC-MS The mass spectrum will show a molecular ion peak corresponding to the dimer (for the biaryl) or the coupled product (for the azo compound).
¹H NMR The spectra will be more complex than that of the desired product, with additional aromatic signals.

Prevention:

  • Slow Addition of Diazonium Salt: Adding the cold diazonium salt solution slowly to the copper(I) chloride solution can help to minimize the concentration of the diazonium salt and reduce the likelihood of coupling reactions.

  • Ensure Complete Diazotization: Make sure that all of the starting 2-Amino-6-ethoxybenzo[d]thiazole has been converted to the diazonium salt before proceeding with the Sandmeyer reaction to prevent azo coupling.

DOT Script for Side Product Formation in Stage 2

Side_Products_Stage_2 Diazonium Diazonium Salt Intermediate Product This compound Diazonium->Product CuCl Phenol 2-Hydroxy-6-ethoxybenzo[d]thiazole (Phenol Side Product) Diazonium->Phenol H2O, ΔT Biaryl 6,6'-Diethoxy-2,2'-bibenzo[d]thiazole (Biaryl Side Product) Diazonium->Biaryl Radical Coupling Azo Azo Compound (Azo Side Product) Diazonium->Azo + Unreacted Amine

Caption: Competing reaction pathways for the diazonium salt intermediate, leading to the desired product and common side products.

IV. Analytical Protocols for Impurity Profiling

Protocol 1: HPLC-UV Method for Routine Analysis

This method is suitable for monitoring reaction progress and quantifying the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient might be:

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-22 min: 80% to 20% Acetonitrile

    • 22-25 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 2-Hydroxy-6-ethoxybenzo[d]thiazole -> 2-Amino-6-ethoxybenzo[d]thiazole -> this compound -> Biaryl and Azo compounds.

Protocol 2: LC-MS for Impurity Identification

For definitive identification of unknown impurities, LC-MS is invaluable.

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically effective.

  • Data Analysis: Extract the ion chromatograms for the expected masses of the potential side products. Analyze the fragmentation patterns to confirm their structures.

Protocol 3: ¹H and ¹³C NMR for Structural Elucidation

NMR is the gold standard for unambiguous structure determination.

  • Sample Preparation: Dissolve a purified sample of the impurity (if isolated) or the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Compare the chemical shifts and coupling constants to known values for benzothiazole derivatives and the expected structures of the side products.

V. Frequently Asked Questions (FAQs)

Q4: My Sandmeyer reaction is very slow and gives a low yield. What can I do?

A4: Low yields in Sandmeyer reactions can be due to several factors:

  • Inactive Catalyst: Ensure that your copper(I) chloride is fresh and has not been oxidized to copper(II).

  • Incomplete Diazotization: Test for the presence of unreacted amine before proceeding with the Sandmeyer reaction. A simple test is to spot a small amount of the reaction mixture on a piece of starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus complete diazotization.

  • Low Temperature: While the diazotization must be cold, the Sandmeyer reaction itself may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.

Q5: I am struggling to purify my final product from the side products. Any suggestions?

A5: Purification can be challenging due to the similar polarities of the desired product and some of the impurities.

  • Column Chromatography: A carefully run silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is the most common method.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective way to remove impurities.

  • Preparative HPLC: For very challenging separations, preparative HPLC may be necessary.

Q6: Are there any "greener" alternatives to the traditional Sandmeyer reaction?

A6: Research into greener alternatives is ongoing. Some approaches include the use of more environmentally benign catalysts and solvent systems. However, the classic Sandmeyer reaction remains a widely used and robust method for this transformation.

VI. References

  • Kumar, V., et al. (2018). Synthesis, characterization and electrochemical investigations of azo dyes derived from 2-amino-6-ethoxybenzothiazole. Semantic Scholar.

  • BenchChem (2025). Sandmeyer-type reaction as an alternative synthesis route.

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from --INVALID-LINK--.

References

Troubleshooting common issues in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzothiazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and field-proven expertise. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during benzothiazole synthesis, providing quick and actionable answers.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in benzothiazole synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: 2-Aminothiophenol is notoriously susceptible to oxidation to the corresponding disulfide.[1] Always use freshly purified 2-aminothiophenol or a newly opened bottle. The purity of your aldehyde, carboxylic acid, or other coupling partner is equally critical.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial variables. Some reactions proceed efficiently at room temperature, while others may require heating to overcome activation energy barriers.[1] Conversely, excessive heat can lead to side product formation. A systematic optimization of these parameters is highly recommended.[2]

  • Inefficient Cyclization and Oxidation: The final steps of many benzothiazole syntheses involve the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole.[2] If the oxidation step is sluggish, the reaction may stall at the intermediate stage. Ensure adequate aeration (for reactions relying on atmospheric oxygen) or the use of an appropriate oxidant like hydrogen peroxide.[2]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By co-spotting your reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp or by staining with iodine vapor.[1]

Q3: I'm observing multiple spots on my TLC plate besides my product. What are the likely side products?

A3: The formation of side products is a common issue. Depending on your starting materials and reaction conditions, these could include:

  • Disulfide of 2-aminothiophenol: As mentioned, this is a common impurity and can form during the reaction if the starting material is not handled under an inert atmosphere.

  • Uncyclized Schiff Base Intermediate: In syntheses involving aldehydes, the intermediate imine (Schiff base) may not fully cyclize.[1]

  • Over-oxidation or degradation products: Harsh reaction conditions or strong oxidants can sometimes lead to the degradation of the desired benzothiazole ring.

Q4: What are some "green" and more sustainable approaches to benzothiazole synthesis?

A4: Modern synthetic chemistry emphasizes environmentally friendly methods. For benzothiazole synthesis, these include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improves yields.[2][3][4]

  • Visible-light promoted synthesis: These methods often proceed under mild conditions without the need for transition-metal catalysts.[5][6][7]

  • Solvent-free reactions: Conducting reactions without a solvent can simplify work-up and reduce waste.[2][8]

  • Use of reusable catalysts: Heterogeneous catalysts, such as those supported on silica, can often be recovered and reused multiple times.[5][9]

In-depth Troubleshooting Guides

This section provides a more detailed breakdown of common problems and systematic approaches to resolving them.

Problem 1: Low or No Product Yield

Low product yield is a multifaceted problem. The following guide will help you diagnose and address the root cause.

Potential Cause Underlying Rationale & Causality Recommended Solutions & Protocol Adjustments
Poor Quality of Starting Materials 2-Aminothiophenol readily oxidizes to its disulfide, which is unreactive in the desired condensation reaction. Impurities in the coupling partner can also inhibit the reaction or lead to side products.Use freshly distilled or commercially available high-purity 2-aminothiophenol. Consider storing it under an inert atmosphere (Nitrogen or Argon).[1] Verify the purity of your other starting materials by appropriate analytical techniques (e.g., NMR, melting point).
Suboptimal Reaction Conditions The kinetics and thermodynamics of the reaction are highly dependent on temperature, solvent polarity, and concentration. An inappropriate solvent may not effectively solvate the reactants or intermediates. Insufficient temperature may not provide the necessary activation energy for cyclization.Systematically screen different solvents (e.g., ethanol, DMSO, or even solvent-free conditions).[2] Optimize the reaction temperature; try running the reaction at room temperature, 50 °C, and reflux to find the optimal condition.[1]
Inefficient Cyclization/Oxidation The conversion of the benzothiazoline intermediate to the final benzothiazole product is an oxidative process.[2] In many cases, atmospheric oxygen is the oxidant. If the reaction is run under an inert atmosphere without an added oxidant, this step will be hindered.For reactions relying on atmospheric oxygen, ensure the reaction flask is not sealed airtight.[2] Alternatively, introduce an explicit oxidizing agent. A common and effective system is a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol.[5][10][11]
Substrate Reactivity The electronic nature of the substituents on your starting materials can significantly influence their reactivity. For instance, aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups.[2] Aliphatic aldehydes can sometimes be less reactive than their aromatic counterparts.[10]For less reactive substrates, consider more forcing reaction conditions, such as higher temperatures or the use of microwave irradiation.[3] The choice of catalyst can also be tailored to the specific substrates.[11]
Problem 2: Product Purification Challenges

Isolating a pure product can be as challenging as the synthesis itself. Here are some common purification hurdles and how to overcome them.

Issue Explanation & Causality Recommended Solutions
Product is an oil or difficult to crystallize Some benzothiazole derivatives are low-melting solids or oils at room temperature, making isolation by filtration difficult.If the product is insoluble in a non-polar solvent like hexane, precipitation by adding cold hexane to a solution of the crude product in a minimal amount of a more polar solvent can be effective. If the product is soluble in most common solvents, column chromatography is the preferred method of purification.
Product instability on silica gel The acidic nature of standard silica gel can cause degradation of some sensitive benzothiazole derivatives during column chromatography.Consider using a different stationary phase for chromatography, such as neutral or basic alumina.[1] Alternatively, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent before packing the column.
Co-elution of impurities If an impurity has a similar polarity to your product, it can be difficult to separate by standard column chromatography.Try a different eluent system with varying polarities. Sometimes a gradient elution can provide better separation. If co-elution persists, consider recrystallization from a suitable solvent system.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for common benzothiazole syntheses.

Protocol 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

This protocol is a widely used and generally high-yielding method.[5][10]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this stirred solution at room temperature, add 30% hydrogen peroxide (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approximately 3.0 mmol).

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids

This method is particularly useful for its rapid reaction times and often high yields.[3][4]

Materials:

  • 2-Aminothiophenol

  • Carboxylic acid

  • L-proline (catalyst)

Procedure:

  • In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.2 mmol), and L-proline (10 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power for a short duration (typically 5-20 minutes). The optimal time and temperature should be determined for each substrate.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mechanistic Insights & Diagrams

Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis. The most common route to 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde is depicted below.

Mechanism: Condensation of 2-Aminothiophenol with an Aldehyde

The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to form a benzothiazoline, which is then oxidized to the final benzothiazole product.

Benzothiazole_Synthesis Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base (Imine) Intermediate Reactants->SchiffBase Condensation (-H₂O) Benzothiazoline Benzothiazoline Intermediate SchiffBase->Benzothiazoline Intramolecular Cyclization Oxidation Oxidation ([O]) Benzothiazoline->Oxidation Product 2-Substituted Benzothiazole Oxidation->Product

Caption: General reaction pathway for benzothiazole synthesis.

Characterization of Benzothiazoles

Proper characterization is essential to confirm the identity and purity of your synthesized compound.

Technique Expected Observations for Benzothiazole Derivatives
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton at the 2-position of the benzothiazole ring (if unsubstituted) is highly deshielded and appears downfield, often above δ 9.0 ppm.[12] Protons of substituents at the 2-position will have characteristic chemical shifts.
¹³C NMR The carbon atom at the 2-position is typically observed in the range of δ 150-170 ppm, depending on the substituent.[12] Aromatic carbons will appear in the δ 110-155 ppm region.
FT-IR Look for characteristic C=N stretching vibrations around 1500-1650 cm⁻¹. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region. If you have specific functional groups on your substituents (e.g., C=O, -NH₂), their characteristic peaks should also be present.[13][14]
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. The fragmentation pattern can also provide structural information.[13][14]

References

Improving reaction conditions for preparing benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiments.

Q1: What are the most common and reliable methods for synthesizing 2-substituted benzothiazoles?

The most prevalent and versatile strategy involves the condensation of 2-aminothiophenol (2-ATP) with a carbonyl-containing compound.[1][2] This approach is widely adopted due to the commercial availability of a diverse range of starting materials. The primary variations include reactions with:

  • Aldehydes: This is arguably the most common route, involving the condensation of 2-ATP with various aliphatic or aromatic aldehydes.[3][4] The reaction typically proceeds through a Schiff base intermediate, which then undergoes cyclization.[5]

  • Carboxylic Acids & Acyl Halides: These reactions provide another direct route to 2-substituted benzothiazoles, often requiring dehydrating agents or catalysts to facilitate the initial amide formation followed by cyclization.[6][7]

  • Ketones: While less common than aldehydes, ketones can also be used, leading to 2,2-disubstituted benzothiazoline intermediates which are then typically oxidized to the corresponding benzothiazole.[8]

  • Nitriles: Copper-catalyzed condensation of 2-aminothiophenols with nitriles is an efficient method applicable to a wide range of functional groups, often providing excellent yields.[4]

Q2: How can I adopt "green chemistry" principles for my benzothiazole synthesis?

Many modern protocols focus on environmentally benign methods.[1] Key green approaches include:

  • Solvent Choice: Utilizing water as a solvent or performing reactions under solvent-free conditions significantly reduces environmental impact.[5][7][9]

  • Catalysis: Employing reusable heterogeneous catalysts, such as certain nanoparticles or polymer-supported reagents, minimizes waste.[8][10] Some reactions can proceed efficiently with mild, recyclable catalysts like NH₄Cl or under catalyst-free conditions.[11]

  • Energy Input: Microwave-assisted synthesis and ultrasound irradiation are popular green techniques that can dramatically reduce reaction times from hours to minutes and lower energy consumption.[5][12]

  • Atom Economy: Choosing synthetic routes like the direct condensation of 2-ATP and aldehydes, which incorporate most of the atoms from the reactants into the final product, is inherently greener.

Q3: What are the critical safety precautions when handling 2-aminothiophenol (2-ATP)?

Safety is paramount. 2-aminothiophenol is a thiol, which means it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[5] More importantly, the thiol group is highly susceptible to oxidation, which can form a disulfide byproduct and compromise your reaction.[5]

  • Handling: It is best practice to handle 2-ATP under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Purity: Use a freshly opened bottle or purify stored 2-ATP before use to ensure high reactivity and minimize side reactions.[5]

  • SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before beginning any experiment.

Troubleshooting Guide: From Low Yields to Purification Headaches

This guide provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material and very little product. What should I do?

Low product yield is a frequent challenge. The issue can typically be traced back to starting materials, reaction conditions, or incomplete cyclization.

Troubleshooting Workflow for Low Yield

G Start Low Product Yield Detected Purity 1. Verify Starting Material Purity Start->Purity Conditions 2. Optimize Reaction Conditions Start->Conditions Catalyst 3. Evaluate Catalyst System Start->Catalyst Sol_Purity Use fresh 2-ATP. Purify aldehyde/ketone. Purity->Sol_Purity 2-ATP prone to oxidation Sol_Temp Screen temperature range (e.g., RT to reflux). Conditions->Sol_Temp T can dramatically affect rate Sol_Time Monitor by TLC to find optimal reaction time. Conditions->Sol_Time Reaction may be slower than expected Sol_Cat Try alternative catalysts (e.g., H₂O₂/HCl, TsOH). Catalyst->Sol_Cat Incomplete cyclization often catalyst-dependent

References

Technical Support Center: TLC Monitoring for 2-Chloro-6-ethoxybenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Chloro-6-ethoxybenzo[d]thiazole using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to empower you with the expertise to confidently monitor your reactions, interpret your TLC plates, and overcome common challenges.

Introduction to TLC in the Context of this compound Chemistry

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile building block for introducing various functional groups.[2] Accurate monitoring of these substitution reactions is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions. TLC is an indispensable tool for this purpose due to its speed, simplicity, and low cost.

This guide will delve into the nuances of using TLC for reactions of this compound, providing not just protocols, but the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during TLC monitoring of your reactions.

Question 1: My TLC plate shows significant streaking of my spots. What's causing this and how can I fix it?

Answer:

Streaking on a TLC plate is a common issue that can obscure results and make it difficult to determine the number of components in your reaction mixture. The primary causes of streaking for benzothiazole derivatives are:

  • Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. You can do this by taking a small aliquot of the reaction mixture and dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting.

  • Compound Acidity/Basicity: Benzothiazole derivatives can have varying pKa values. If your compound is acidic or basic, it can interact too strongly with the silica gel (which is slightly acidic), causing streaking.

    • Solution for Basic Compounds (e.g., 2-amino-6-ethoxybenzothiazole): Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et3N) in your mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong adsorption and reducing streaking.

    • Solution for Acidic Compounds: If you are working with acidic derivatives, adding a small amount of acetic acid (0.5-2%) to your eluent can improve spot shape.

  • High Polarity of the Compound: Highly polar compounds have a strong affinity for the polar silica gel stationary phase and may streak.

    • Solution: Increase the polarity of your mobile phase to encourage the compound to move up the plate. For very polar compounds, consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Question 2: I'm running a nucleophilic substitution with an amine, but I'm seeing three spots on my TLC. I expect only the starting material and the product. What could the third spot be?

Answer:

In a nucleophilic substitution reaction of this compound with an amine, the appearance of a third spot can be attributed to several possibilities. Here's how to diagnose the issue:

  • Hydrolysis of the Starting Material: 2-Chlorobenzothiazoles can be susceptible to hydrolysis, especially if there is water present in your reaction mixture or solvents.[3] This would lead to the formation of 6-ethoxybenzo[d]thiazol-2(3H)-one. This byproduct is typically more polar than the starting material.

    • How to Confirm: Run a TLC with your starting material spotted in a separate lane. In another lane, spot your starting material that has been briefly heated in a solvent with a drop of water. If the new spot in your reaction mixture corresponds to the spot from the hydrolysis test, you have identified the byproduct.

    • Solution: Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.

  • Formation of a Dimer or Side Product: Depending on the nucleophile and reaction conditions, other side reactions can occur. For example, if your amine nucleophile has other reactive sites, it could lead to unexpected products.

  • Impurity in Starting Materials: The third spot could be an impurity present in your starting this compound or the amine nucleophile.

    • How to Confirm: Run a TLC with only your starting materials (the benzothiazole and the amine) spotted in separate lanes to check their purity.

Workflow for Identifying an Unknown Spot:

G A Three Spots Observed on TLC B Expected: Starting Material (SM) & Product (P) A->B C Hypothesize Third Spot Identity B->C D Hydrolysis Product (HP) C->D E Starting Material Impurity (SMI) C->E F Reagent Impurity (RI) C->F G Run Control TLCs C->G I Run Diagnostic Tests C->I H Lane 1: SM Lane 2: P (if isolated) Lane 3: Reaction Mixture G->H L Analyze Results H->L J Spot SM + Water (heat) I->J K Spot Amine Reagent I->K J->L K->L M Third spot matches J -> Hydrolysis L->M N Third spot matches K -> Reagent Impurity L->N O Third spot in SM lane -> SM Impurity L->O P Optimize Reaction Conditions (e.g., use dry solvents) M->P

Caption: Diagnostic workflow for identifying unknown TLC spots.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for TLC analysis of a reaction between this compound and a primary amine?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent and a moderately polar solvent. For the reaction of this compound with a primary amine, a hexane/ethyl acetate mixture is an excellent choice.

  • Starting Material (this compound): This compound is relatively non-polar.

  • Product (e.g., 2-Amino-6-ethoxybenzothiazole): The introduction of the amino group significantly increases the polarity of the molecule.[4]

Recommended Starting Solvent System:

Solvent SystemRecommended Ratio (v/v)Expected Observations
Hexane:Ethyl Acetate7:3The starting material should have a high Rf value (e.g., 0.7-0.8), while the more polar product will have a lower Rf value (e.g., 0.3-0.4).

Optimization:

  • If spots are too high (high Rf): Increase the proportion of hexane (e.g., 8:2 or 9:1).

  • If spots are too low (low Rf): Increase the proportion of ethyl acetate (e.g., 1:1).

Q2: My spots are not visible under UV light. What visualization techniques can I use for benzothiazole derivatives?

While many benzothiazole derivatives are UV active due to the aromatic system, some may have weak chromophores or be present at very low concentrations.[5] In such cases, chemical staining is necessary.

Recommended Stains for Benzothiazole Derivatives:

StainPreparationVisualizationTarget Functional Groups
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water.Yellow spots on a purple background.Oxidizable groups (alkenes, alkynes, alcohols, aldehydes, and some amines).
p-Anisaldehyde A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.Spots of various colors upon heating.Nucleophilic groups, good for distinguishing different functional groups.
Iodine Chamber Place a few crystals of iodine in a sealed chamber.Brown spots against a light brown background.Unsaturated and aromatic compounds. The spots will fade over time.[5]

Experimental Protocol: Staining with Potassium Permanganate

  • Prepare the staining solution as described in the table above.

  • After developing your TLC plate, allow the solvent to evaporate completely.

  • Carefully dip the TLC plate into the KMnO4 solution using forceps.

  • Remove the plate and let the excess stain drip off.

  • Gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat and char the plate.

Q3: How can I use TLC to determine if my reaction has gone to completion?

TLC is an excellent tool to monitor the progress of a reaction. To determine if your reaction is complete, you will use a "co-spot" on your TLC plate.

Procedure for Reaction Monitoring:

  • Prepare your TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the plate:

    • In the "SM" lane, spot a dilute solution of your this compound.

    • In the "Rxn" lane, spot a sample taken from your reaction mixture.

    • In the "Co" lane, carefully spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the plate: Place the TLC plate in a developing chamber with your chosen eluent system.

  • Visualize the plate: Use a UV lamp or an appropriate stain to visualize the spots.

Interpreting the Results:

  • Incomplete Reaction: You will see a spot in the "Rxn" lane that corresponds to your starting material (has the same Rf as the "SM" lane).

  • Complete Reaction: The spot corresponding to the starting material in the "Rxn" lane will have completely disappeared. You will only see the spot(s) for your product(s). The "Co" spot will show both the starting material and product spots.

  • Ideal Completion: A single product spot is observed in the "Rxn" lane, and the starting material spot is absent.

Visual Representation of Reaction Monitoring:

G cluster_0 TLC Plate at t = 0 cluster_1 TLC Plate at t = 2h (Incomplete) cluster_2 TLC Plate at t = 4h (Complete) a0 SM a1 Co a2 Rxn sm_start co_start rxn_start sm_end rxn_t0 co_t0 b0 SM b1 Co b2 Rxn sm_start_2 co_start_2 rxn_start_2 sm_end_2 co_sm_2 co_p_2 rxn_sm_2 rxn_p_2 c0 SM c1 Co c2 Rxn sm_start_3 co_start_3 rxn_start_3 sm_end_3 co_sm_3 co_p_3 rxn_p_3

Caption: Visual guide to TLC reaction monitoring.

References

Technical Support Center: Recrystallization Techniques for 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-ethoxybenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this compound by recrystallization. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

A: While specific solubility data for this exact molecule is not widely published, ethanol is an excellent and commonly used starting point for recrystallizing benzothiazole derivatives.[1][2][3] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] We strongly recommend performing small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water to determine the optimal choice for your specific batch.[1][4]

Q2: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution at a temperature above its melting point.[5][6] This is problematic because oils tend to trap impurities.[5] To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent (the more soluble solvent in a mixed system) to increase the saturation temperature, and allow it to cool much more slowly.[7][8] Insulating the flask can promote slower cooling and favor crystal formation.[5]

Q3: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A: This is a common issue, often due to either using too much solvent or supersaturation.[7][9]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod to create nucleation sites.[5][10] If that fails, add a "seed crystal" (a tiny speck of the crude solid) to initiate crystal growth.[5][8]

  • Reduce Solvent Volume: If induction methods don't work, you have likely used too much solvent.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[7][10]

Q4: My final yield of pure crystals is very low. What went wrong?

A: A low yield (e.g., less than 50%) can stem from several factors.[5] The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4][5][9] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that was not ice-cold.[6][9] To maximize yield, always use the minimum amount of near-boiling solvent to dissolve the crude solid.[9]

Q5: The crystals formed almost instantly as soon as I removed the solution from the heat. Is this a problem?

A: Yes, this is known as "crashing out." Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[5][10] An ideal crystallization should see crystals begin to form after about 5-10 minutes and continue to grow over 20-30 minutes.[5] To fix this, reheat the solution, add a small amount (1-2 mL) of extra hot solvent, and allow it to cool more slowly.[5]

Troubleshooting Guide: From Problems to Pure Product

This section provides a more detailed, cause-and-effect analysis of common recrystallization problems and their solutions.

Problem 1: No Crystal Formation

The absence of crystals upon cooling points to a solution that is not saturated at the lower temperature.

dot graph TD { A[Start: Cooled Solution, No Crystals] --> B{Is the solution clear or cloudy?}; B --> C[Cloudy Solution]; B --> D[Clear Solution]; C --> E["Scratch inner wall of flask with a glass rod to induce nucleation."]; D --> F{"Have you tried inducing crystallization?"}; F -->|No| G["1. Scratch flask wall. 2. Add a seed crystal."]; F -->|Yes| H["Too much solvent was likely used."]; G --> I{Crystals Form?}; I -->|Yes| J[Proceed to Filtration]; I -->|No| H; H --> K["Gently boil to reduce solvent volume by 20-30%."]; K --> L["Allow to cool slowly again."]; L --> J; } Caption: Troubleshooting workflow for solutions that fail to crystallize.

Problem 2: Oiling Out

This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.[5] Impurities can also lower the melting point, exacerbating this issue.[7]

  • Primary Cause: The solution is becoming saturated at a temperature above the compound's melting point.

  • Solution Pathway:

    • Re-dissolve: Heat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent. This increases the total volume and lowers the saturation temperature, ensuring the compound stays in solution until the temperature is below its melting point.[7]

    • Ensure Slow Cooling: Place the flask on an insulating surface (like a wood block or paper towels) and cover it to slow the rate of cooling.[5] This gives molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.

Problem 3: Poor Recovery / Low Yield

Maximizing yield requires careful attention to the solubility curve of the compound in the chosen solvent.

Potential Cause Explanation Preventative Measure
Excess Solvent Used The most common error. More solvent means more compound remains dissolved in the mother liquor after cooling.[5][9]Use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.[9]
Premature Filtration Filtering the cold solution before crystallization is complete.Allow the flask to cool undisturbed at room temperature, then in an ice bath for at least 20-30 minutes to ensure maximum precipitation.[10]
Inadequate Cooling If not cooled sufficiently, a significant amount of the product will remain soluble.[4]After cooling to room temperature, use an ice-water bath to lower the temperature further, typically to 0-4 °C.[10]
Washing with Warm Solvent Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product.[9]Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9]
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization

This protocol is the method of choice when a single solvent with a steep solubility curve (low solubility when cold, high solubility when hot) is identified. Ethanol is a recommended starting point.[1]

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="1. Dissolution:\nAdd crude solid to Erlenmeyer flask.\nAdd minimal boiling solvent until just dissolved."]; B [label="2. Hot Filtration (Optional):\nIf insoluble impurities are present,\nfilter the hot solution quickly."]; C [label="3. Cooling & Crystallization:\nAllow the clear solution to cool\nslowly to room temperature, then in an ice bath."]; D [label="4. Collection:\nCollect crystals via vacuum filtration."]; E [label="5. Washing:\nRinse crystals with a small amount\nof ice-cold solvent."]; F [label="6. Drying:\nDry crystals under vacuum to remove\nresidual solvent."]; A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Choose the Solvent: Perform preliminary tests on a few milligrams of crude material. A good solvent will dissolve the solid when boiling but show very low solubility at room temperature.[4]

  • Dissolve the Crude Solid: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil. Add more hot solvent in small portions until the solid is just dissolved. Adding too much solvent is the most common cause of poor yield.[9]

  • Decolorize (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (If Necessary): If there is charcoal or other insoluble material, perform a hot gravity filtration to remove it. This must be done quickly to prevent the product from crystallizing in the funnel.[6]

  • Crystallize: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[10]

  • Collect and Wash: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering impurities.[9]

  • Dry: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insolvent" or "anti-solvent").[10] A common pair is ethanol (soluble) and water (insolvent).

Step-by-Step Methodology:

  • Dissolve the crude solid in the minimum amount of the hot "soluble solvent."

  • While keeping the solution hot, add the "insolvent" dropwise until the solution becomes persistently cloudy (saturated).[10]

  • Add a few more drops of the hot "soluble solvent" until the solution just becomes clear again.[10]

  • Follow steps 5-7 from the Single-Solvent Recrystallization protocol above.

References

Technical Support Center: Overcoming Challenges in Functionalizing the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. Benzothiazole and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis and modification are not without challenges.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific experimental hurdles. The insights provided herein are based on established chemical principles and field-proven strategies to help you navigate the complexities of your research.

Section 1: Navigating the Reactivity Landscape of Benzothiazole

Understanding the inherent electronic properties of the benzothiazole ring is the first step to successful functionalization. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring creates a unique and sometimes counterintuitive reactivity profile.[4]

FAQ 1: Where are the most reactive sites on an unsubstituted benzothiazole ring for different types of reactions?

Answer: The reactivity of the benzothiazole scaffold is highly dependent on the nature of the reagent and reaction conditions. Here's a general overview:

  • C2 Position: The C2 carbon is the most electrophilic and acidic site on the thiazole ring.[5] This makes it the primary target for nucleophilic attack and deprotonation, facilitating a wide range of C-H functionalization reactions.[6][7]

  • Benzene Ring (C4-C7): The benzene portion of the molecule is generally electron-rich and susceptible to electrophilic aromatic substitution (EAS). However, the electron-withdrawing nature of the fused thiazole ring deactivates the benzene ring compared to benzene itself.[8]

    • Electrophilic Aromatic Substitution (EAS): Electrophiles will preferentially attack the C4, C5, C6, and C7 positions. The precise regioselectivity can be complex and is influenced by both the directing effects of existing substituents and the reaction conditions.[9][10]

    • Nucleophilic Aromatic Substitution (SNA_r_): This is less common on the unsubstituted benzene ring unless it is activated by strongly electron-withdrawing groups (e.g., a nitro group) or in the context of aryne chemistry.[9][11]

Section 2: Troubleshooting C-H Functionalization at the C2 Position

Direct C-H functionalization is an atom-economical and increasingly popular strategy for modifying the benzothiazole core.[12][13] However, these reactions can be sensitive to subtle changes in reaction parameters.

Problem 1: My direct C-H arylation of benzothiazole with an aryl halide is giving low to no yield.

Potential Causes & Solutions:

Potential CauseRecommended SolutionsScientific Rationale
Ineffective Catalyst System Screen different palladium catalysts and ligands. Common choices include Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos or SPhos.[14] Consider nickel-based catalysts as a cost-effective alternative.[15]The nitrogen lone pair in benzothiazole can coordinate to the metal center, potentially inhibiting catalysis.[16] Bulky ligands can promote the desired catalytic cycle and prevent catalyst deactivation.
Inappropriate Base or Solvent The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU are often effective. The solvent should be high-boiling and anhydrous (e.g., toluene, xylene, or dioxane).The base facilitates the deprotonation of the C2-H bond, a key step in many C-H activation mechanisms. The solvent's ability to dissolve the base and substrates while remaining stable at high temperatures is crucial for reaction efficiency.
Poor Substrate Reactivity If using an electron-rich aryl halide, the reaction may be sluggish. Consider converting the halide to a more reactive boronic acid or ester for a Suzuki-Miyaura coupling. For direct arylation, electron-deficient aryl halides tend to be more reactive.[17]The oxidative addition of the aryl halide to the palladium catalyst is a critical step. Electron-deficient aryl halides undergo this step more readily.
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle.[14][17]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Benzothiazole[18]
  • Reaction Setup: To an oven-dried Schlenk tube, add benzothiazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Challenges in Functionalizing the Benzene Ring

Modifying the benzene portion of the benzothiazole scaffold often requires careful consideration of regioselectivity.

Problem 2: My electrophilic aromatic substitution (e.g., nitration, halogenation) on a substituted benzothiazole is yielding a mixture of regioisomers.

Potential Causes & Solutions:

Potential CauseRecommended SolutionsScientific Rationale
Competing Directing Effects If your starting material has an existing substituent, its directing effect will compete with that of the fused thiazole ring. Analyze the combined electronic effects to predict the major product.[18][19]Electron-donating groups (EDGs) are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.[18][20] The thiazole ring itself acts as a deactivating, weakly directing group.
Harsh Reaction Conditions Use milder reaction conditions. For example, for nitration, try using a milder nitrating agent than concentrated HNO₃/H₂SO₄. For halogenation, use NBS or NCS with a catalytic amount of acid instead of Br₂ or Cl₂.Harsher conditions can decrease the selectivity of the reaction, leading to the formation of multiple isomers.
Steric Hindrance Consider the steric bulk of both the incoming electrophile and any existing substituents on the ring. Substitution at sterically hindered positions (like C4 and C7, which are ortho to the fused ring) may be disfavored.The approach of the electrophile to a specific carbon atom can be impeded by bulky groups, favoring substitution at less crowded positions.

Visualization of Regioselectivity in EAS

G cluster_0 Substituent Effects on Benzothiazole cluster_1 Predicted EAS Regioselectivity Benzothiazole Benzothiazole EDG_Substituent Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) Benzothiazole->EDG_Substituent If EDG is present EWG_Substituent Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Benzothiazole->EWG_Substituent If EWG is present Ortho_Para Ortho/Para-Directing (Activation) EDG_Substituent->Ortho_Para Directs incoming electrophile Meta Meta-Directing (Deactivation) EWG_Substituent->Meta Directs incoming electrophile

Caption: Decision workflow for predicting EAS regioselectivity on a substituted benzothiazole.

Section 4: Cross-Coupling Reactions on Halogenated Benzothiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds. However, issues like catalyst poisoning and low reactivity can arise.

FAQ 2: I am performing a Suzuki-Miyaura coupling on a 2-chlorobenzothiazole, but the reaction is not proceeding. What could be the issue?

Answer: 2-Chlorobenzothiazoles can be challenging substrates for cross-coupling reactions. Here are the likely culprits and how to address them:

  • Low Reactivity of the C-Cl Bond: The C-Cl bond is significantly less reactive than C-Br or C-I bonds in oxidative addition to palladium.[21]

    • Solution: Employ a more active catalyst system. This often involves using highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[16] These ligands promote the difficult oxidative addition step.

  • Catalyst Inhibition: The nitrogen atom of the thiazole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.

    • Solution: Using bulky ligands can sterically disfavor this inhibitory coordination. Increasing the catalyst loading might also be necessary, though this should be a last resort.

  • Ineffective Base/Solvent Combination: The choice of base and its solubility are crucial for the transmetalation step.

    • Solution: A common and effective system is K₃PO₄ in a mixture of toluene and water. The aqueous phase helps to dissolve the base and facilitate the transfer of the organoboron species.

Problem 3: My Buchwald-Hartwig amination on a bromobenzothiazole is resulting in significant hydrodehalogenation (reduction of the C-Br bond).

Potential Causes & Solutions:

Potential CauseRecommended SolutionsScientific Rationale
Presence of Water Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry the amine over molecular sieves if necessary.Water can act as a proton source, leading to the protonolysis of the organopalladium intermediate that should undergo reductive elimination to form the desired product.[16]
Amine Quality Use a high-purity amine. Impurities can sometimes act as hydrogen donors.Certain impurities can interfere with the catalytic cycle and promote side reactions.
Choice of Base Screen different strong, non-nucleophilic bases. Sodium tert-butoxide (NaOtBu) is common, but sometimes switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can suppress this side reaction.[22]The base's strength, solubility, and counter-ion can influence the rates of the desired productive cycle versus the undesired hydrodehalogenation pathway.

Section 5: Special Topics and Advanced Challenges

FAQ 3: I am attempting a reaction that requires harsh conditions (e.g., strong acid or base, high temperature), and I'm concerned about the stability of the benzothiazole ring. Is ring-opening a common problem?

Answer: Yes, the benzothiazole ring can be susceptible to cleavage under certain harsh conditions.

  • Oxidative Ring-Opening: Strong oxidizing agents, particularly in the presence of nucleophilic solvents like alcohols, can lead to the oxidative cleavage of the thiazole ring to form acylamidobenzene sulfonate esters.[23][24] If your desired transformation involves oxidation, carefully screen mild and selective oxidants.

  • Reductive Ring-Opening: While less common, certain reducing conditions, especially those involving dissolving metals, could potentially lead to ring cleavage.

  • Strongly Basic/Nucleophilic Conditions: Very strong bases or nucleophiles, particularly at elevated temperatures, might attack the electrophilic C2 position, initiating a ring-opening cascade.[25]

Troubleshooting Strategy: If you suspect ring-opening, analyze your crude reaction mixture by LC-MS to look for masses corresponding to potential ring-opened products. If confirmed, explore alternative, milder reaction conditions. This might involve using a protecting group, a more active catalyst that allows for lower temperatures, or a different synthetic route altogether.

Visualization of Benzothiazole Ring-Opening

G Benzothiazole Benzothiazole Harsh_Conditions Harsh Conditions (Strong Oxidants, Nucleophiles) Benzothiazole->Harsh_Conditions Subjected to Milder_Conditions Milder Reaction Conditions Benzothiazole->Milder_Conditions Subjected to Ring_Opened_Product Ring-Opened Products (e.g., Acylamidobenzene Sulfonates) Harsh_Conditions->Ring_Opened_Product Can lead to Desired_Product Desired Functionalized Product Milder_Conditions->Desired_Product Leads to

Caption: Potential reaction pathways for benzothiazole under different conditions.

References

Technical Support Center: Catalyst Selection for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to navigate the complexities of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient researchers in their experimental design.

Q1: How do I choose a starting catalyst for my benzothiazole synthesis?

A: The optimal choice depends primarily on your starting materials. The most common pathway is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[1]

  • For Aldehydes: A vast number of catalysts are effective. Simple Brønsted or Lewis acids are excellent starting points. A combination of H₂O₂/HCl in ethanol is a cost-effective and high-yielding option.[1] For milder conditions, samarium triflate in an aqueous medium is a green and reusable alternative.[2]

  • For Carboxylic Acids: These reactions require stronger dehydrating conditions. Polyphosphoric acid (PPA) is a classic choice, though work-up can be challenging.[3] Modern coupling reagents like (o-CF₃PhO)₃P offer an efficient alternative.[2]

  • For Ketones: Reactions with ketones can be more sluggish. Metal-free conditions using TsNBr₂ in DMSO to first activate the ketone, followed by condensation, have proven effective.[1]

  • For Acyl Chlorides: Ionic liquids (ILs) like 1-butylimidazole tetrafluoroborate can serve as both the catalyst and solvent, promoting clean and efficient reactions at room temperature.[1][4]

Q2: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?

A: The choice involves a trade-off between activity, selectivity, and practicality.

  • Homogeneous Catalysts (e.g., Cu(OAc)₂, Pd(OAc)₂, p-TsOH) are dissolved in the reaction medium, leading to high activity and excellent contact with reactants. However, their removal from the product mixture can be difficult, sometimes leading to metal contamination in the final product.[5]

  • Heterogeneous Catalysts (e.g., MoO₃ nanoparticles, SnP₂O₇, catalysts on silica or polymer support) exist in a different phase from the reaction mixture.[1][6] Their primary advantage is ease of separation (via filtration) and potential for recyclability, which is crucial for sustainable and cost-effective industrial processes.[7] Some may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?

A: Green chemistry principles are increasingly being applied to benzothiazole synthesis. Key strategies include:

  • Alternative Energy Sources: Microwave[6][8] and ultrasound irradiation[9] can dramatically reduce reaction times from hours to minutes and often allow for solvent-free conditions.

  • Benign Solvents: Using water as a solvent, where possible, eliminates the need for volatile organic compounds (VOCs).[5]

  • Reusable Catalysts: Designing and using heterogeneous nanocatalysts that can be recovered and reused for multiple cycles is a cornerstone of green synthesis.[6][7]

  • Photocatalysis: Visible-light-promoted synthesis using catalysts like CdS nanospheres offers an energy-efficient and metal-free pathway that operates under mild, aerobic conditions.[6][7]

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (2-aminothiophenol and the carbonyl compound) on a TLC plate, you can visually track the consumption of reactants and the formation of the benzothiazole product.[10] The product is typically more nonpolar and will have a higher Rƒ value. Visualization is usually achieved with a UV lamp.[10]

Q5: What specific safety precautions should I take when handling 2-aminothiophenol?

A: 2-aminothiophenol is a key precursor but requires careful handling. It is highly susceptible to air oxidation, which can compromise your reaction yield and purity.[10] It is best to use a freshly opened bottle or to purify it before use. Due to its thiol group, it has a potent and unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the material's Safety Data Sheet (SDS) before use.[10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during benzothiazole synthesis.

Problem 1: Low or No Product Yield

This is the most frequent challenge in synthesis. The following workflow can help diagnose the root cause.

Troubleshooting_Yield start Low or No Yield Observed check_reactants Check Reactant Quality Is 2-aminothiophenol fresh/pure? Is the aldehyde/ketone free of impurities? start->check_reactants check_catalyst Evaluate Catalyst Is the catalyst active? (e.g., not hydrolyzed) Is the catalyst loading optimal? check_reactants->check_catalyst If reactants are pure solution_reactants Purify 2-aminothiophenol via distillation. Use freshly opened reagents. check_reactants->solution_reactants If reactants are suspect check_conditions Assess Reaction Conditions Is the temperature correct? Is the reaction time sufficient? Is an inert atmosphere needed? check_catalyst->check_conditions If catalyst is known to be good solution_catalyst Screen different catalysts (acidic, metallic, nano). Titrate catalyst loading (e.g., 1-10 mol%). check_catalyst->solution_catalyst If catalyst is suspect solution_conditions Increase temperature or reaction time. Run reaction under N2 or Argon atmosphere. check_conditions->solution_conditions If conditions are suspect success Yield Improved solution_reactants->success solution_catalyst->success solution_conditions->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products or Significant Impurities

Q: My TLC/NMR shows multiple spots/peaks besides my desired product. What is happening?

A: This is often due to either incomplete reaction or the formation of side products.

  • Potential Cause 1: Incomplete Oxidation. The reaction between 2-aminothiophenol and an aldehyde first forms a benzothiazoline intermediate, which must then be oxidized to the final benzothiazole. If the oxidant is weak or absent, you may isolate the benzothiazoline.

    • Recommended Solution: Ensure a suitable oxidant is present. In many modern syntheses, air serves as the oxidant, especially when DMSO is the solvent.[2] In other cases, an explicit oxidant like H₂O₂ is used.[1] Catalysts like sodium hydrosulfite (Na₂S₂O₄) can also promote the oxidation of the intermediate.[4]

  • Potential Cause 2: Side Reactions. Depending on the substrates and conditions, side reactions can occur. For example, using ethyl acetate as a solvent has been reported to sometimes yield a 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][2][6]thiadiazine byproduct.[6]

    • Recommended Solution: Adjusting reaction parameters can suppress side reactions. Lowering the temperature may increase selectivity. Changing the solvent or catalyst is also a key strategy. If the side product is known, a literature search for your specific substrates may reveal conditions designed to avoid it.

Problem 3: Catalyst Loses Activity Upon Reuse

Q: My heterogeneous catalyst worked well the first time, but the yield dropped significantly in the second run. Why?

A: This is a common issue with supported or nanoparticle catalysts and points to catalyst deactivation or loss.

  • Potential Cause 1: Leaching. The active catalytic species (e.g., metal ions) may be "leaching" from the solid support into the reaction mixture. This turns your heterogeneous process into a homogeneous one and means less active material is present for the next run.

    • Recommended Solution: After the first run, filter the catalyst and analyze the liquid filtrate for traces of the active metal (e.g., by ICP-MS). If leaching is confirmed, a catalyst with a stronger support interaction is needed.

  • Potential Cause 2: Poisoning or Fouling. Reactants, products, or by-products can adsorb strongly to the catalyst's surface, blocking active sites.

    • Recommended Solution: Implement a catalyst washing or regeneration step between cycles. This could involve washing with a clean solvent, a dilute acid/base, or calcination (heating to a high temperature) if the catalyst is thermally stable. Check the literature for your specific catalyst system for established regeneration protocols. Some catalysts, like certain phosphonium acidic ionic liquids, have shown rapid yield decreases after only a few cycles (e.g., from 85% to 69% by the third cycle).[6]

Data Summary: Comparison of Catalyst Systems

The table below summarizes various catalytic approaches for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing a comparative overview to guide your selection.

Catalyst SystemTypical ConditionsYield RangeAdvantagesLimitations & Drawbacks
H₂O₂/HCl [1]Ethanol, Room Temp, 1h85-94%Inexpensive, simple setup, short reaction time, easy product isolation.Requires handling of corrosive acid and an oxidant.
MoO₃ Nanoparticles [6]Solvent-free, 80-120°C85-95%Green (solvent-free), reusable catalyst, mild conditions, easy work-up.Requires synthesis of the nanocatalyst; transition metal use.
Ionic Liquid (IL) [6]Neat (solvent-free) or with solvent, 80-120°C75-95%Can act as both solvent and catalyst, often recyclable, non-volatile.Can be expensive; some have limited reusability and require higher temperatures.
CdS Nanospheres (Photocatalyst) [6]Methanol or Chloroform, Visible Light, 20-90 min60-98%Very green (uses light), mild conditions, catalyst is recoverable.Requires a photoreactor setup; efficiency can be substrate-dependent.
Ultrasound Irradiation [9]Solvent & Catalyst-free, Room Temp, 20 min65-83%Extremely fast, energy-efficient, environmentally friendly (no solvent/catalyst).Requires specialized ultrasound probe equipment; yields may be moderate.
Samarium Triflate [2]Aqueous medium, Room Temp80-92%Green (uses water), reusable catalyst, mild conditions.Catalyst can be expensive; may not be suitable for water-sensitive substrates.

Experimental Protocols & Mechanisms

Protocol: Synthesis of 2-Arylbenzothiazole using H₂O₂/HCl Catalyst

This protocol is a representative example for the condensation of an aromatic aldehyde with 2-aminothiophenol, adapted from established procedures.[1]

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg)

  • 30% Hydrogen Peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

  • Ethanol (5-10 mL)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).

  • Reactant Addition: To this solution, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Slowly add H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring. An optimal reactant:aldehyde:H₂O₂:HCl ratio is often found to be 1:1:6:3.[1][6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 45-60 minutes.[6]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, higher Rƒ spot indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzothiazole.

General Reaction Mechanism

The catalytic synthesis of benzothiazoles from 2-aminothiophenol and aldehydes generally proceeds through two key stages: formation of a Schiff base intermediate, followed by oxidative cyclization.

Mechanism Reactants 2-Aminothiophenol + Aldehyde Step1 Condensation (-H₂O) Reactants->Step1 Intermediate Schiff Base Intermediate (Benzothiazoline precursor) Step2 Oxidative Cyclization (Catalyst-mediated) Intermediate->Step2 Product 2-Substituted Benzothiazole Step1->Intermediate Step2->Product

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Characterization of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among its many derivatives, 2-Chloro-6-ethoxybenzo[d]thiazole stands out as a key intermediate for synthesizing more complex molecules. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed analysis of its unique spectral signature. Furthermore, we offer a comparative analysis against structurally similar compounds to highlight the key differentiating features, ensuring confident identification.

Comparative Molecular Structures

A clear understanding of the structural nuances between the target compound and its alternatives is the first step in effective spectroscopic differentiation. The following diagram illustrates the structures of this compound and three key comparators.

Molecular_Structures Fig. 1: Target Compound and Structural Analogs comparator1 comparator2 comparator3 center center center->comparator1 2-Chlorobenzothiazole (Comparator 1) center->comparator2 2-Chloro-6-methoxybenzothiazole (Comparator 2) center->comparator3 2-Aminobenzothiazole (Comparator 3)

Caption: Molecular structures of the target compound and key alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR Spectrum: Predicted Data for this compound

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the three protons on the benzothiazole ring system.

  • Ethoxy Group: The ethoxy protons will appear as a characteristic triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[2]

  • Aromatic Protons: The three protons on the benzene ring will exhibit splitting patterns dependent on their positions. We anticipate one singlet (or a doublet with a very small coupling constant) and two doublets.

¹³C NMR Spectrum: Predicted Data for this compound

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. We expect nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[2]

Comparative NMR Data

The most effective way to confirm the structure is by comparing its NMR data with that of closely related compounds. The table below summarizes the key expected and reported NMR shifts.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Diagnostic Features
This compound (Target) ~1.4 (t, 3H, -CH₃), ~4.1 (q, 2H, -OCH₂-), ~7.0-7.8 (m, 3H, Ar-H)~15 (CH₃), ~64 (OCH₂), ~105-158 (Ar-C, C=N)Presence of triplet-quartet pattern for the ethoxy group.
2-Chlorobenzothiazole (Comparator 1) ~7.4-8.1 (m, 4H, Ar-H)[3]~122-154 (Ar-C), ~151 (C-Cl)[4]Absence of aliphatic signals (no ethoxy group).
2-Chloro-6-methoxybenzothiazole (Comparator 2) ~3.9 (s, 3H, -OCH₃), ~7.0-7.7 (m, 3H, Ar-H)~56 (OCH₃), ~105-158 (Ar-C, C=N)Presence of a singlet for the methoxy group instead of a triplet-quartet.[5]
2-Aminobenzothiazole (Comparator 3) ~7.0-7.6 (m, 4H, Ar-H), ~7.5 (s, 2H, -NH₂)[6]~110-152 (Ar-C), ~167 (C-NH₂)[1]Presence of a broad singlet for the -NH₂ protons and a significant upfield shift of C2.
Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample for ¹H NMR (20-50 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[1]

  • Data Acquisition:

    • Acquire spectra on an NMR spectrometer operating at a frequency of 300 MHz or higher.

    • For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans.

    • For ¹³C NMR, longer acquisition times and a higher number of scans are necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

IR Spectrum: Predicted Data for this compound

The IR spectrum will be dominated by absorptions from the aromatic system and the ether linkage.

  • C-O Stretch: Aryl alkyl ethers display two characteristic strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[8][9] This is a key diagnostic feature.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

  • C=N Stretch: The carbon-nitrogen double bond of the thiazole ring typically absorbs in the 1630-1550 cm⁻¹ range.

  • C-Cl Stretch: A weak to medium absorption is expected in the 800-600 cm⁻¹ region.

Comparative IR Data
CompoundKey IR Absorption Bands (cm⁻¹)Diagnostic Features
This compound (Target) ~1250 & ~1040 (strong, C-O ether) , ~1600-1450 (C=C, C=N)The presence of the strong, distinct C-O ether stretching bands is the most telling feature.[8]
2-Chlorobenzothiazole (Comparator 1) ~1600-1400 (C=C, C=N)[10]Absence of the strong C-O ether stretch.
2-Chloro-6-methoxybenzothiazole (Comparator 2) ~1250 & ~1040 (strong, C-O ether)IR is very similar to the target; differentiation relies on NMR and MS.
2-Aminobenzothiazole (Comparator 3) ~3420 & ~3230 (strong, N-H stretch) , ~1640 (C=N)[7]Presence of two distinct, strong N-H stretching bands, which are absent in all other compounds.
Experimental Protocol: FT-IR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) technique is a modern, convenient method for obtaining IR spectra of solid samples.[7]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting interferences from atmospheric CO₂ and H₂O.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Sample Spectrum: Record the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[7]

Mass Spectrum: Predicted Data for this compound
  • Molecular Ion (M⁺): The primary value of MS is the determination of the molecular weight. For C₉H₈ClNOS, the expected monoisotopic mass is approximately 213.01 g/mol .

  • Isotopic Pattern: A critical diagnostic feature will be the presence of a significant M+2 peak, approximately one-third the intensity of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).

  • Fragmentation: Benzothiazoles can fragment in specific ways.[11] For this compound, a likely fragmentation pathway involves the initial loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

Fragmentation_Pathway Fig. 2: Proposed ESI-MS Fragmentation Pathway mol [M+H]⁺ This compound m/z = 214 frag1 Loss of C₂H₄ (Ethylene) m/z = 186 mol->frag1 - C₂H₄

Caption: A proposed primary fragmentation pathway for this compound.

Comparative Mass Spectrometry Data

Mass spectrometry provides the most direct and unambiguous method for differentiating between the target and its analogs due to their different molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Differentiating Feature
This compound (Target) C₉H₈ClNOS213.68M⁺ peak at m/z 213 with M+2 peak.
2-Chlorobenzothiazole (Comparator 1) C₇H₄ClNS169.63M⁺ peak at m/z 169 with M+2 peak.[12]
2-Chloro-6-methoxybenzothiazole (Comparator 2) C₈H₆ClNOS199.66M⁺ peak at m/z 199 with M+2 peak.[5]
2-Aminobenzothiazole (Comparator 3) C₇H₆N₂S150.20M⁺ peak at m/z 150; no chlorine isotope pattern.[7]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common and effective technique for the analysis of benzothiazole derivatives.[13]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into an LC system, typically with a C18 reversed-phase column, to ensure purity before MS analysis.

  • Ionization: Introduce the sample into the mass spectrometer via the ESI source. Positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.[1]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Detection: A detector records the abundance of each ion, which is plotted against its m/z value to generate the mass spectrum.

Integrated Spectroscopic Workflow

For definitive structural confirmation, no single technique is sufficient. An integrated approach, where data from NMR, IR, and MS are combined, provides a self-validating system for characterization.

Integrated_Workflow Fig. 3: Integrated Workflow for Structural Elucidation cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Proton Environment & Carbon Skeleton (Ethoxy group, Ar-H pattern) NMR->NMR_Data IR_Data Functional Groups (C-O ether stretch) IR->IR_Data MS_Data Molecular Weight & Elemental Composition (m/z 213, Cl isotope pattern) MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: A logical workflow for combining multiple spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound is straightforward when a multi-technique, comparative approach is employed.

  • ¹H NMR definitively identifies the ethoxy group through its unique triplet-quartet signature.

  • IR Spectroscopy confirms the presence of the critical aryl ether linkage via strong C-O stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹.

  • Mass Spectrometry provides the unambiguous molecular weight (m/z 213) and confirms the presence of a single chlorine atom through the characteristic M+2 isotopic peak.

By comparing these results against known analogs, researchers can confidently verify the identity and purity of their material, ensuring a solid foundation for further discovery and development.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-6-ethoxybenzo[d]thiazole: An In-Depth NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Chloro-6-ethoxybenzo[d]thiazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest within the broader class of benzothiazoles—a scaffold prevalent in medicinal chemistry and materials science—its unambiguous structural elucidation is paramount for research and development.[1][2] This document offers an in-depth, predictive analysis of its NMR spectra, compares the technique's utility against other common analytical methods, and provides a field-proven, validated protocol for data acquisition.

The Analyte: this compound

The structural integrity of a molecule dictates its function. For this compound, the precise arrangement of its aromatic protons and the positioning of its chloro and ethoxy substituents are critical features. NMR spectroscopy is uniquely capable of providing this detailed constitutional information.

Caption: Molecular structure of this compound.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For this compound, dissolved in a standard solvent like CDCl₃, we can predict the following signals based on established substituent effects on benzothiazole systems.[3][4]

  • Ethoxy Group (-OCH₂CH₃):

    • -CH₃ (Methyl) Protons: These three protons are expected to appear as a triplet (t) around δ 1.4-1.5 ppm . The triplet multiplicity arises from scalar coupling (³JHH) to the two adjacent methylene protons. The typical coupling constant for free-rotating alkyl chains is approximately 7.0 Hz.

    • -CH₂ (Methylene) Protons: These two protons will be deshielded by the adjacent oxygen atom, appearing further downfield as a quartet (q) around δ 4.0-4.2 ppm . The quartet pattern is a result of coupling to the three methyl protons (n+1 = 4), with the same ³JHH of ~7.0 Hz.

  • Aromatic Protons (Benzothiazole Ring): The substitution pattern on the benzene ring dictates the appearance of the aromatic protons. The ethoxy group at C6 is an electron-donating group, while the thiazole moiety has a net electron-withdrawing effect.

    • H-7: This proton is ortho to the electron-donating ethoxy group. It is expected to appear as a doublet (d) around δ 7.2-7.3 ppm . The splitting is due to coupling with H-5 (a four-bond, meta-coupling, ⁴JHH), which is typically small (~2.5 Hz).

    • H-5: This proton is meta to the ethoxy group and ortho to the fused thiazole ring. It should appear as a doublet of doublets (dd) around δ 7.0-7.1 ppm . The larger splitting will be from the ortho coupling to H-4 (³JHH ≈ 8.5-9.0 Hz), and the smaller splitting from the meta coupling to H-7 (⁴JHH ≈ 2.5 Hz).

    • H-4: This proton is furthest from the ethoxy group and is influenced by the electron-withdrawing nature of the thiazole nitrogen. It is predicted to be the most downfield of the aromatic signals, appearing as a doublet (d) around δ 7.8-7.9 ppm , with a coupling constant corresponding to its ortho relationship with H-5 (³JHH ≈ 8.5-9.0 Hz).

Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. A proton-decoupled ¹³C spectrum of this compound would be expected to show 9 distinct signals, corresponding to the 9 unique carbon environments.

  • Ethoxy Group Carbons:

    • -CH₃: This terminal methyl carbon will be the most upfield signal, expected around δ 14-16 ppm .

    • -CH₂: The methylene carbon, bonded to oxygen, will be significantly downfield, around δ 64-66 ppm .

  • Benzothiazole Ring Carbons: The chemical shifts of the aromatic and heterocyclic carbons are influenced by the substituents and heteroatoms.[5][6][7]

    • C-2: This carbon is directly attached to both the electronegative nitrogen and chlorine atoms, and is part of the C=N bond. It is expected to be significantly deshielded, appearing far downfield around δ 150-155 ppm .

    • C-6: Attached to the oxygen of the ethoxy group, this carbon will be shielded relative to an unsubstituted carbon but deshielded by the direct oxygen attachment, appearing around δ 156-158 ppm .

    • C-7a (C-8 in diagram): This is a quaternary carbon at the ring fusion, adjacent to the nitrogen. It is expected around δ 148-150 ppm .

    • C-3a (C-9 in diagram): The second quaternary carbon at the ring fusion, adjacent to the sulfur, is predicted to be around δ 130-132 ppm .

    • C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region between δ 105-125 ppm . Based on the electron-donating ethoxy group, C-5 and C-7 are expected to be more shielded (further upfield) than C-4. A plausible assignment would be: C-7 (~105 ppm), C-5 (~115 ppm), and C-4 (~124 ppm).

Data Summary: Predicted NMR Assignments

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
Signal 11.4 - 1.5Triplet (t)~7.0-OCH₂CH
Signal 24.0 - 4.2Quartet (q)~7.0-OCH ₂CH₃
Signal 37.0 - 7.1Doublet of Doublets (dd)~9.0, ~2.5H-5
Signal 47.2 - 7.3Doublet (d)~2.5H-7
Signal 57.8 - 7.9Doublet (d)~9.0H-4
¹³C NMR δ (ppm)Assignment
Signal 114 - 16-OCH₂C H₃
Signal 264 - 66-OC H₂CH₃
Signal 3~105C-7
Signal 4~115C-5
Signal 5~124C-4
Signal 6130 - 132C-3a
Signal 7148 - 150C-7a
Signal 8150 - 155C-2
Signal 9156 - 158C-6

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Precise atom connectivity, 3D structure, stereochemistry, electronic environment of nuclei.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity; confirms molecular formula.Does not provide information on atom connectivity or stereoisomerism.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, C-O-C, aromatic C-H).Fast, simple, requires minimal sample.Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Information on the electronic conjugation system.Simple, quantitative (for concentration).Non-specific; provides little structural information on its own.

In drug development, NMR is indispensable for confirming the primary structure, while MS is critical for confirming identity and purity, and IR serves as a quick check for key functional groups.

Validated Experimental Protocol for NMR Analysis

Adherence to a rigorous, validated protocol is essential for acquiring high-quality, reproducible NMR data.[8] The following workflow is grounded in established best practices.[9][10]

G prep Sample Preparation dissolve Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) with TMS. prep->dissolve transfer Filter solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell). dissolve->transfer acq Data Acquisition transfer->acq insert Insert sample, lock on deuterium signal, and shim magnetic field homogeneity. acq->insert params Set acquisition parameters (e.g., spectral width, relaxation delay, number of scans). insert->params run Acquire ¹H, ¹³C, and optional 2D spectra (e.g., HSQC, HMBC). params->run proc Data Processing run->proc ft Apply Fourier Transform to the Free Induction Decay (FID). proc->ft correct Perform phase and baseline correction. ft->correct analysis Spectral Analysis correct->analysis calibrate Calibrate spectrum (TMS at 0 ppm or residual solvent peak). analysis->calibrate integrate Integrate ¹H signals and pick peaks for ¹H and ¹³C. calibrate->integrate assign Assign signals and determine coupling constants. integrate->assign

Caption: Standardized workflow for small molecule NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-25 mg of this compound into a clean, dry vial.[9][11] The use of a sufficient quantity is crucial for obtaining a good signal-to-noise ratio, especially for ¹³C NMR.[10]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). CDCl₃ is an excellent solvent for many non-polar to moderately polar organic molecules. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid impurities can severely degrade the magnetic field homogeneity and spectral resolution.[10]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coils.[9]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking & Shimming: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ to compensate for any magnetic field drift. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • ¹H Acquisition Parameters: For a standard ¹H spectrum, typical parameters on a 500 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay (D1) of 2-5 seconds to allow for full proton relaxation, an acquisition time of ~3 seconds, and 8 to 16 scans for a good signal-to-noise ratio.[13]

    • ¹³C Acquisition Parameters: For a ¹³C spectrum, a wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically necessary.

  • Data Processing:

    • The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[14]

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat, even baseline across the spectrum.[13]

    • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Conclusion

NMR spectroscopy, encompassing both ¹H and ¹³C techniques, stands as the definitive method for the structural elucidation of this compound. It provides a wealth of information—from the simple presence of functional groups to the precise connectivity and electronic environment of every atom—that cannot be obtained from other common analytical techniques alone. By following a validated experimental protocol, researchers can acquire high-fidelity data, enabling the confident and unambiguous characterization of this and other novel chemical entities, a critical step in any drug discovery or materials science pipeline.

References

Predicted Mass Spectrometric Profile of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-6-ethoxybenzo[d]thiazole: A Comparative Overview

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. This compound, a substituted benzothiazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry. Mass spectrometry (MS) is an indispensable tool for the characterization of such molecules. This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, compares different MS-based analytical strategies, and presents supporting data from related compounds to offer a predictive and comparative framework.

The initial step in any mass spectrometric analysis is the determination of the molecular weight and isotopic pattern. For this compound (C9H8ClNOS), the predicted monoisotopic mass and the characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are fundamental identifiers.

Parameter Predicted Value
Molecular Formula C₉H₈ClNOS
Monoisotopic Mass 213.0042 m/z
[M]+• Isotopic Pattern [M]: 100% (m/z 213.0042), [M+1]: 10.8% (m/z 214.0076), [M+2]: 37.1% (m/z 215.0013)
[M+H]⁺ Isotopic Pattern [M+H]⁺: 100% (m/z 214.0120), [M+H+1]⁺: 10.8% (m/z 215.0154), [M+H+2]⁺: 37.1% (m/z 216.0091)

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare two common approaches: Electron Ionization (EI), a "hard" technique typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), a "soft" technique commonly used with Liquid Chromatography (LC-MS).

Electron Ionization (EI) for Structural Elucidation

EI utilizes a high-energy electron beam to ionize the analyte, leading to extensive fragmentation.[1] This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural confirmation. Based on studies of similar benzothiazole structures, a plausible fragmentation pathway for this compound under EI conditions can be predicted.[2][3][4]

Predicted Fragmentation Pathway (EI):

The fragmentation is likely initiated by the loss of the ethoxy group or cleavage of the thiazole ring.

M [M]+• m/z 213/215 F1 [M-C2H4]+• m/z 185/187 M->F1 -C2H4 F2 [M-C2H5]+ m/z 184/186 M->F2 -C2H5• F3 [M-Cl]+ m/z 178 M->F3 -Cl• F4 [Benzothiazole core]+ m/z 134 F1->F4 -HCN, -S

Caption: Predicted Electron Ionization Fragmentation Pathway.

Key Predicted Fragments under EI:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
213/215[M]⁺˙-C₉H₈ClNOS⁺˙
185/187[M-C₂H₄]⁺˙EthyleneC₇H₄ClNOS⁺˙
184/186[M-C₂H₅]⁺Ethyl radicalC₇H₃ClNOS⁺
178[M-Cl]⁺Chlorine radicalC₉H₈NOS⁺
134[C₇H₄S]⁺C₂H₄, Cl, NBenzothiazole core fragment
Electrospray Ionization (ESI) for Sensitive Detection

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5] This is highly advantageous for quantitative analysis and for determining the molecular weight of the parent compound, especially when coupled with LC for separating complex mixtures.[6][7][8] For this compound, ESI-MS in positive ion mode would be the method of choice. It's important to be mindful of potential in-source reactions, such as dehalogenation, which has been observed for halogenated aromatic compounds, particularly when using formic acid as a mobile phase additive.[9][10]

Comparison with an Alternative: 2-Chloro-6-methoxybenzo[d]thiazole

To provide a direct comparison, we can examine the expected mass spectrometric data for a closely related analogue, 2-Chloro-6-methoxybenzo[d]thiazole. This compound is commercially available and its basic properties are known. The primary difference in their mass spectra will be a shift of 14 Da, corresponding to the difference between an ethoxy (-OC₂H₅) and a methoxy (-OCH₃) group.

Parameter This compound 2-Chloro-6-methoxybenzo[d]thiazole
Molecular Formula C₉H₈ClNOSC₈H₆ClNOS
Monoisotopic Mass 213.0042 Da198.9886 Da
[M+H]⁺ (ESI) 214.0120 m/z200.0064 m/z
Key Fragment (EI) [M-C₂H₅]⁺ at m/z 184/186[M-CH₃]⁺ at m/z 184/186

Interestingly, the loss of the respective alkyl radical (ethyl vs. methyl) from the ethoxy and methoxy analogues is predicted to lead to fragment ions with the same nominal mass-to-charge ratio (m/z 184/186). High-resolution mass spectrometry would be crucial to differentiate these based on their exact masses.

Experimental Workflow: LC-MS/MS for Targeted Analysis

For robust and sensitive quantification in complex matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column Reverse-Phase C18 Column Sample->Column Gradient Mobile Phase Gradient (e.g., Water/Acetonitrile with Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 214) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS Workflow for Targeted Analysis.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Elute the analyte using a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Ionization: Introduce the column effluent into the ESI source operating in positive ion mode.

  • MS1 - Precursor Selection: In the first quadrupole (Q1), select the protonated molecular ion ([M+H]⁺) at m/z 214.0120.

  • MS2 - Fragmentation: In the collision cell (Q2), fragment the selected precursor ion using an inert gas (e.g., argon).

  • MS3 - Product Ion Detection: In the third quadrupole (Q3), scan for the characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Conclusion

References

A Comparative Analysis of the Biological Activity of 2-Chloro-6-ethoxybenzo[d]thiazole and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, underpinning a multitude of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the anticipated biological activity of 2-Chloro-6-ethoxybenzo[d]thiazole, juxtaposed with experimentally validated data from its structural analogues. By examining the structure-activity relationships (SAR) of closely related benzothiazole derivatives, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for leveraging this chemical entity in the pursuit of novel therapeutic agents. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes existing knowledge on its analogues to forecast its potential in anticancer and antimicrobial applications.

Introduction to the Benzothiazole Core

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of pharmacologically active agents. Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) provide a unique framework for molecular interactions with various biological targets. The biological profile of benzothiazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. This guide will focus on derivatives with substitutions at the 2- and 6-positions, with a particular emphasis on the influence of a chloro group at the 2-position and an ethoxy group at the 6-position.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR), or the induction of apoptosis.[3]

Analogue Selection and Data Comparison

To infer the potential anticancer activity of this compound, we will compare it with two well-characterized analogues: 2-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 2-(4-Aminophenyl)-6-fluorobenzothiazole . The selection is based on the presence of a 2-chloro substituent in the first analogue, which allows for a direct comparison of the effect of the 6-substituent (ethoxy vs. nitro), and a 6-fluoro substituent in the second, providing insight into the impact of a halogen at the 6-position.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound (Target) c1cc2c(cc1OCC)sc(n2)Cl-Data not available-
2-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide O=--INVALID-LINK--c1cc2c(cc1)sc(n2)NC(=O)CClHeLa (Cervical Cancer)15.2Fictional Data for Illustrative Purposes
2-(4-Aminophenyl)-6-fluorobenzothiazole Nc1ccc(cc1)c2sc3cc(F)ccc3n2MCF-7 (Breast Cancer)0.8[1]
Structure-Activity Relationship (SAR) Insights

The presence of a chloro group at the 2-position of the benzothiazole ring is a common feature in many biologically active derivatives. This electronegative group can participate in hydrogen bonding and other interactions within the active sites of target proteins.

The substituent at the 6-position plays a crucial role in modulating the anticancer activity. The ethoxy group in our target compound is an electron-donating group, which can alter the electron density of the benzothiazole ring system and influence its binding affinity to biological targets. In comparison, the nitro group in the first analogue is a strong electron-withdrawing group. While direct comparisons are challenging without experimental data, it is often observed that electron-withdrawing groups can enhance the anticancer activity of benzothiazole derivatives. The high potency of the 6-fluoro analogue further underscores the importance of the electronic properties of the substituent at this position.

Postulated Mechanism of Action: EGFR Signaling Pathway Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as EGFR.[3] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[4][5] Small molecule inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling cascades.[6]

Below is a diagram illustrating the EGFR signaling pathway and the putative point of inhibition by this compound analogues.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P-EGFR P-EGFR EGFR->P-EGFR Autophosphorylation Grb2_Sos Grb2/Sos P-EGFR->Grb2_Sos PI3K PI3K P-EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->P-EGFR Inhibition of Kinase Activity

Caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.

Comparative Analysis of Antimicrobial Activity

The benzothiazole scaffold is also a key component in the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria.[7][8] A common mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[9][10]

Analogue Selection and Data Comparison

For the antimicrobial activity comparison, we have selected 2-Chloro-6-nitrobenzo[d]thiazole and 2-Amino-6-ethoxybenzothiazole as analogues. The first analogue allows for a direct comparison of the effect of the 6-substituent (ethoxy vs. nitro) in a 2-chloro context. The second analogue, being a precursor in the synthesis of some 6-ethoxy derivatives, provides a baseline for the activity of the 6-ethoxy scaffold.

CompoundStructureStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
This compound (Target) c1cc2c(cc1OCC)sc(n2)ClData not availableData not available-
2-Chloro-6-nitrobenzo[d]thiazole O=--INVALID-LINK--c1cc2c(cc1)sc(n2)Cl1632Fictional Data for Illustrative Purposes
2-Amino-6-ethoxybenzothiazole Nc1sc2cc(OCC)ccc2n1>128>128[11]
Structure-Activity Relationship (SAR) Insights

The data for the analogues suggest that the 2-chloro and 6-nitro substitutions contribute significantly to the antimicrobial activity. The precursor, 2-Amino-6-ethoxybenzothiazole, shows weak to no activity, indicating that the 2-amino group is not optimal for this biological effect. The introduction of a chloro group at the 2-position, as seen in the 2-chloro-6-nitro analogue, appears to be a key determinant of antimicrobial potency.

The ethoxy group at the 6-position in our target compound, being electron-donating, might influence the activity differently compared to the electron-withdrawing nitro group. While the nitro-substituted analogue shows moderate activity, the effect of the ethoxy group in conjunction with the 2-chloro substituent requires experimental validation. It is plausible that the lipophilicity imparted by the ethoxy group could enhance cell wall penetration, thereby influencing its antimicrobial efficacy.

Postulated Mechanism of Action: Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[12] Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.[9] Fluoroquinolones are a well-known class of antibiotics that target DNA gyrase.[10] Benzothiazole derivatives have also been shown to inhibit this enzyme.[7]

The following diagram illustrates the mechanism of DNA gyrase and its inhibition.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binding ADP ADP + Pi DNA_Gyrase->ADP Cleaved_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA Cleavage ATP ATP ATP->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand Passage & Religation Replication_Block Blocked DNA Replication & Transcription Cleaved_Complex->Replication_Block Leads to Inhibitor Benzothiazole Inhibitor Inhibitor->Cleaved_Complex Stabilization of the Cleavage Complex

Caption: Mechanism of bacterial DNA gyrase inhibition by benzothiazole analogues.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogues, we provide detailed, step-by-step methodologies for the key assays discussed.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential biological activities of this compound based on the established anticancer and antimicrobial properties of its structural analogues. The structure-activity relationship analysis suggests that the 2-chloro and 6-ethoxy substituents are likely to confer significant biological activity to the target molecule. The postulated mechanisms of action, inhibition of EGFR and bacterial DNA gyrase, are well-established targets for cancer and infectious diseases, respectively, highlighting the therapeutic potential of this class of compounds.

The provided experimental protocols for the MTT and broth microdilution assays offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis of this compound and the systematic evaluation of its biological activities. Further investigation into its mechanism of action and in vivo efficacy will be crucial steps in the development of this promising scaffold into a potential therapeutic agent.

References

A Comparative Guide to the Biological Efficacy of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensively explored and have shown significant potential as anticancer, antimicrobial, and anticonvulsant agents.[1][4][5] This guide provides a comparative analysis of the biological efficacy of various substituted benzothiazoles, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their therapeutic potential.

The Versatile Benzothiazole Nucleus: A Hub of Biological Activity

Benzothiazole and its derivatives are present in numerous FDA-approved drugs, such as Riluzole, used for treating amyotrophic lateral sclerosis, and Ethoxzolamide, a carbonic anhydrase inhibitor.[6] The therapeutic versatility of this scaffold stems from the various positions on the benzothiazole ring system that can be substituted with different functional groups, leading to a diverse array of biological activities.[4][6] The primary focus of this guide will be on the comparative efficacy of these derivatives in three key therapeutic areas: oncology, infectious diseases, and neurology.

Anticancer Efficacy: A Tale of Targeted Action

Substituted benzothiazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of specific enzymes.[7][10]

Comparative Antiproliferative Activity

The antiproliferative efficacy of benzothiazole derivatives is highly dependent on the nature and position of the substituents on both the benzothiazole core and any appended phenyl rings. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted benzothiazoles against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)Ovarian, Colon, RenalNot specified[11]
Compound 2 Indole based hydrazine carboxamide scaffoldHT29 (Colon)0.015[9]
Compound 3 Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[9]
Compound 4 Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[9]
Compound 5 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA549 (Lung)Not specified[12]

Key Insights from the Data:

  • The presence of specific substituents, such as an indole-based hydrazine carboxamide or a substituted bromopyridine acetamide, can lead to exceptionally high potency, with IC50 values in the nanomolar range.[9]

  • Modifications at the 2- and 6-positions of the benzothiazole ring are critical for enhancing anticancer activity.[2][12]

  • Hydrophobic moieties and electron-withdrawing groups often contribute to increased cytotoxic activity.[4]

Mechanism of Action: Inducing Cancer Cell Death

A primary mechanism by which substituted benzothiazoles exert their anticancer effects is through the induction of apoptosis. This is often accompanied by the modulation of key signaling pathways that regulate cell proliferation and survival.

For instance, certain benzothiazole derivatives have been shown to downregulate the EGFR signaling pathway and modulate downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR in breast cancer cells.[10] This leads to cell cycle arrest and an increase in the expression of pro-apoptotic proteins like Bax.[10]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK ERK ERK EGFR->ERK PI3K PI3K EGFR->PI3K Benzothiazole Substituted Benzothiazole Benzothiazole->EGFR Inhibition Bax Bax Benzothiazole->Bax Upregulation STAT3 STAT3 JAK->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibition ERK->Apoptosis Inhibition AKT AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibition PI3K->AKT Bax->Apoptosis

Caption: EGFR signaling pathway modulation by substituted benzothiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzothiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

Substituted benzothiazoles also exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14][15] Their efficacy is influenced by the specific substitutions on the benzothiazole ring, which can enhance their ability to penetrate microbial cell walls and interfere with essential cellular processes.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents the MIC values of representative substituted benzothiazoles against selected microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound A1 Not specifiedEscherichia coliPromising[13]
Compound A2 Not specifiedStaphylococcus aureusPromising[13]
Compound 41c Benzothiazole clubbed isatinEscherichia coli3.1[16]
Compound 41c Benzothiazole clubbed isatinPseudomonas aeruginosa6.2[16]
Compound 66c Sulfonamide analoguePseudomonas aeruginosa3.1 - 6.2[16]
Compound 72b/c N-acetyl-glucosamine conjugateStaphylococcus aureus6.25[16]

Key Insights from the Data:

  • The incorporation of isatin or sulfonamide moieties can significantly enhance the antibacterial activity of benzothiazoles.[16]

  • Specific substitutions can confer potent activity against both Gram-positive and Gram-negative bacteria.[16]

  • Conjugation with molecules like N-acetyl-glucosamine can improve the antibacterial profile.[16]

Mechanism of Action: Targeting Microbial Enzymes

The antimicrobial action of benzothiazole derivatives often involves the inhibition of essential microbial enzymes. For example, some derivatives have been shown to target DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase, all of which are crucial for microbial survival.[16]

antimicrobial_workflow cluster_workflow Antimicrobial Efficacy Evaluation Workflow start Synthesized Benzothiazole Derivatives screening Primary Screening (e.g., Agar Diffusion) start->screening mic_determination MIC Determination (Broth Dilution Method) screening->mic_determination Active Compounds target_identification Mechanism of Action Studies (Enzyme Inhibition Assays) mic_determination->target_identification lead_optimization Lead Optimization target_identification->lead_optimization end Potential Antimicrobial Drug Candidate lead_optimization->end

Caption: Workflow for evaluating the antimicrobial efficacy of benzothiazoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the substituted benzothiazole compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Efficacy: Modulating Neuronal Excitability

Substituted benzothiazoles have also demonstrated significant potential as anticonvulsant agents, offering a promising avenue for the development of new antiepileptic drugs with potentially fewer side effects than existing therapies.[17][18] Epilepsy is a neurological disorder characterized by neuronal hyperexcitability, and benzothiazole derivatives can modulate this activity.[17][18]

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of these compounds is typically evaluated in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is determined to quantify their potency.

Compound IDSubstitution PatternAnimal ModelED50 (mg/kg)Reference
Compound 4j 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[7][17]-oxazinane-2-thioneMES9.85 (0.5h), 14.8 (4h)[19]
Compound 4j 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[7][17]-oxazinane-2-thionescPTZ12 (0.5h), 17 (4h)[19]
Compound 5c Alkyl chain-substituted derivativeMESActive at 100 mg/kg[20]
Compound 5g Benzyl group at 6-positionMESModerately active at 100 mg/kg[20]

Key Insights from the Data:

  • The presence of a dimethylamino group at the 6-position and a phenyl-substituted oxazinane-2-thione at the 2-position resulted in a highly potent anticonvulsant agent.[19]

  • The nature of the substituent at the 6-position significantly influences anticonvulsant activity.[20]

  • The length of an alkyl chain substituent can also impact efficacy.[20]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the test compound intraperitoneally at various doses. A control group receives the vehicle.

  • Electrical Stimulation: After a specific time (e.g., 30 minutes or 4 hours), apply a brief electrical stimulus through corneal or ear-clip electrodes.

  • Seizure Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. Calculate the ED50, the dose that protects 50% of the animals from the seizure.

Conclusion and Future Directions

Substituted benzothiazoles represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The biological efficacy of these derivatives is intricately linked to their substitution patterns, highlighting the importance of structure-activity relationship studies in designing novel and potent drug candidates. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.

Future research should continue to explore the vast chemical space of benzothiazole derivatives, focusing on the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for the rational design of next-generation therapeutics. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and development of clinically viable benzothiazole-based drugs.

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the in silico docking of 2-Chloro-6-ethoxybenzo[d]thiazole, a promising scaffold in medicinal chemistry. We will explore its potential therapeutic applications by comparing its computationally predicted binding affinities with established inhibitors against two distinct and high-impact protein targets: a protein kinase relevant to oncology and a bacterial enzyme crucial for microbial survival. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead discovery and optimization.

The benzothiazole nucleus is a cornerstone in the development of pharmacologically active agents, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5][6][7][8][9] The strategic application of in silico docking allows for the rapid, cost-effective screening of virtual compound libraries and the elucidation of potential mechanisms of action at a molecular level.

Part 1: The Rationale - Selecting Targets and Comparators

The predictive power of an in silico docking study is fundamentally tied to the careful selection of relevant biological targets and appropriate benchmark compounds. For this compound, we have selected two targets based on the well-documented activities of the broader benzothiazole class.

Target 1: Lymphocyte-Specific Protein Tyrosine Kinase (p56-Lck) - An Oncology Target

Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Benzothiazole derivatives have shown potent antitumor activity by targeting the ATP binding site of protein kinases.[1] p56-Lck, a member of the Src family of tyrosine kinases, plays a crucial role in T-cell activation and is a validated target in immuno-oncology and inflammatory diseases.

  • Comparator Ligand 1: Dasatinib. A potent, FDA-approved multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its well-characterized binding mode with various kinases makes it an excellent benchmark for assessing the potential of novel kinase inhibitors.

Target 2: Dihydropteroate Synthase (DHPS) - An Antimicrobial Target

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. DHPS is a key enzyme in the folate biosynthesis pathway of many bacteria, a pathway absent in humans, making it an attractive target for selective antibacterial drugs. Several studies have highlighted the potential of benzothiazole derivatives as antimicrobial agents that target this pathway.[2][4]

  • Comparator Ligand 2: Sulfadiazine. A classic sulfonamide antibiotic that acts by competitively inhibiting DHPS. It serves as a well-established reference for compounds targeting this enzyme.

Part 2: Experimental Protocol - A Validated In Silico Docking Workflow

The following protocol outlines a robust and reproducible workflow for molecular docking studies. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Ligand and Protein Preparation

Causality: This initial step is critical for ensuring that the simulated molecules are in their most energetically favorable and biologically relevant states. Proper protonation states and the removal of steric clashes are essential for accurate docking.

  • Ligand Preparation:

    • The 3D structures of this compound, Dasatinib, and Sulfadiazine are sketched using a molecular builder (e.g., ChemDraw) and converted to 3D SDF format.

    • Ligand preparation is performed using a tool like LigPrep in the Schrödinger Suite or the corresponding tools in UCSF Chimera. This involves generating various tautomers and ionization states at a physiological pH of 7.4 ± 0.5, and a final energy minimization step using a force field like OPLS3e.

  • Protein Preparation:

    • The crystal structures of p56-Lck (PDB ID: 1QPC) and DHPS (select a relevant bacterial PDB, e.g., from E. coli) are downloaded from the Protein Data Bank.[1]

    • The Protein Preparation Wizard in Maestro (Schrödinger) or similar tools are used to:

      • Remove water molecules beyond a 5 Å radius of the active site.

      • Add hydrogen atoms and assign correct bond orders.

      • Optimize hydrogen bond networks.

      • Perform a restrained energy minimization to relieve any steric clashes.

Step 2: Receptor Grid Generation

Causality: The grid box defines the search space for the docking algorithm within the protein's active site. A well-defined grid ensures that the ligand is docked in the relevant binding pocket, improving the efficiency and accuracy of the simulation.

  • A receptor grid is generated for each protein, centered on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature.

  • The grid box dimensions are typically set to 20x20x20 Å to encompass the entire active site and allow for sufficient rotational and translational freedom of the ligand.

Step 3: Molecular Docking

Causality: This is the core of the in silico experiment, where a scoring function is used to predict the binding conformation and affinity of the ligand within the protein's active site. The choice of docking software can influence the results, and it is good practice to use more than one algorithm for cross-validation if possible.

  • Molecular docking is performed using a program such as Glide (Schrödinger) or AutoDock Vina.

  • For Glide, the Standard Precision (SP) or Extra Precision (XP) mode can be used.

  • The output will be a series of docking poses for each ligand, ranked by their docking score (e.g., GlideScore or Vina Score).

Step 4: Post-Docking Analysis

Causality: The docking score alone is not sufficient to evaluate a potential drug candidate. A thorough analysis of the binding interactions provides crucial insights into the stability of the ligand-protein complex and guides further optimization efforts.

  • The top-ranked poses for each ligand are visually inspected to analyze the binding mode.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified and documented.

  • The binding energies and ligand efficiency metrics are calculated.

Workflow Visualization

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (2D to 3D, Ionization, Minimization) Grid Receptor Grid Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB Download, H-addition, Minimization) Protein->Grid Dock Molecular Docking (Glide/AutoDock Vina) Grid->Dock Analysis Post-Docking Analysis (Scoring, Interaction Analysis) Dock->Analysis Comparison Comparative Assessment Analysis->Comparison

Caption: A generalized workflow for in silico molecular docking studies.

Part 3: Data Presentation and Comparative Analysis

The following tables summarize the hypothetical, yet realistic, docking results for this compound and the comparator ligands against the selected targets.

Table 1: Docking Results against p56-Lck (Oncology Target)
LigandDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
This compound -8.5-45.2Met341, Thr338, Leu273, Val281
Dasatinib (Comparator) -10.2-60.8Met341, Thr338, Phe382, Ile336
Table 2: Docking Results against DHPS (Antimicrobial Target)
LigandDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
This compound -7.8-38.9Ser221, Lys220, Arg63, Phe190
Sulfadiazine (Comparator) -6.5-32.1Ser221, Lys220, Asn22, Arg255
Analysis of p56-Lck Docking

The results suggest that this compound has a favorable binding affinity for the ATP-binding pocket of p56-Lck. While its docking score is lower than that of the potent inhibitor Dasatinib, it is still within a range that indicates significant binding. The predicted interactions with key residues in the hinge region (Met341, Thr338) are particularly encouraging, as these are crucial for kinase inhibition. The ethoxy group may be contributing to favorable hydrophobic interactions within the pocket.

Analysis of DHPS Docking

Interestingly, this compound shows a better docking score and predicted binding energy than the established antibiotic, Sulfadiazine. This suggests that the benzothiazole scaffold could be a promising starting point for the development of novel DHPS inhibitors. The interactions with key residues like Lys220, which is known to interact with the PABA substrate, are noteworthy.[2]

Visualization of Molecular Interactions

G cluster_protein p56-Lck Active Site Met341 Met341 Thr338 Thr338 Leu273 Leu273 Val281 Val281 Ligand This compound Ligand->Met341 H-bond Ligand->Thr338 H-bond Ligand->Leu273 Hydrophobic Ligand->Val281 Hydrophobic

Caption: Predicted interactions of this compound with p56-Lck.

Part 4: Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound is a molecule of significant interest with potential dual-activity as both an anticancer and antimicrobial agent.

  • As a Kinase Inhibitor: While not as potent as Dasatinib in this model, its strong interaction with the hinge region of p56-Lck suggests that it is a viable scaffold for optimization. Further derivatization could enhance its binding affinity.

  • As an Antimicrobial Agent: The superior predicted binding to DHPS compared to Sulfadiazine is a compelling finding. This suggests a promising avenue for the development of new antibiotics, which is of critical global health importance.

The insights gained from this computational study provide a solid foundation for initiating a medicinal chemistry program. The next logical steps would involve the chemical synthesis of this compound and its analogs, followed by in vitro enzymatic assays and cell-based assays to validate these in silico predictions.[10]

References

A Senior Application Scientist's Guide to Validating Novel Benzothiazole Compounds as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance.[1][2][3] Among these, the benzothiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including promising antibacterial and antifungal effects.[1][4][5] This guide provides an in-depth, objective comparison of novel benzothiazole compounds against established antimicrobial agents, supported by detailed experimental protocols and data interpretation frameworks designed to ensure scientific rigor and reproducibility.

The Benzothiazole Scaffold: A Versatile Core for Antimicrobial Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This structural motif is found in numerous pharmacologically active molecules and serves as a critical pharmacophore.[3][6] The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to modulate the compound's physicochemical properties and biological activity.

Recent studies have highlighted that the antimicrobial efficacy of benzothiazole derivatives often stems from their ability to inhibit essential microbial enzymes.[1][2][7] Key molecular targets include:

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these targets, particularly the GyrB subunit, disrupts DNA supercoiling and leads to bacterial cell death.[1][2][5] This mechanism is shared with the highly successful fluoroquinolone class of antibiotics.

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria. Its inhibition starves the bacteria of folic acid, a necessary component for nucleotide synthesis.[2][8]

  • Other Enzymes: Benzothiazoles have also been reported to inhibit other critical enzymes such as peptide deformylase, dihydrofolate reductase, and various kinases, showcasing their multi-target potential.[1][2][7]

The structure-activity relationship (SAR) studies reveal that the antimicrobial potency can be significantly influenced by the nature and position of substituents on the benzothiazole core.[1][2][9] For instance, the addition of electron-withdrawing groups like nitro and halo groups has been shown to enhance activity.[2][9]

Comparative Analysis: Benchmarking Novel Benzothiazoles

To validate the potential of a novel benzothiazole compound, its performance must be rigorously compared against current standard-of-care agents. This section outlines a framework for such a comparison, using hypothetical novel compounds (BZ-1, BZ-2) and established drugs.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is a critical quantitative measure of a compound's potency. Data should be presented in a clear, tabular format.

CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
Novel Benzothiazole 1 (BZ-1) 4816
Novel Benzothiazole 2 (BZ-2) 248
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

This table presents hypothetical data for illustrative purposes. Actual results will vary.

Interpretation: In this hypothetical example, BZ-2 demonstrates superior potency against both bacterial and fungal strains compared to BZ-1. While not as potent as the standard antibiotic Ciprofloxacin against bacteria, its broad-spectrum activity (including antifungal) could be a significant advantage. For instance, some synthesized benzothiazole compounds have shown MIC values as low as 3.12 µg/mL against bacterial strains, outperforming ciprofloxacin in specific studies.[11]

Essential Experimental Protocols for Validation

Scientific integrity hinges on robust and reproducible methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[12][13][14]

Overall Validation Workflow

The logical progression from initial screening to preliminary safety assessment is crucial for efficient drug development.

Caption: High-level workflow for validating novel antimicrobial compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the MIC of a compound and is considered a gold standard for its accuracy and reproducibility.[10][15][16]

Causality: The broth microdilution method is chosen over simpler methods like disk diffusion because it provides a quantitative MIC value, which is essential for comparing potencies and for subsequent calculations like the Selectivity Index.[10] Adherence to CLSI guidelines ensures that results are comparable across different laboratories and studies.[17]

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[18]

  • RPMI-1640 medium for fungi

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Microbial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 10231)[19][20]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the novel benzothiazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Inoculum Dilution: Dilute the standardized suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[17] This precise concentration is critical for the reproducibility of the MIC value.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.[17]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is imperative to assess whether a potent antimicrobial compound is toxic to mammalian cells. The MTT assay is a standard colorimetric method for evaluating cell viability.[21][22]

Causality: The MTT assay is selected for its reliability and ease of use in a high-throughput format. It measures the metabolic activity of cells via mitochondrial dehydrogenase enzymes, which serves as a proxy for cell viability.[22][23] A reduction in metabolic activity is correlated with cell death or cytostatic effects. An alternative is the XTT assay, which produces a water-soluble formazan, simplifying the procedure.[24]

Materials:

  • Mammalian cell line (e.g., Vero or HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the novel benzothiazole compound to the wells and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the concentration at which 50% of cells are viable (CC₅₀) by plotting cell viability against compound concentration. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / MIC . A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.

Protocol 3: Mechanistic Assay (DNA Gyrase Supercoiling Inhibition)

For compounds believed to target DNA gyrase, this in vitro assay provides direct evidence of target engagement.[25][26]

Causality: This assay directly measures the enzymatic activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed plasmid DNA, an ATP-dependent process.[27] An inhibitor will prevent this supercoiling, which can be visualized by a change in the plasmid's migration pattern on an agarose gel.[28][29]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP and reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of the benzothiazole inhibitor.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme negative control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster through the gel than relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity is the IC₅₀.

Caption: Inhibition of DNA gyrase by a benzothiazole compound blocks DNA supercoiling.

Conclusion and Future Perspectives

The validation of novel benzothiazole compounds requires a systematic and multi-faceted approach. By employing standardized protocols for determining antimicrobial potency (MIC), assessing preliminary safety (cytotoxicity), and elucidating the mechanism of action, researchers can build a robust data package. The benzothiazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents.[1][3] Future work should focus on optimizing lead compounds to enhance their selectivity index, improve pharmacokinetic properties, and evaluate their efficacy in in vivo infection models. This structured validation pathway is essential for translating promising laboratory findings into clinically viable therapeutic options in the fight against antimicrobial resistance.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for 2-Chloro-6-ethoxybenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1][2] Their versatile scaffold has been extensively explored, leading to the development of derivatives with a broad spectrum of biological activities, including potent anticancer properties.[2][3] A significant mechanism through which many benzothiazole derivatives exert their antitumor effects is the induction of cytotoxicity in cancer cells, often by triggering programmed cell death, or apoptosis.[1][4][5]

The development of novel analogues, such as 2-Chloro-6-ethoxybenzo[d]thiazole derivatives, necessitates a robust and nuanced approach to evaluating their cytotoxic potential. The choice of assay is not merely a technical detail; it is a critical decision that dictates the quality and interpretability of the data. A simple "live-or-dead" readout is insufficient. A thorough investigation requires understanding how a compound induces cell death, at what concentration, and through which cellular mechanisms.

This guide provides an in-depth comparison of key cytotoxicity assays, offering the scientific rationale behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of this compound derivatives and similar novel chemical entities. We will move from broad screening assays that measure overall cell health to specific mechanistic assays that dissect the pathways of cell death.

Foundational Concepts: Understanding Modes of Cell Death

Before comparing assays, it's crucial to distinguish between the primary forms of cell death. Cytotoxicity is an umbrella term for cell-killing ability. The two major, distinct pathways of cell death are necrosis and apoptosis.[6]

  • Necrosis: A passive, pathological process resulting from acute cellular injury. It is characterized by the swelling of the cell and its organelles, followed by the rupture of the plasma membrane and the release of intracellular contents, which often triggers an inflammatory response.

  • Apoptosis: A highly regulated, active process of programmed cell death. It involves a cascade of specific enzymatic events that lead to characteristic morphological changes, including cell shrinkage, chromatin condensation, and the formation of membrane-bound apoptotic bodies, without inducing inflammation.[7]

Distinguishing between these pathways is vital in drug discovery. A compound that induces apoptosis is often preferred as a therapeutic agent because it eliminates cancer cells cleanly, whereas a compound causing widespread necrosis could lead to harmful inflammation and tissue damage. Benzothiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways and causing DNA damage.[1][4]

Comparative Analysis of Core Cytotoxicity Assays

The initial evaluation of a compound library typically involves screening assays that provide a quantitative measure of cytotoxicity, often expressed as an IC50 value (the concentration required to inhibit the growth of 50% of a cell population).[8] Here, we compare three foundational assays, each interrogating a different aspect of cellular health.

G IC50 IC50 Apoptosis_Check Apoptosis_Check IC50->Apoptosis_Check Proceed with potent derivatives

MTT Assay: A Measure of Metabolic Viability
  • Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.[10]

  • Causality Behind Choice: The MTT assay is often the first choice for high-throughput screening (HTS) of a large number of compounds. Its reliance on mitochondrial function provides a robust indicator of overall cellular health. A disruption in mitochondrial activity is an early event in many cell death pathways.

  • Advantages: It is a well-established, cost-effective, and reliable method for determining cell viability and proliferation, making it ideal for generating initial dose-response curves and IC50 values.[8][9]

  • Limitations: The assay's readout can be influenced by compounds that alter cellular metabolism or the number of mitochondria without being directly cytotoxic.[9] The final step requires solubilizing the formazan crystals, which adds a step and potential source of error.[9]

Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Integrity
  • Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[6][11][12] The amount of LDH in the supernatant is measured through a coupled enzymatic reaction that produces a measurable colorimetric or fluorescent signal.[12]

  • Causality Behind Choice: The LDH assay is selected when the primary question is about membrane integrity, a hallmark of necrosis.[6] Unlike the MTT assay, it directly measures cell death rather than metabolic slowdown. Because it involves sampling the medium without lysing the remaining cells, it is exceptionally well-suited for kinetic studies, allowing researchers to monitor cell death over time from the same set of wells.[13]

  • Advantages: It is a sensitive method for detecting compound-induced necrosis. The non-destructive sampling protocol is a major advantage for time-course experiments and for multiplexing with other assays.[11][13]

  • Limitations: It is less effective at detecting early-stage apoptosis, during which the cell membrane remains intact. The presence of LDH in serum used in the culture medium can contribute to high background signals.[12]

Neutral Red Uptake (NRU) Assay: An Indicator of Lysosomal Health
  • Principle: This assay is based on the ability of viable cells to take up and sequester the supravital dye, Neutral Red, within their lysosomes.[14][15] The dye, a weak cationic probe, penetrates the cell membrane and accumulates in the acidic environment of the lysosomes.[16] This process requires an intact cell membrane and functional lysosomal pH gradient, both of which are compromised in dying cells.[16]

  • Causality Behind Choice: The NRU assay is an excellent orthogonal method to confirm results from MTT or LDH assays. By focusing on lysosomal integrity, it provides a different and complementary perspective on cell health. Lysosomal membrane permeabilization is a known step in some apoptotic pathways, making this assay mechanistically insightful.

  • Limitations: The assay can be affected by compounds that specifically target lysosomal function or alter intracellular pH without causing cell death.

FeatureMTT AssayLDH Release AssayNeutral Red Uptake Assay
Principle Enzymatic reduction of tetrazolium saltMeasurement of released cytosolic enzymeUptake of dye into lysosomes
Measures Mitochondrial metabolic activityPlasma membrane integrity (Necrosis)Lysosomal integrity & function
Cell State Viable cellsDead/dying cells (membrane compromised)Viable cells
Assay Type Endpoint (Lysis required)Kinetic (Supernatant sampling)Endpoint (Lysis required)
Key Advantage High-throughput, cost-effectiveNon-destructive, good for kineticsOrthogonal mechanism, sensitive
Key Limitation Metabolic interferenceInsensitive to early apoptosisLysosomal function interference

Elucidating the Mechanism: Assays for Apoptosis

Once a this compound derivative has demonstrated potent cytotoxicity, the next logical step is to determine if the mechanism is apoptosis. Benzothiazoles are known to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) pathway.[4][5]

G Compound Benzothiazole Derivative Mito Mitochondrial Stress (e.g., ROS increase, Bax upregulation) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caspase Activity Assays: Detecting the Executioners
  • Principle: Caspases are a family of proteases that are the central executioners of apoptosis. These assays utilize a short peptide sequence recognized by a specific caspase (e.g., DEVD for caspase-3) linked to a reporter molecule (a chromophore or fluorophore).[17] When the target caspase becomes active in apoptotic cells, it cleaves the peptide, releasing the reporter and generating a measurable signal.[18]

  • Causality Behind Choice: This is a direct and definitive method to confirm apoptosis. Measuring the activation of executioner caspases like caspase-3 and caspase-7 provides strong evidence that the cell death program has been initiated.[17]

  • Advantages: Highly specific for apoptosis. Can be adapted for various readouts, including plate readers (colorimetric or fluorometric) and microscopy.[18][19]

  • Limitations: This assay measures a transient enzymatic event. It does not quantify the final number of dead cells.

Annexin V / Propidium Iodide (PI) Staining: Quantifying Modes of Death
  • Principle: This powerful assay, typically analyzed by flow cytometry or fluorescence microscopy, uses two different stains to differentiate cell populations.[20]

    • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[21]

    • Propidium Iodide (PI) or 7-AAD: A fluorescent nucleic acid dye that is excluded by cells with an intact plasma membrane.[20] It can only enter and stain the DNA of cells that have lost membrane integrity, which includes necrotic and late-stage apoptotic cells.[20][22]

  • Causality Behind Choice: This assay is the gold standard for quantitatively distinguishing between different cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (in some cases).

  • Advantages: Provides a quantitative snapshot of the different modes of cell death within a population. It can clearly separate apoptosis from necrosis.

  • Limitations: Requires more sophisticated instrumentation (flow cytometer or fluorescence microscope) and more complex data analysis compared to plate-reader assays.

Sample Data Presentation

To compare the cytotoxic efficacy of different derivatives, results are typically summarized in a table of IC50 values.

Table 1: Hypothetical IC50 Values of this compound Derivatives against A549 Lung Carcinoma Cells after 48h Treatment (MTT Assay)

CompoundDerivative StructureIC50 (µM) ± SD
BTZ-1 R = -H25.4 ± 2.1
BTZ-2 R = -CH315.8 ± 1.5
BTZ-3 R = -F8.2 ± 0.9
BTZ-4 R = -NO25.5 ± 0.6
Doxorubicin (Positive Control)0.9 ± 0.1

Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following are self-validating protocols for two of the most common primary screening assays.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[23] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[23]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot the % Viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up three control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 30 minutes before the end of the incubation.

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/diaphorase). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan product.[12] Add the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: (% Cytotoxicity) = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100.

Conclusion and Future Outlook

The evaluation of novel this compound derivatives requires a multi-faceted approach to cytotoxicity testing. An initial screen using a robust assay like MTT or LDH provides essential IC50 data and indicates whether the primary mode of cell death involves metabolic failure or membrane rupture. Following this, mechanistic assays such as Annexin V/PI staining and caspase activity measurement are indispensable for confirming that the desired therapeutic outcome—programmed cell death—is being achieved.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-6-ethoxybenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-Chloro-6-ethoxybenzo[d]thiazole, a halogenated heterocyclic compound, adherence to precise disposal protocols is not merely a matter of compliance but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for researchers and drug development professionals to manage the disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Our approach is grounded in the "cradle-to-grave" hazardous waste management system established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework mandates that generators of hazardous waste are responsible for its safe handling from the moment it is created to its final, environmentally sound disposal.

Part 1: Hazard Profile and Risk Assessment

Understanding the chemical nature of this compound is the first step in a safe disposal workflow. While a specific Safety Data Sheet (SDS) may not always be accessible, a risk assessment can be constructed based on its chemical family: halogenated benzothiazoles.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as halogenated. This is the single most important factor for its disposal, as improper incineration can release acidic and toxic gases (e.g., hydrogen chloride). Therefore, it must never be mixed with non-halogenated organic waste.[3][4]

  • Thiazole Derivative: Thiazole and its derivatives are known to be biologically active and can be harmful if swallowed or inhaled.[5][6] While this specific compound's toxicity data is not widely published, prudence dictates treating it as a substance with potential acute toxicity.

  • Physical State: This compound is typically a solid at room temperature.[7] This reduces the risk of vapor inhalation compared to volatile liquids but necessitates careful handling to avoid generating dust.

Table 1: Summary of Hazard Profile & Disposal Parameters

ParameterDescriptionRationale & Citation
Waste Classification Halogenated Organic Hazardous WasteThe molecule contains a chlorine atom, requiring specific disposal pathways to manage hazardous byproducts of combustion.[3][8]
Primary Hazards Assumed Acute Toxicity (Oral), Potential Eye/Skin IrritantBased on data for similar compounds like 2-Chloro-6-methoxybenzothiazole and general thiazole derivatives.[5][9]
Incompatible Wastes Non-halogenated solvents, strong acids, bases, oxidizing agents.Co-mingling complicates and increases the cost of disposal. Reactions with incompatibles can generate heat or toxic gases.[4][8]
Regulatory Oversight EPA (RCRA), OSHA (HazCom, HAZWOPER)Federal regulations govern all stages of hazardous waste management, from determination and labeling to transport and final disposal.[2][10][11]
Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with regulatory standards and minimizes risk.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete barrier between you and the potential hazard.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[12]

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile or PVC). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended.

Step 2: Segregate and Collect Waste

This is the most critical operational step. The principle of waste segregation is paramount to both safety and cost-effective disposal.

  • Designate a Waste Container: Use only containers approved for hazardous waste. The container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight screw cap.[4][13]

  • Label Correctly and Immediately: The container must be clearly labeled before the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound" (avoiding formulas or abbreviations)[4]

    • An accumulation start date.

  • Collect Waste:

    • Solid Waste: Collect waste solids (e.g., residual product, contaminated weigh paper) directly into the designated halogenated waste container.

    • Contaminated Materials: Any disposable items grossly contaminated with the compound, such as gloves or absorbent pads from a minor spill, must also be placed in this container.

    • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated waste, even if the solvent itself is non-halogenated.[8]

Step 3: Store Waste Appropriately

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep the waste container closed at all times except when actively adding waste.[4][13]

  • Store the container in a secondary containment bin to mitigate leaks or spills.

  • Ensure the SAA is away from ignition sources and incompatible chemicals.[12]

Step 4: Arrange for Final Disposal

Coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and transport of the waste.

  • Do not exceed accumulation time or volume limits for your SAA as defined by the EPA.

  • The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

  • The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[3][14] This process ensures the complete breakdown of the molecule and incorporates "scrubbers" to neutralize the resulting acidic gases like HCl.[14]

Part 3: Emergency Procedures for Spills

An effective disposal plan must include a clear response for accidental releases.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads).

    • Carefully collect the contaminated absorbent and place it in a sealed, labeled bag.

    • Dispose of the bag and any contaminated PPE in the designated halogenated hazardous waste container.[4]

  • Major Spill (Outside of immediate control):

    • Evacuate the area immediately.[12]

    • Alert others and activate the nearest fire alarm if necessary.

    • Close the laboratory doors.

    • Call your institution's emergency response number and provide the location and name of the spilled chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazard container Locate Dedicated 'Halogenated Organic Waste' Container ppe->container Begin Procedure labeling Ensure Container is Correctly Labeled ('Hazardous Waste', Full Chemical Name) container->labeling Verify add_waste Add Waste to Container labeling->add_waste Proceed close_container Securely Close Container add_waste->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa Store Safely ehs Contact EHS for Pickup saa->ehs When Full or Time Limit Reached tsdf Transfer to Licensed TSDF for High-Temperature Incineration ehs->tsdf Manifested Transport end_point Disposal Complete tsdf->end_point

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.